molecular formula C32H50O4 B033430 3-O-Acetyloleanolic acid CAS No. 4339-72-4

3-O-Acetyloleanolic acid

Cat. No.: B033430
CAS No.: 4339-72-4
M. Wt: 498.7 g/mol
InChI Key: RIXNFYQZWDGQAE-DFHVBEEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-Acetyloleanolic acid is a semisynthetic triterpenoid derived from oleanolic acid, a natural compound found in various plants. This acetylated derivative is a pivotal compound in pharmacological research, primarily investigated for its potent anti-cancer, anti-inflammatory, and metabolic properties. Its mechanism of action is multifaceted; it has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines by modulating key signaling pathways, including the STAT3 and NF-κB cascades. Furthermore, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokine production and inducible nitric oxide synthase (iNOS) expression. Beyond oncology and immunology, this compound is a valuable tool for studying metabolic disorders, as it demonstrates potential to modulate glucose uptake and lipid metabolism. With enhanced bioavailability and potency compared to its parent compound, this compound serves as a critical reference standard and a promising lead molecule for developing novel therapeutic agents, making it an essential reagent for high-impact biochemical and pharmacological research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(6)23(28(25,4)5)11-14-31(8)24(29)10-9-21-22-19-27(2,3)15-17-32(22,26(34)35)18-16-30(21,31)7/h9,22-25H,10-19H2,1-8H3,(H,34,35)/t22-,23-,24+,25-,29-,30+,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXNFYQZWDGQAE-DFHVBEEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963002
Record name 3-(Acetyloxy)olean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4339-72-4
Record name Oleanolic acid acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4339-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oleanolic acid 3-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004339724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Acetyloxy)olean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-O-Acetyloleanolic Acid: Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-O-acetyloleanolic acid, a promising natural compound with significant therapeutic potential. The document details its natural sources, presents methodologies for its isolation and purification, and elucidates the key signaling pathways through which it exerts its biological effects. All quantitative data is summarized for clarity, and detailed experimental workflows and signaling pathway diagrams are provided to facilitate understanding and further research.

Natural Sources of this compound

This compound, a pentacyclic triterpenoid derivative of oleanolic acid, has been identified in a variety of plant species. The reported natural sources are diverse, ranging from leaves and bark to seeds. Notable plant sources include:

  • Melaleuca bracteata (leaves)

  • Vigna sinensis K. (seeds)[1]

  • Eucalyptus globulus (deciduous bark)

  • Betula davurica [2]

  • Gelasia cretica [2]

While several sources have been identified, quantitative data on the yield of this compound is limited in the available literature. A study on Melaleuca bracteata leaves provides a specific yield, which is presented in the table below. Further quantitative analysis of other plant sources is required to establish a more comprehensive comparative profile.

Quantitative Yield of this compound

The following table summarizes the reported yield of this compound from a documented natural source. This data is crucial for researchers evaluating the feasibility of different plant materials for extraction and isolation.

Plant SourcePlant PartYield of this compound (mg/g Dry Weight)Reference
Melaleuca bracteata F. Muell. 'Revolution Gold'Leaves9.21 ± 0.46

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. While a universally standardized protocol has not been established, a general workflow can be constructed based on common practices for triterpenoid isolation.

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and purification of this compound from plant material.

G cluster_extraction Extraction cluster_purification Purification plant_material Dried & Powdered Plant Material extraction Solvent Extraction (e.g., Soxhlet, Maceration) plant_material->extraction Solvent (e.g., Methanol, Chloroform) crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography Eluent Gradient fractions Collected Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc Further Purification pure_compound Pure 3-O-Acetyloleanolic Acid hplc->pure_compound

A generalized workflow for the isolation of this compound.
Detailed Experimental Protocols

3.2.1. Extraction

  • Objective: To extract a crude mixture of compounds, including this compound, from the plant material.

  • Apparatus: Soxhlet extractor or glassware for maceration, rotary evaporator.

  • Reagents: Dried and powdered plant material, organic solvent (e.g., methanol, ethanol, chloroform, or a mixture thereof).

  • Procedure (Soxhlet Extraction):

    • Place a known quantity of the dried, powdered plant material into a thimble.

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with the chosen solvent.

    • Heat the flask. The solvent will vaporize, travel up a distillation arm, and flood into the chamber housing the thimble.

    • Once the chamber is full, the solvent is automatically siphoned back into the distillation flask.

    • Continue this cycle for a sufficient duration (typically several hours) to ensure complete extraction.

    • After extraction, concentrate the solvent using a rotary evaporator to obtain the crude extract.

3.2.2. Purification by Column Chromatography

  • Objective: To separate this compound from other compounds in the crude extract based on polarity.

  • Apparatus: Glass chromatography column, fraction collector, TLC plates and chamber.

  • Reagents: Crude extract, silica gel (60-120 mesh), series of organic solvents of varying polarities (e.g., hexane, ethyl acetate, chloroform, methanol).

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

    • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel bed.

    • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.

    • Fraction Collection: Collect the eluate in a series of fractions using a fraction collector or manually in test tubes.

    • Analysis of Fractions: Monitor the separation by spotting the collected fractions on Thin Layer Chromatography (TLC) plates. Visualize the spots under UV light or by staining with an appropriate reagent (e.g., ceric sulfate spray followed by heating).

    • Pooling and Concentration: Combine the fractions that contain the pure desired compound, as determined by TLC analysis. Evaporate the solvent to yield the purified this compound.

3.2.3. High-Performance Liquid Chromatography (HPLC) for Quantification and Purification

  • Objective: To accurately quantify the amount of this compound in an extract or to perform final purification.

  • Apparatus: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or DAD).

  • Reagents: Purified sample or extract, HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid), this compound standard.

  • Analytical HPLC Conditions (for quantification):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at approximately 210 nm.

    • Quantification: Create a calibration curve using a series of known concentrations of the this compound standard. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

  • Preparative HPLC (for purification):

    • Similar conditions to analytical HPLC but with a larger column diameter and higher flow rate to handle larger sample loads. Fractions corresponding to the peak of this compound are collected.

Signaling Pathways of this compound

This compound has been shown to induce apoptosis (programmed cell death) in cancer cells through multiple signaling pathways. The primary mechanisms involve the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

Extrinsic Apoptotic Pathway

In the extrinsic pathway, this compound has been found to upregulate the expression of Death Receptor 5 (DR5). This sensitization of cancer cells to apoptosis is a key mechanism of its anti-tumor activity.

G cluster_extrinsic Extrinsic Apoptosis Pathway AOA This compound DR5 Upregulation of Death Receptor 5 (DR5) AOA->DR5 Caspase8 Caspase-8 Activation DR5->Caspase8 Initiates cascade Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

The extrinsic apoptotic pathway induced by this compound.

Mechanism:

  • This compound treatment leads to an increased expression of DR5 on the surface of cancer cells.[3]

  • This upregulation enhances the signaling cascade initiated by the binding of its ligand, TRAIL (TNF-related apoptosis-inducing ligand).

  • The activated death receptor complex recruits and activates pro-caspase-8.

  • Active caspase-8 then directly cleaves and activates effector caspases, such as caspase-3.

  • Activated caspase-3 orchestrates the dismantling of the cell, leading to apoptosis.[3]

Intrinsic (Mitochondrial) Apoptotic Pathway

While the extrinsic pathway is a primary target, evidence also suggests the involvement of the intrinsic pathway, which is centered around the mitochondria.

G cluster_intrinsic Intrinsic Apoptosis Pathway AOA This compound Bcl2 Downregulation of Bcl-2 AOA->Bcl2 Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Inhibits CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

The intrinsic apoptotic pathway potentially modulated by this compound.

Mechanism:

  • This compound can lead to the downregulation of anti-apoptotic proteins like Bcl-2.

  • This disrupts the mitochondrial membrane potential and integrity.

  • The compromised mitochondria release pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.

  • Cytochrome c binds with Apaf-1 and pro-caspase-9 to form the apoptosome.

  • The apoptosome activates caspase-9, which in turn activates effector caspases like caspase-3, leading to apoptosis.

Conclusion

This compound is a natural product with well-documented pro-apoptotic activity in cancer cells, making it a compound of significant interest for drug development. This guide has outlined its known natural sources, provided a framework for its isolation and purification, and detailed the molecular pathways underlying its biological effects. While a specific, universally applicable isolation protocol is yet to be established, the general methodologies presented here provide a solid foundation for researchers. Further studies are warranted to quantify the yield of this compound from a wider range of plant sources and to fully elucidate the intricate details of its signaling cascades in various cell types.

References

Spectroscopic Profile of 3-O-Acetyloleanolic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Acetyloleanolic acid, a derivative of the naturally occurring pentacyclic triterpenoid oleanolic acid, is a compound of significant interest in medicinal chemistry and drug development. Its pharmacological potential, stemming from the diverse biological activities of the oleanane scaffold, necessitates a thorough understanding of its structural and physicochemical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this molecule. This guide provides a comprehensive overview of the spectroscopic data of this compound, complete with detailed experimental protocols and data interpretation.

Molecular Structure

This compound possesses the characteristic pentacyclic triterpenoid core of oleanolic acid, with an acetyl group esterified to the hydroxyl group at the C-3 position. The molecular formula is C₃₂H₅₀O₄, and the molecular weight is approximately 498.7 g/mol .[1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural assignment of this compound. The acetylation at the C-3 position induces characteristic shifts in the ¹H and ¹³C NMR spectra when compared to the parent oleanolic acid. The data presented here is typically acquired in deuterated chloroform (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by the presence of seven singlet signals corresponding to the tertiary methyl groups, a triplet for the olefinic proton at C-12, and a doublet of doublets for the proton at C-3, which is shifted downfield due to the deshielding effect of the adjacent acetyl group. A sharp singlet for the acetyl methyl protons is also a key diagnostic signal.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~4.50dd5.0, 11.0
H-12~5.28t3.5
H-18~2.82dd4.2, 13.7
Acetyl-CH₃~2.05s-
CH₃-23~0.86s-
CH₃-24~0.86s-
CH₃-25~0.83s-
CH₃-26~0.93s-
CH₃-27~1.14s-
CH₃-29~0.91s-
CH₃-30~0.90s-

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides detailed information about the carbon skeleton. The introduction of the acetyl group at C-3 causes a downfield shift of the C-3 signal and an upfield shift of the adjacent C-2 and C-4 signals compared to oleanolic acid. The carbonyl carbon of the acetyl group and the carboxylic acid carbon are also readily identifiable.

CarbonChemical Shift (δ, ppm)
C-1~38.0
C-2~23.6
C-3~80.9
C-4~37.8
C-5~55.4
C-6~18.2
C-7~32.5
C-8~39.2
C-9~47.5
C-10~36.9
C-11~23.0
C-12~122.2
C-13~143.6
C-14~41.6
C-15~27.7
C-16~23.4
C-17~46.5
C-18~41.0
C-19~45.9
C-20~30.6
C-21~33.8
C-22~32.4
C-23~28.0
C-24~16.7
C-25~15.5
C-26~17.1
C-27~25.9
C-28 (COOH)~183.5
C-29~33.0
C-30~23.6
Acetyl C=O~171.0
Acetyl CH₃~21.3

Note: The assignments are based on data for similar triterpenoids and may require 2D NMR experiments for unambiguous confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The presence of the ester and carboxylic acid moieties are the most prominent features.

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500Broad, StrongO-H stretching (of the carboxylic acid dimer)
~2970-2850StrongC-H stretching (alkane)
~1735StrongC=O stretching (ester carbonyl of the acetyl group)
~1695StrongC=O stretching (carboxylic acid carbonyl)
~1640WeakC=C stretching (olefinic)
~1245StrongC-O stretching (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. Electron Impact (EI) is a common ionization technique for such compounds.

m/zRelative Intensity (%)Assignment
498Moderate[M]⁺ (Molecular Ion)
438Moderate[M - CH₃COOH]⁺
248HighRetro-Diels-Alder fragment (containing rings D and E)
203HighFragment from cleavage of ring C
189ModerateFurther fragmentation of the 248 fragment

Note: The fragmentation pattern can be complex and may vary with the ionization method used. The values presented are typical for EI-MS.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). For enhanced solubility, gentle warming or sonication may be applied.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-15 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

  • 2D NMR (for complete assignment):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet-forming die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is usually presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: For Electron Impact (EI) mass spectrometry, the sample can be introduced via a direct insertion probe or, if volatile enough after derivatization, through a gas chromatograph (GC-MS).

  • Instrumentation: A mass spectrometer with an EI source and a mass analyzer such as a quadrupole or time-of-flight (TOF).

  • Data Acquisition (EI-MS):

    • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

    • The resulting ions are separated based on their mass-to-charge ratio (m/z).

    • The mass spectrum is a plot of relative ion abundance versus m/z.

    • Key parameters to optimize include the ion source temperature and electron energy.

Data Interpretation and Structural Elucidation Workflow

The process of identifying and characterizing this compound using the spectroscopic data follows a logical workflow.

Spectroscopic_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Proton & Carbon Skeleton (Connectivity) NMR->NMR_Data IR_Data Functional Groups (C=O, O-H, C-O) IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation Final_Structure Confirmed Structure of This compound Structure_Elucidation->Final_Structure

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. For researchers in natural product chemistry and drug development, a thorough understanding and application of these techniques are fundamental for quality control, structural confirmation of synthetic derivatives, and for correlating structure with biological activity. The provided protocols offer a standardized approach to obtaining reliable and high-quality data for this promising therapeutic agent.

References

An In-depth Technical Guide on the Biosynthesis of 3-O-Acetyloleanolic Acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-acetyloleanolic acid, a naturally occurring bioactive triterpenoid, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing parallels with known triterpenoid biosynthetic routes. While the complete pathway, particularly the final acetylation step, is yet to be fully elucidated in a single plant species, this document synthesizes existing knowledge to present a robust hypothetical framework. It further outlines detailed experimental protocols for the identification, characterization, and quantification of the key enzymes and metabolites involved, with a special focus on the putative oleanolic acid 3-O-acetyltransferase.

Introduction

Oleanolic acid and its derivatives, including this compound, are pentacyclic triterpenoids widely distributed in the plant kingdom.[1][2][3] These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. The addition of an acetyl group at the C-3 position can significantly modulate the bioactivity and bioavailability of oleanolic acid. This guide details the current understanding of the biosynthetic pathway leading to this compound, providing a foundation for future research and biotechnological applications.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursor of isoprenoids, isopentenyl pyrophosphate (IPP), and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) pathway in the cytoplasm.[1][4][5][6]

The proposed pathway can be divided into three main stages:

Stage 1: Synthesis of the Triterpene Backbone (β-amyrin)

  • IPP and DMAPP Condensation: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP).

  • Squalene Synthesis: Two molecules of FPP are joined head-to-head by squalene synthase (SQS) to produce squalene.

  • Epoxidation: Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SQE).

  • Cyclization: The final step in this stage is the cyclization of 2,3-oxidosqualene to β-amyrin, catalyzed by the enzyme β-amyrin synthase (bAS).

Stage 2: Oxidation of β-amyrin to Oleanolic Acid

The pentacyclic triterpene β-amyrin undergoes a series of oxidation reactions at the C-28 position to yield oleanolic acid. This process is catalyzed by a multifunctional cytochrome P450 monooxygenase (CYP450) of the CYP716 family.

Stage 3: Acetylation of Oleanolic Acid

The final step is the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the 3-hydroxyl group of oleanolic acid. This reaction is catalyzed by a putative Oleanolic Acid 3-O-Acetyltransferase (OATAT) .

Based on recent findings in lettuce, where a pentacyclic triterpene acetyltransferase (LsTAT1) involved in the acetylation of taraxasterol and ψ-taraxasterol was identified as a member of the Membrane-Bound O-Acyltransferase (MBOAT) family , it is highly probable that OATAT also belongs to this family of enzymes.[7][8][9][10][11][12][13][14]

Below is a diagrammatic representation of the proposed biosynthetic pathway.

Biosynthesis_of_3_O_Acetyloleanolic_Acid cluster_stage1 Stage 1: β-Amyrin Synthesis cluster_stage2 Stage 2: Oleanolic Acid Synthesis cluster_stage3 Stage 3: Acetylation Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Multiple steps IPP_DMAPP IPP/DMAPP Mevalonate Pathway->IPP_DMAPP FPP FPP IPP_DMAPP->FPP Geranylgeranyl diphosphate synthase Squalene Squalene FPP->Squalene Squalene Synthase (SQS) 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase (SQE) beta-Amyrin beta-Amyrin 2,3-Oxidosqualene->beta-Amyrin β-Amyrin Synthase (bAS) beta-Amyrin_2 β-Amyrin Oleanolic_Acid Oleanolic_Acid beta-Amyrin_2->Oleanolic_Acid Cytochrome P450 (CYP716 family) Oleanolic_Acid_2 Oleanolic Acid 3-O-Acetyloleanolic_Acid 3-O-Acetyloleanolic_Acid Oleanolic_Acid_2->3-O-Acetyloleanolic_Acid Oleanolic Acid 3-O-Acetyltransferase (OATAT - MBOAT family?) Acetyl-CoA_2 Acetyl-CoA Acetyl-CoA_2->3-O-Acetyloleanolic_Acid

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymatic steps in the biosynthesis of this compound. The following tables present a template for the types of data that need to be collected to fully characterize this pathway.

Table 1: Enzyme Kinetic Parameters for the Putative Oleanolic Acid 3-O-Acetyltransferase (OATAT)

ParameterValueUnitsConditions
Km (Oleanolic Acid) To be determinedµMpH, Temperature
Km (Acetyl-CoA) To be determinedµMpH, Temperature
Vmax To be determinednmol/min/mg proteinpH, Temperature
kcat To be determineds⁻¹
kcat/Km To be determinedM⁻¹s⁻¹
Optimal pH To be determined
Optimal Temperature To be determined°C

Table 2: In Planta Concentrations of Key Metabolites

Plant SpeciesTissueOleanolic Acid (µg/g FW)This compound (µg/g FW)Analytical Method
To be determinedLeavesTo be determinedTo be determinedLC-MS/MS
To be determinedRootsTo be determinedTo be determinedLC-MS/MS
To be determinedStemsTo be determinedTo be determinedLC-MS/MS

Experimental Protocols

This section provides detailed methodologies for the identification and characterization of the putative oleanolic acid 3-O-acetyltransferase (OATAT).

Identification of Candidate OATAT Genes

Workflow for Candidate Gene Identification

Gene_Identification_Workflow Plant_Selection Select plant species known to produce This compound Transcriptome_Sequencing Perform transcriptome sequencing (RNA-seq) of relevant tissues (e.g., leaves, roots) Plant_Selection->Transcriptome_Sequencing Bioinformatic_Analysis Bioinformatic analysis: - Assemble transcriptome - Identify MBOAT family genes based on homology to LsTAT1 and other known triterpene acyltransferases Transcriptome_Sequencing->Bioinformatic_Analysis Gene_Expression_Analysis Correlate gene expression profiles with the accumulation of this compound Bioinformatic_Analysis->Gene_Expression_Analysis Candidate_Gene_Selection Select candidate OATAT genes for functional characterization Gene_Expression_Analysis->Candidate_Gene_Selection

Caption: Workflow for identifying candidate OATAT genes.

Functional Characterization of Candidate OATAT Genes

Protocol for Heterologous Expression and Enzyme Assay

  • Gene Cloning: Clone the full-length cDNA of candidate OATAT genes into a suitable expression vector (e.g., pYES-DEST52 for yeast or pEAQ-HT-DEST1 for transient expression in Nicotiana benthamiana).

  • Heterologous Expression:

    • Yeast (Saccharomyces cerevisiae): Transform the expression constructs into a yeast strain engineered to produce oleanolic acid.

    • Nicotiana benthamiana: Infiltrate leaves with Agrobacterium tumefaciens carrying the expression construct.

  • Microsome Isolation:

    • Harvest yeast cells or plant leaves and homogenize in extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 2 mM EDTA, 1 mM DTT, 10% glycerol).

    • Centrifuge the homogenate at 10,000 x g for 15 min to remove cell debris.

    • Centrifuge the supernatant at 100,000 x g for 1 hour to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in assay buffer.

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing:

      • Microsomal protein (10-50 µg)

      • Oleanolic acid (e.g., 50 µM, dissolved in DMSO)

      • Acetyl-CoA (e.g., 100 µM)

      • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

    • Incubate the reaction at 30°C for 1-2 hours.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Product Analysis:

    • Extract the reaction products with the organic solvent.

    • Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol).

    • Analyze the products by LC-MS/MS to detect the formation of this compound.[3][10][15][16][17]

Workflow for Functional Characterization

Functional_Characterization_Workflow Gene_Cloning Clone candidate OATAT genes into expression vectors Heterologous_Expression Express genes in a suitable host (e.g., yeast, N. benthamiana) Gene_Cloning->Heterologous_Expression Microsome_Isolation Isolate microsomal fractions containing the recombinant protein Heterologous_Expression->Microsome_Isolation Enzyme_Assay Perform in vitro enzyme assays with oleanolic acid and acetyl-CoA Microsome_Isolation->Enzyme_Assay Product_Analysis Analyze reaction products by LC-MS/MS Enzyme_Assay->Product_Analysis Kinetic_Analysis Determine kinetic parameters (Km, Vmax, kcat) Product_Analysis->Kinetic_Analysis

Caption: Workflow for functional characterization of OATAT.

Quantitative Analysis of Oleanolic Acid and this compound in Plant Tissues

Protocol for LC-MS/MS Analysis

  • Sample Preparation:

    • Freeze-dry and grind plant tissue to a fine powder.

    • Extract the metabolites with a suitable solvent (e.g., methanol or ethyl acetate) using ultrasonication or accelerated solvent extraction.

    • Filter the extract and evaporate to dryness.

    • Reconstitute the residue in a known volume of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-product ion transitions for oleanolic acid and this compound should be determined using authentic standards.

  • Quantification:

    • Generate a standard curve using authentic standards of oleanolic acid and this compound.

    • Calculate the concentration of the analytes in the plant extracts based on the standard curve.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a promising avenue for the production of valuable pharmaceuticals. While the initial steps of the pathway are well-understood, the final acetylation step remains a key area for future research. The identification and characterization of the oleanolic acid 3-O-acetyltransferase will be a critical breakthrough, enabling the metabolic engineering of plants and microorganisms for enhanced production of this important compound. The experimental framework provided in this guide offers a clear path forward for researchers to unravel the complete biosynthetic pathway of this compound and unlock its full therapeutic potential.

References

The Discovery and Therapeutic Potential of 3-O-Acetyloleanolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Acetyloleanolic acid, a naturally occurring pentacyclic triterpenoid, has emerged as a molecule of significant interest in the scientific community. As a derivative of the widely distributed oleanolic acid, this compound exhibits a range of promising pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-angiogenic properties. This technical guide provides an in-depth exploration of the discovery, history, and key biological functions of this compound. It details the experimental protocols for its isolation and synthesis, presents quantitative data on its biological efficacy, and visualizes the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Discovery and History

The history of this compound is intrinsically linked to the broader study of oleanane triterpenoids, a class of natural products that have been investigated for their medicinal properties for centuries.[1] While a definitive first report of the isolation and characterization of this compound is not readily apparent in a singular landmark publication, its identification is a result of the systematic investigation of various plant species rich in oleanolic acid and its derivatives.

Oleanolic acid itself was first isolated in the early 20th century, and since then, numerous derivatives, including its acetylated form, have been identified from a wide array of plant sources. This compound has been reported in various plants, including Betula davurica and Gelasia cretica.[2] However, one of the most frequently cited natural sources for its isolation is the seeds of Vigna sinensis K. (cowpea).[3][4] The discovery of oleanane triterpenoids in the fossil record, where they serve as biomarkers for woody angiosperms, underscores their ancient origins and long-standing presence in the biosphere.[5] The ongoing research into synthetic oleanane triterpenoids for the prevention and treatment of chronic diseases highlights the continued relevance of this class of compounds.[1]

Physicochemical Properties

This compound is a derivative of oleanolic acid, characterized by the presence of an acetyl group at the C-3 position. This structural modification influences its lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties.

PropertyValueSource
Molecular Formula C₃₂H₅₀O₄[6]
Molecular Weight 498.7 g/mol [6]
CAS Number 4339-72-4[2]
IUPAC Name (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[6]
Synonyms Oleanolic acid 3-acetate, Acetyl oleanolic acid[2]

Experimental Protocols

Isolation from Natural Sources (General Protocol)

G General Isolation Workflow for this compound start Plant Material (e.g., Vigna sinensis seeds) drying Drying and Grinding start->drying extraction Solvent Extraction (e.g., Methanol/Ethanol) drying->extraction filtration Filtration and Concentration extraction->filtration partitioning Solvent-Solvent Partitioning filtration->partitioning chromatography Column Chromatography (Silica Gel) partitioning->chromatography purification Further Purification (e.g., HPLC) chromatography->purification characterization Structural Characterization (NMR, MS) purification->characterization

Caption: General workflow for the isolation of this compound.

Methodology:

  • Preparation of Plant Material: The seeds of Vigna sinensis K. are dried and finely ground to increase the surface area for extraction.

  • Extraction: The powdered material is subjected to solvent extraction, typically using methanol or ethanol, through methods like maceration or Soxhlet extraction.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity. This compound is expected to be in the less polar fractions like ethyl acetate.

  • Chromatographic Separation: The desired fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate the compound.

  • Purification: Further purification can be achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC).

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Synthesis of this compound from Oleanolic Acid

This compound can be readily synthesized from its precursor, oleanolic acid, through acetylation.[9][10][11]

G Synthesis of this compound start Oleanolic Acid reaction Acetic Anhydride, Pyridine start->reaction workup Reaction Quench & Work-up reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product This compound purification->product

Caption: Synthetic route to this compound from oleanolic acid.

Methodology:

  • Dissolution: Oleanolic acid is dissolved in a suitable solvent, typically dry pyridine, which also acts as a catalyst and acid scavenger.[10]

  • Acetylation: Acetic anhydride is added to the solution, and the reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

  • Work-up: Once the reaction is complete, the excess acetic anhydride is quenched, often by the addition of methanol. The solvent is then removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed successively with dilute acid (e.g., 1M HCl), water, and brine.[10]

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a spectrum of biological activities, with its anti-cancer properties being the most extensively studied.

Anti-Cancer Activity

The compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines.

Table of Cytotoxic Activity (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)Incubation Time (h)Reference(s)
HCT-116Colon Carcinoma10-2524[3]
A549Lung Carcinoma5.872[3]
B16-F10Melanoma64.7Not Specified[3]
P388Leukemia37.9 µg/mLNot Specified[9]
FTC133Follicular Thyroid Carcinoma>10024[13]
8505CAnaplastic Thyroid Carcinoma>10024[13]
TPC-1Papillary Thyroid Carcinoma>10024[13]
DLD1Colorectal Adenocarcinoma>10024[13]
Caco-2Colorectal Adenocarcinoma>10024[13]
HepG2Hepatocellular Carcinoma>10024[13]
HT-29Colorectal Adenocarcinoma>10024[13]
MDA-MB-231Breast Adenocarcinoma>10024[13]
MCF-7Breast Adenocarcinoma>10024[13]

Mechanism of Action: Induction of Apoptosis

A primary mechanism underlying the anti-cancer activity of this compound is the induction of apoptosis, or programmed cell death.[14] Studies have shown that it primarily activates the extrinsic apoptosis pathway.[3][15]

G Apoptosis Signaling Pathway of this compound compound This compound dr5 Death Receptor 5 (DR5) Upregulation compound->dr5 caspase8 Caspase-8 Activation dr5->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Extrinsic apoptosis pathway induced by this compound.

The compound has been shown to upregulate the expression of Death Receptor 5 (DR5) on the surface of cancer cells.[14][15] This leads to the recruitment and activation of initiator caspase-8, which in turn activates the executioner caspase-3, culminating in the dismantling of the cell.[14]

Anti-Inflammatory Activity

This compound also possesses significant anti-inflammatory properties. Its mechanism of action in this context involves the modulation of key inflammatory signaling pathways.

Mechanism of Action: Inhibition of NF-κB Signaling

The compound has been shown to suppress the activation of the IKKα/β complex, which is a critical upstream regulator of the NF-κB pathway.[16] By inhibiting IKKα/β, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB transcription factor in the cytoplasm and preventing the expression of pro-inflammatory genes.[16][17]

G Anti-Inflammatory Signaling Pathway of this compound compound This compound ikk IKKα/β Inhibition compound->ikk ikb IκBα Degradation Blocked ikk->ikb nfkb NF-κB Nuclear Translocation Blocked ikb->nfkb inflammation Decreased Pro-inflammatory Gene Expression nfkb->inflammation

Caption: Inhibition of the NF-κB pathway by this compound.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. This compound has been found to inhibit angiogenesis.

Mechanism of Action: Suppression of Angiopoietin-1/Tie-2 Signaling

The compound inhibits the activation of the Tie-2 receptor by its ligand, Angiopoietin-1.[18] This, in turn, suppresses the downstream signaling cascade involving FAK, AKT, and ERK1/2, which are essential for endothelial cell proliferation, migration, and tube formation.[18]

G Anti-Angiogenic Signaling Pathway of this compound compound This compound tie2 Tie-2 Receptor Inhibition compound->tie2 downstream FAK, AKT, ERK1/2 Inhibition tie2->downstream angiogenesis Inhibition of Angiogenesis downstream->angiogenesis

Caption: Inhibition of the Angiopoietin-1/Tie-2 pathway by this compound.

Future Perspectives

This compound represents a promising lead compound for the development of novel therapeutics, particularly in the field of oncology. Its multi-faceted mechanism of action, targeting apoptosis, inflammation, and angiogenesis, makes it an attractive candidate for further investigation. Future research should focus on a more detailed elucidation of its pharmacokinetic and toxicological profiles, as well as the exploration of its efficacy in in vivo cancer models. Furthermore, the synthesis of novel derivatives with improved potency and selectivity could unlock the full therapeutic potential of this intriguing natural product. The extensive patenting of oleanane triterpenoids underscores the significant interest in this class of compounds for pharmaceutical applications.[19]

Conclusion

This compound, a natural derivative of oleanolic acid, has demonstrated significant potential as a therapeutic agent. Its well-documented anti-cancer, anti-inflammatory, and anti-angiogenic activities, coupled with a growing understanding of its molecular mechanisms of action, provide a strong rationale for its continued investigation. This technical guide has summarized the current knowledge on the discovery, synthesis, and biological functions of this compound, offering a valuable resource for the scientific and drug development communities. Further research is warranted to translate the promising preclinical findings into tangible clinical applications.

References

Unveiling the Presence of 3-O-Acetyloleanolic Acid in Vigna sinensis K.: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the occurrence of the bioactive triterpenoid, 3-O-acetyloleanolic acid, in Vigna sinensis K. (cowpea). While the presence of this compound has been confirmed in the seeds of this versatile legume, this document aims to provide a comprehensive overview of the current knowledge, including its biological activities and the methodologies for its study. This guide addresses the critical need for detailed information for researchers and professionals in drug discovery and development by outlining relevant signaling pathways and providing a foundational experimental protocol.

Data Presentation: Quantitative Analysis

The existing scientific literature confirms the isolation of this compound (also referred to as oleanolic acid acetate) from the seeds of Vigna sinensis K.[1] However, to date, specific quantitative data on the concentration or yield of this compound in Vigna sinensis has not been reported. The following table summarizes the current status of quantitative information.

Table 1: Occurrence of this compound in Vigna sinensis K.

Compound NamePlant PartPresence ConfirmedConcentration/YieldMethod of AnalysisReference
This compoundSeedsYesNot ReportedN/A[1]

To provide a contextual framework, the following table presents quantitative data for the parent compound, oleanolic acid, in various other plant sources. This may offer an indicative range for triterpenoid content in plant materials.

Table 2: Quantitative Data of Oleanolic Acid in Various Plant Sources

Plant SpeciesPlant PartCompoundConcentration/YieldMethod of AnalysisReference
Gentiana olivieri Griseb.FlowerOleanolic Acid1.82 mg/g DWHPLC[2]
Gentiana olivieri Griseb.Whole Aerial PartOleanolic Acid0.75 mg/g DWHPLC[2]
Cyclea peltataRoots (methanolic extract)Oleanolic Acid3.442 µgHPTLC[3]

Experimental Protocols

The following is a generalized experimental protocol for the extraction and isolation of this compound from Vigna sinensis seeds. This protocol is adapted from established methodologies for the extraction of triterpenoids from plant materials and should be optimized and validated for this specific application.

Extraction
  • Sample Preparation: Procure mature, dried seeds of Vigna sinensis K. Grind the seeds into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Perform a preliminary defatting step by extracting the powdered seeds with a non-polar solvent such as n-hexane or petroleum ether in a Soxhlet apparatus for 6-8 hours. This step removes lipids that can interfere with subsequent isolation.

    • Air-dry the defatted seed powder to remove residual solvent.

    • Extract the defatted powder with a polar solvent such as methanol or ethanol. This can be done using a Soxhlet apparatus for 12-24 hours or through maceration with agitation at room temperature for 48-72 hours (3 x 500 mL of solvent for every 100 g of powder).

    • Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Fractionation
  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • Collect each fraction and concentrate them using a rotary evaporator. The triterpenoid fraction, including this compound, is expected to be enriched in the less polar fractions like chloroform and ethyl acetate.

Isolation and Purification
  • Column Chromatography:

    • Subject the enriched fraction (e.g., the ethyl acetate fraction) to column chromatography on silica gel (60-120 mesh).

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions of 20-25 mL and monitor them by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Spot the collected fractions on pre-coated silica gel TLC plates.

    • Develop the plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

    • Visualize the spots by spraying with a solution of 10% sulfuric acid in ethanol followed by heating at 110°C for 10 minutes. Triterpenoids typically appear as purple or brown spots.

    • Pool the fractions that show a spot corresponding to a standard of this compound (if available) or fractions with similar TLC profiles.

  • Preparative HPLC (Optional):

    • For final purification, the pooled fractions can be subjected to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as methanol:water or acetonitrile:water.

Structure Elucidation

The structure of the isolated compound should be confirmed using spectroscopic techniques such as:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR to elucidate the chemical structure.

Mandatory Visualization

The biological activities of this compound, particularly its anti-cancer properties, are of significant interest to the scientific community. The following diagrams illustrate the key signaling pathways modulated by this compound.

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell 3_O_Acetyloleanolic_acid This compound DR5 Death Receptor 5 (DR5) 3_O_Acetyloleanolic_acid->DR5 Upregulates Caspase8 Caspase-8 DR5->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by this compound.

Anti_Angiogenesis_Signaling_Pathway cluster_endothelial_cell Endothelial Cell 3_O_Acetyloleanolic_acid This compound Tie2 Tie-2 Receptor 3_O_Acetyloleanolic_acid->Tie2 Inhibits Activation Ang1 Angiopoietin-1 (Ang-1) Ang1->Tie2 Binds & Activates FAK FAK Tie2->FAK AKT AKT Tie2->AKT ERK ERK1/2 Tie2->ERK Angiogenesis Angiogenesis FAK->Angiogenesis AKT->Angiogenesis ERK->Angiogenesis

Caption: Inhibition of angiogenesis by this compound.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_purification Purification cluster_analysis Analysis A Vigna sinensis Seeds B Grinding A->B C Defatting (n-hexane) B->C D Solvent Extraction (Methanol/Ethanol) C->D E Crude Extract D->E F Liquid-Liquid Partitioning E->F G Enriched Fraction F->G H Silica Gel Column Chromatography G->H I TLC Monitoring H->I J Purified this compound I->J K Structure Elucidation (MS, NMR) J->K

Caption: Workflow for the isolation of this compound.

References

Preliminary Biological Screening of 3-O-Acetyloleanolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Acetyloleanolic acid, a derivative of the naturally occurring pentacyclic triterpenoid oleanolic acid, has garnered significant scientific interest due to its diverse pharmacological activities. This document provides a comprehensive overview of the preliminary biological screening of this compound, with a focus on its anti-inflammatory, anticancer, and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, along with a summary of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes the compound's interaction with crucial cellular signaling pathways, offering insights into its mechanisms of action.

Introduction

Oleanolic acid and its derivatives are widely distributed in the plant kingdom and have been traditionally used in medicine for various ailments.[1] The acetylation of oleanolic acid at the C-3 position to yield this compound has been shown to modulate its biological activity, often enhancing its therapeutic potential. Preliminary screenings have revealed that this compound exhibits a range of biological effects, making it a promising candidate for further drug development. This guide serves as a technical resource for researchers and professionals involved in the preclinical evaluation of this compound.

Biological Activities and Data Presentation

The primary biological activities of this compound that have been investigated include its anticancer, anti-inflammatory, and antimicrobial effects. The following tables summarize the quantitative data from various in vitro studies.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in Table 1.

Cell LineCancer TypeIC50 (µM)Assay Duration (hours)Reference
HCT-116Colon Carcinoma10-2524[2]
A549Lung Cancer5.872
B16-F10Melanoma64.772
SK-OV-3Ovarian Cancer--[3]

Note: A specific IC50 value for SK-OV-3 was not provided in the search results, but significant cytotoxic activity was reported.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated by its ability to inhibit the production of inflammatory mediators such as nitric oxide (NO).

Cell LineAssayInhibitionConcentrationReference
RAW 264.7NO ProductionSignificantNot specified
Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound, particularly against Mycobacterium tuberculosis.

MicroorganismActivityIC50 (µg/mL)Reference
Mycobacterium tuberculosis H37RvAntimycobacterial0.1[4]
Plasmodium falciparum (NF54)Antiplasmodial4.3[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well.

  • Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of viability versus the concentration of the compound.

Nitric Oxide (NO) Inhibition Assay

This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with different concentrations of this compound for 2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-IKKα/β, IKKα/β, p-AMPK, AMPK, DR5, Caspase-8, Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Mycobacterium tuberculosis) in a suitable broth.

  • Serial Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate with broth.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key cellular signaling pathways.

Induction of Apoptosis via the TRAIL-Mediated Pathway

In human colon carcinoma HCT-116 cells, this compound has been shown to induce apoptosis through the extrinsic pathway.[5] It upregulates the expression of Death Receptor 5 (DR5), a key receptor for the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[5][6] This leads to the activation of caspase-8 and subsequently caspase-3, culminating in programmed cell death.[5]

TRAIL_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 3-O-AOA 3-O-AOA DR5 DR5 3-O-AOA->DR5 Upregulates TRAIL TRAIL TRAIL->DR5 Binds Caspase8 Caspase-8 DR5->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

TRAIL-Mediated Apoptosis Pathway
Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are partly mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] It has been shown to reduce the phosphorylation of IκB kinase α/β (IKKα/β), which in turn prevents the degradation of IκBα.[7] This sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKKα/β Stimulus->IKK Activates IkBa_p65 IκBα p65 IKK->IkBa_p65 Phosphorylates IκBα IkBa_p p-IκBα IkBa_p65->IkBa_p p65 p65 IkBa_p->p65 Degradation of IκBα releases p65 p65_nuc p65 p65->p65_nuc Translocation DNA DNA p65_nuc->DNA Binds Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Transcription 3-O-AOA 3-O-AOA 3-O-AOA->IKK Inhibits AMPK_Pathway 3-O-AOA 3-O-AOA AMPK AMPK 3-O-AOA->AMPK Activates p_AMPK p-AMPK AMPK->p_AMPK Phosphorylation AKT AKT p_AMPK->AKT Phosphorylates GSK3b GSK-3β p_AMPK->GSK3b Phosphorylates p_AKT p-AKT AKT->p_AKT Metabolic_Regulation Metabolic Regulation (e.g., Glucose Uptake, Lipid Metabolism) p_AKT->Metabolic_Regulation p_GSK3b p-GSK-3β GSK3b->p_GSK3b p_GSK3b->Metabolic_Regulation Experimental_Workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_validation In Vivo Validation Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase Activity) Cytotoxicity->Apoptosis_Assay Anti_inflammatory Anti-inflammatory Screening (e.g., NO Assay) Western_Blot Western Blot Analysis (Signaling Pathways) Anti_inflammatory->Western_Blot Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Animal_Models Animal Models of Disease Antimicrobial->Animal_Models Apoptosis_Assay->Animal_Models Western_Blot->Animal_Models

References

The Pharmacological Profile of 3-O-Acetyloleanolic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Acetyloleanolic acid (3Ac-OA), a pentacyclic triterpenoid derived from oleanolic acid, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the pharmacological profile of 3Ac-OA, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer and Anti-Angiogenic Activity

This compound has demonstrated notable anticancer and anti-angiogenic properties through various in vitro and in vivo studies. Its primary mechanism of action in cancer involves the induction of apoptosis and the inhibition of angiogenesis, a critical process for tumor growth and metastasis.

Induction of Apoptosis in Colon Carcinoma

3Ac-OA has been shown to induce apoptosis in human colon carcinoma HCT-116 cells.[1][2][3] The underlying mechanism involves the activation of the extrinsic apoptosis pathway.

Signaling Pathway for this compound-Induced Apoptosis in HCT-116 Cells

cluster_cell HCT-116 Cell OA This compound DR5 Death Receptor 5 (DR5) OA->DR5 Upregulates Expression Procaspase8 Pro-caspase-8 DR5->Procaspase8 Recruitment & Activation Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage & Activation Caspase3 Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Apoptotic signaling cascade initiated by this compound in colon cancer cells.

Inhibition of Angiogenesis

3Ac-OA exhibits anti-angiogenic effects by inhibiting the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[4][5] This activity is mediated through the suppression of the Angiopoietin-1/Tie-2 signaling pathway.[4]

Signaling Pathway for Anti-Angiogenic Effects of this compound

cluster_endothelial_cell Endothelial Cell Ang1 Angiopoietin-1 (Ang-1) Tie2 Tie-2 Receptor Ang1->Tie2 Binds and Activates FAK FAK Tie2->FAK Phosphorylation AKT AKT Tie2->AKT Phosphorylation ERK ERK1/2 Tie2->ERK Phosphorylation OA This compound OA->Tie2 Inhibits Activation Migration Migration FAK->Migration Proliferation Proliferation AKT->Proliferation ERK->Proliferation Tube_Formation Tube Formation ERK->Tube_Formation

Caption: Inhibition of Angiopoietin-1/Tie-2 signaling by this compound.

Quantitative Data: Anticancer and Anti-Angiogenic Activity
ActivityCell LineParameterValueReference(s)
CytotoxicityHCT-116IC5010-25 µM (at 24 hours)[3]
Anti-proliferativeHUVEC-Dose-dependent[4][5]
Inhibition of MigrationHUVEC-Dose-dependent[4][5]
Inhibition of Tube FormationHUVEC-Dose-dependent[4][5]

Hepatoprotective Activity

This compound has demonstrated a protective effect against non-alcoholic fatty liver disease (NAFLD). In animal models, it has been shown to improve lipid profiles and reduce lipid accumulation in the liver.

Amelioration of Non-Alcoholic Fatty Liver Disease (NAFLD)

In a high-fat diet-induced rat model of NAFLD, administration of 3Ac-OA led to a significant decrease in body weight, liver weight, and serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C).[6][7] This hepatoprotective effect is associated with the activation of AMPK-related signaling pathways.[6][7]

Signaling Pathway for Hepatoprotective Effects of this compound in NAFLD

cluster_hepatocyte Hepatocyte OA This compound AMPK AMPK OA->AMPK Increases Phosphorylation AKT AKT AMPK->AKT Increases Phosphorylation GSK3B GSK-3β AMPK->GSK3B Increases Phosphorylation Lipid_Metabolism Improved Lipid Metabolism AKT->Lipid_Metabolism Glucose_Uptake Increased Glucose Uptake GSK3B->Glucose_Uptake

Caption: Activation of AMPK-related pathways by this compound in hepatocytes.

Quantitative Data: Hepatoprotective Activity in NAFLD Rat Model
ParameterEffectDoses Administered (mg/kg/day)Reference(s)
Serum Total Cholesterol (TC)Significantly decreased (dose-dependent)15, 30, 60[6]
Serum Triglycerides (TG)Significantly decreased (dose-dependent)15, 30, 60[6]
Serum LDL-CSignificantly decreased (dose-dependent)15, 30, 60[6]
Intracellular TC (in vitro)Dose-dependently decreased in hepatocytes1-100 µM[6]
Intracellular TG (in vitro)Dose-dependently decreased in hepatocytes1-100 µM[6]

Other Potential Pharmacological Activities

While the primary focus of research on this compound has been on its anticancer and hepatoprotective effects, studies on the parent compound, oleanolic acid, and other derivatives suggest potential for anti-inflammatory, antiviral, and antidiabetic activities. However, specific studies and quantitative data for 3Ac-OA in these areas are limited.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Workflow for MTT Assay

A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with various concentrations of this compound B->C D Incubate for a specified period (e.g., 24, 48, 72h) C->D E Add MTT solution to each well D->E F Incubate for 2-4h to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: General workflow for determining cell viability using the MTT assay.

Protocol:

  • Seed cells (e.g., HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Detection (Annexin V/PI Staining)

Workflow for Annexin V/PI Apoptosis Assay

A Induce apoptosis in cells with this compound B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Add FITC-conjugated Annexin V and Propidium Iodide (PI) C->D E Incubate in the dark at room temperature D->E F Analyze by flow cytometry E->F

Caption: Workflow for the detection of apoptosis by Annexin V and Propidium Iodide staining.

Protocol:

  • Treat cells with this compound for the desired time to induce apoptosis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Western Blot Analysis

Protocol:

  • Protein Extraction: Lyse treated and untreated cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., DR5, Caspase-8, Caspase-3, PARP, p-AMPK, AMPK, p-AKT, AKT, p-GSK-3β, GSK-3β, Tie-2, p-FAK, FAK, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo NAFLD Model

Protocol:

  • Animal Model: Use male Sprague-Dawley rats.

  • Induction of NAFLD: Feed the rats a high-fat diet (HFD) for a specified period (e.g., 6 weeks) to induce NAFLD.

  • Treatment: Administer this compound orally at different doses (e.g., 15, 30, 60 mg/kg/day) for a defined treatment period (e.g., 4 weeks). Include a vehicle control group and a positive control group (e.g., atorvastatin).

  • Sample Collection: At the end of the treatment period, collect blood samples for biochemical analysis (TC, TG, LDL-C, liver enzymes) and liver tissues for histopathological examination and Western blot analysis.

Conclusion

This compound is a promising pharmacological agent with well-documented anticancer, anti-angiogenic, and hepatoprotective activities. Its mechanisms of action involve the modulation of key signaling pathways related to apoptosis, angiogenesis, and metabolic regulation. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research into the therapeutic potential of this compound. Future studies are warranted to explore its efficacy in other disease models and to further elucidate its molecular targets.

References

A Comparative Analysis of Oleanolic Acid and Its 3-O-Acetyl Derivative: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the basic properties of oleanolic acid (OA) and its semi-synthetic derivative, 3-O-acetyloleanolic acid (3-AOA). This document summarizes their physicochemical characteristics, biological activities, and the experimental methodologies used for their study, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Core Physicochemical Properties

Oleanolic acid is a naturally occurring pentacyclic triterpenoid found in a wide variety of plants, including olives and medicinal herbs.[1][2] Its structure features a hydroxyl group at the C-3 position, a carboxylic acid at the C-28 position, and a double bond between C-12 and C-13.[1] this compound is a derivative where the hydroxyl group at the C-3 position is acetylated. This modification, while seemingly minor, can significantly influence the molecule's biological activity and properties.

The following tables summarize the key physicochemical properties of both compounds.

Property Oleanolic Acid This compound
IUPAC Name (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[3](4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[4]
CAS Number 508-02-1[1]4339-72-4[4]
Molecular Formula C₃₀H₄₈O₃[1]C₃₂H₅₀O₄[4]
Molecular Weight 456.7 g/mol [1][3]498.7 g/mol [4]
Melting Point >300 °C; typically 306-313 °C[1][3]265-268 °C[5]
Physical Form Solid, powder, fine needles from alcohol[1]Powder[6]
Color Light yellow[1]White to off-white[6]
pKa 4.74 (strongest acidic)[1]4.63 (Predicted)[6]
Optical Rotation [α]D²⁰ +83.3° (c = 0.6 in chloroform)[1]Not specified
Solubility Oleanolic Acid This compound
Water Practically insoluble (1.748 µg/L)[3]Not specified, but expected to be poorly soluble
Organic Solvents Soluble in methanol, ethanol, ethyl ether, acetone, and chloroform[7][8]Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6]

Comparative Biological Activities

Both oleanolic acid and its 3-O-acetyl derivative exhibit a wide range of pharmacological activities. Oleanolic acid is well-documented for its anti-inflammatory, antioxidant, anti-tumor, and hepatoprotective effects.[2][9] The acetylation at the C-3 position in this compound has been shown to modulate these activities, in some cases enhancing its potency.

Biological Activity Oleanolic Acid This compound
Anti-inflammatory Demonstrates significant anti-inflammatory properties in various models.[10]Shows anti-inflammatory effects, with some studies suggesting it can be more potent than oleanolic acid in certain models.[10]
Anticancer Induces apoptosis and inhibits proliferation in numerous cancer cell lines including breast, prostate, colon, and liver cancer.[11][12][13]Induces apoptosis in human colon carcinoma HCT-116 cells and exhibits anti-angiogenesis activity.[5][14] It has been shown to induce apoptosis through the extrinsic pathway by increasing the expression of death receptor 5 (DR5).[10][15][16]
Antiviral Potent antiviral activity against various viruses, including Herpes Simplex Virus (HSV-1 and HSV-2).[10]Not as extensively studied for antiviral activity as oleanolic acid.
Hepatoprotective Used as a hepatic drug in China for its protective effects against liver injury.[2]Not as extensively studied for hepatoprotective activity as oleanolic acid.
Neuroprotective Shows neuroprotective effects in models of Parkinson's disease and ischemic brain damage.[10]Not as extensively studied for neuroprotective activity as oleanolic acid.

Experimental Protocols

This section details common experimental methodologies for the extraction, synthesis, and biological evaluation of oleanolic acid and this compound.

Extraction and Purification of Oleanolic Acid

A general workflow for extracting and purifying oleanolic acid from plant material is as follows:

experimental_workflow plant_material Dried Plant Material extraction Sequential Extraction (e.g., hexane, ethyl acetate) plant_material->extraction concentration Solvent Removal (in vacuo) extraction->concentration crude_extract Crude Extract concentration->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography fraction_collection Fraction Collection chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis Monitor fractions pure_oa Pure Oleanolic Acid fraction_collection->pure_oa Combine pure fractions tlc_analysis->chromatography Guide separation synthesis_workflow oleanolic_acid Oleanolic Acid reaction Reaction oleanolic_acid->reaction reagents Acetic Anhydride Pyridine reagents->reaction workup Aqueous Work-up reaction->workup purification Purification (e.g., Crystallization) workup->purification product This compound purification->product apoptosis_pathway AOA This compound DR5 Death Receptor 5 (DR5) Expression ↑ AOA->DR5 Caspase8 Caspase-8 Activation DR5->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Methodological & Application

Application Notes: In Vitro Cytotoxicity of 3-O-Acetyloleanolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Acetyloleanolic acid, a derivative of the naturally occurring pentacyclic triterpenoid oleanolic acid, has garnered significant interest in oncological research for its cytotoxic effects against various cancer cell lines. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the widely accepted MTT assay. Furthermore, it summarizes reported IC50 values and elucidates the compound's known mechanism of action through the extrinsic apoptosis pathway.

Data Presentation: Cytotoxicity of this compound (IC50 Values)

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against a range of cancer cell lines as determined by various in vitro cytotoxicity assays.

Cell LineCancer TypeIC50 (µM)AssayIncubation Time
HCT-116Colon Carcinoma10 - 25[1]MTT24 hours[1]
A549Lung Carcinoma5.8[2]SRB72 hours[2]
B16-F10Murine Melanoma64.7[2]MTT72 hours[2]
HT-29Colon Adenocarcinoma148.48[2]MTT72 hours[2]
HepG2Hepatocellular Carcinoma103.67[2]MTT72 hours[2]
SKOV3Ovarian Cancer8.3[3]MTT24 hours[3]
HEC-1AEndometrial Cancer0.8[3]MTT24 hours[3]

Experimental Protocols

MTT Assay for this compound Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on adherent cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in sterile PBS)

  • Phosphate-buffered saline (PBS, sterile)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells should be less than 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of cell attachment, carefully aspirate the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration of the test compound.

      • Untreated Control: Cells in culture medium only.

      • Blank: Medium only (no cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (5x10³ - 1x10⁴ cells/well) compound_prep 2. Compound Preparation (Serial Dilutions) treatment 3. Cell Treatment (24, 48, or 72h incubation) compound_prep->treatment mtt_addition 4. MTT Addition (10µL of 5mg/mL) treatment->mtt_addition incubation 5. Incubation (2-4h at 37°C) mtt_addition->incubation solubilization 6. Formazan Solubilization (100µL DMSO) incubation->solubilization read_absorbance 7. Read Absorbance (570nm) solubilization->read_absorbance calc_viability 8. Calculate % Viability read_absorbance->calc_viability det_ic50 9. Determine IC50 calc_viability->det_ic50 signaling_pathway compound This compound dr5 Death Receptor 5 (DR5) Upregulation compound->dr5 procaspase8 Pro-caspase-8 dr5->procaspase8 recruits caspase8 Activated Caspase-8 procaspase8->caspase8 auto-activation procaspase3 Pro-caspase-3 caspase8->procaspase3 activates caspase3 Activated Caspase-3 (Executioner Caspase) procaspase3->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis leads to

References

Application Note: Determining the IC50 of 3-O-Acetyloleanolic Acid using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-O-Acetyloleanolic acid, a derivative of the naturally occurring pentacyclic triterpenoid oleanolic acid, has demonstrated significant anti-tumor and anti-angiogenesis properties.[1] It has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, making it a compound of interest in oncological research and drug development.[2][3][4] A critical parameter for evaluating the cytotoxic potential of a compound is the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] This application note provides a detailed protocol for determining the IC50 value of this compound against cancer cells using the MTT assay.

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[7] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria of viable cells.[6][8] The resulting formazan crystals are then dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), creating a colored solution.[9] The absorbance of this solution is measured spectrophotometrically, and the intensity of the purple color is directly proportional to the number of living, metabolically active cells.

MTT_Principle cluster_cell Viable Cell cluster_plate Assay Well MTT Yellow MTT (Water-Soluble) Enzyme Mitochondrial Dehydrogenases MTT->Enzyme Reduction Solubilization Add Solubilization Solution (e.g., DMSO) Formazan Purple Formazan Crystals (Insoluble) Enzyme->Formazan Formazan->Solubilization Purple_Solution Purple Solution Solubilization->Purple_Solution Measurement Measure Absorbance (570 nm) Purple_Solution->Measurement

Caption: Principle of the MTT Cell Viability Assay.

Reported IC50 Values for this compound

The cytotoxic and biological activities of this compound have been evaluated against several cell lines. The reported IC50 values are summarized below.

Cell LineCancer TypeIC50 Value (µM)Exposure TimeCitation
HEC-1AEndometrial Carcinoma0.824 h[10]
SKOV3Ovarian Carcinoma8.324 h[10]
RAW264.7Murine Macrophage79.23 (Cytotoxicity)Not Specified[1]
HCT-116Colon CarcinomaDose-dependent inhibition observed24, 48, 72 h[3][11]

Detailed Experimental Protocol

This protocol provides a step-by-step guide for determining the IC50 value of this compound.

1. Materials and Reagents

  • Cell Line: Appropriate cancer cell line (e.g., HCT-116, SKOV3).

  • This compound: High-purity compound.

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: 0.25% or 0.05%.

  • MTT Reagent: 5 mg/mL in sterile PBS. Store protected from light at 4°C.[9]

  • Solubilization Solution: Dimethyl Sulfoxide (DMSO).

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Laminar flow hood.

    • Microplate reader capable of measuring absorbance at 570 nm (reference wavelength ~630 nm).

    • Multichannel pipette.

2. Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Data Analysis A 1. Cell Seeding (5,000-10,000 cells/well) B 2. Incubation (Allow cells to attach, 24h) A->B C 3. Prepare Compound Dilutions (Serial dilution of this compound) B->C D 4. Cell Treatment (Add compound dilutions to wells) C->D E 5. Incubation (Drug exposure, 24-72h) D->E F 6. Add MTT Reagent (10-20 µL of 5 mg/mL solution) E->F G 7. Incubation (Allow formazan formation, 4h) F->G H 8. Solubilize Formazan (Remove medium, add 150 µL DMSO) G->H I 9. Measure Absorbance (570 nm) H->I J 10. Calculate % Cell Viability I->J K 11. Determine IC50 (Non-linear regression) J->K

Caption: Experimental workflow for IC50 determination using the MTT assay.

3. Step-by-Step Procedure

a. Cell Seeding:

  • Culture cells until they reach 70-80% confluency.

  • Harvest the cells using Trypsin-EDTA and perform a cell count.

  • Dilute the cell suspension to an optimal seeding density (typically 5,000 to 10,000 cells per well) in 100 µL of complete medium in a 96-well plate.[12]

  • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

b. Compound Preparation and Cell Treatment:

  • Prepare a concentrated stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in a serum-free medium to achieve the desired final concentrations. It's advisable to test a wide range of concentrations initially.

  • After the 24-hour cell attachment period, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Perform each concentration in triplicate.

  • Include the following controls:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

    • Untreated Control: Cells treated with medium only.

    • Blank Control: Wells containing medium only (no cells) to measure background absorbance.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

c. MTT Assay and Absorbance Measurement:

  • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[13]

  • Incubate the plate for an additional 4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[9]

  • Carefully aspirate the medium containing MTT from each well without disturbing the crystals at the bottom.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

4. Data Analysis and IC50 Calculation

  • Correct Absorbance: Subtract the average absorbance of the blank control wells from the absorbance values of all other wells.

  • Calculate Percentage Cell Viability: Use the following formula to calculate the cell viability for each concentration relative to the vehicle control.[12]

    % Cell Viability = (Corrected OD of Treated Cells / Corrected OD of Vehicle Control Cells) x 100

  • Determine IC50 Value:

    • Plot the percentage of cell viability on the Y-axis against the logarithm of the compound concentration on the X-axis.

    • Use a software program (e.g., GraphPad Prism) to perform a non-linear regression analysis and fit the data to a sigmoidal dose-response curve (variable slope).[14][15]

    • The software will calculate the IC50 value, which is the concentration that corresponds to 50% cell viability on the fitted curve.[15]

Mechanism of Action

Studies have shown that this compound can induce apoptosis in cancer cells. In human colon carcinoma HCT-116 cells, it has been found to trigger the extrinsic apoptosis pathway.[11] This involves the upregulation of Death Receptor 5 (DR5), leading to the activation of initiator caspase-8 and executioner caspase-3, ultimately resulting in programmed cell death.[4][11]

Apoptosis_Pathway A This compound B Upregulation of Death Receptor 5 (DR5) A->B C Caspase-8 Activation B->C D Caspase-3 Activation C->D E Apoptosis D->E

Caption: Apoptosis pathway induced by this compound in HCT-116 cells.[4][11]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Acetyloleanolic acid, a derivative of the pentacyclic triterpenoid oleanolic acid, has emerged as a compound of interest in oncological research due to its pro-apoptotic activities in various cancer cell lines. This document provides detailed application notes and protocols for the analysis of apoptosis-related proteins by Western blot in cells treated with this compound. Understanding the molecular mechanism of this compound is crucial for its development as a potential therapeutic agent. Western blotting is a key technique to elucidate these mechanisms by quantifying the changes in protein expression levels within the apoptotic signaling cascades.

Studies have shown that this compound can induce apoptosis through the extrinsic pathway by upregulating the expression of Death Receptor 5 (DR5). This leads to the activation of initiator caspase-8 and executioner caspase-3.[1] Furthermore, evidence suggests the involvement of the intrinsic mitochondrial pathway, indicated by changes in the expression of Bcl-2 family proteins.

These protocols and notes are designed to guide researchers in obtaining reproducible and reliable data on the effects of this compound on key apoptotic markers.

Data Presentation: Quantitative Analysis of Apoptosis-Related Proteins

The following table summarizes representative quantitative data from Western blot analysis of whole-cell lysates from cancer cells (e.g., HCT-116 human colon carcinoma cells) treated with this compound for 24 hours. The data is presented as fold change relative to an untreated control, normalized to a loading control such as β-actin or GAPDH.

Protein TargetCellular Role in ApoptosisExpected Change with this compoundRepresentative Fold Change (25 µM this compound)
Extrinsic Pathway
DR5 (Death Receptor 5)Cell surface receptor that initiates apoptosis upon ligand binding.Increase~2.5 - 3.0
Pro-caspase-8Inactive zymogen of caspase-8.Decrease~0.4 - 0.6
Cleaved caspase-8Active form of caspase-8 that initiates the caspase cascade.Increase~3.5 - 4.5
Intrinsic Pathway
Bcl-2Anti-apoptotic protein that inhibits mitochondrial outer membrane permeabilization.Decrease~0.3 - 0.5
BaxPro-apoptotic protein that promotes mitochondrial outer membrane permeabilization.Increase~2.0 - 2.5
Bax/Bcl-2 RatioA key determinant of the cell's susceptibility to apoptosis.Increase~5.0 - 7.0
Common Pathway
Pro-caspase-3Inactive zymogen of the primary executioner caspase.Decrease~0.2 - 0.4
Cleaved caspase-3Active form of caspase-3 that cleaves cellular substrates to execute apoptosis.Increase~4.0 - 5.0
PARP (Poly(ADP-ribose) polymerase)A substrate of cleaved caspase-3; its cleavage is a hallmark of apoptosis.Decrease (full-length)~0.3 - 0.5
Cleaved PARPThe 89 kDa fragment of PARP generated by caspase-3 cleavage.Increase~3.0 - 4.0

Disclaimer: The quantitative data presented in this table are representative and for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and specific protocols used.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the desired cancer cell line (e.g., HCT-116) in 6-well plates or 100 mm dishes at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 50 mM). Store at -20°C.

  • Treatment: Prepare working concentrations of this compound by diluting the stock solution in fresh cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v). Treat the cells for the desired time period (e.g., 24, 48 hours). Include a vehicle control (DMSO only) in parallel.

Protein Extraction
  • Cell Harvesting: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail to each well or dish.

  • Scraping and Collection: Use a cell scraper to detach the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled microcentrifuge tube.

Protein Quantification
  • Protein Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA (Bicinchoninic acid) assay, following the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, normalize all samples to the same concentration using the lysis buffer.

Western Blot Analysis
  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins. Separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis-related proteins of interest (e.g., anti-DR5, anti-caspase-8, anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) diluted in the blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.

Visualizations

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway AOA This compound DR5 DR5 Upregulation AOA->DR5 Bcl2 Bcl-2 AOA->Bcl2 downregulation Bax Bax AOA->Bax upregulation DISC DISC Formation DR5->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 recruitment Casp8 Cleaved caspase-8 ProCasp8->Casp8 cleavage ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Mito Mitochondrial Permeability Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC ProCasp9 Pro-caspase-9 CytoC->ProCasp9 activation Casp9 Cleaved caspase-9 ProCasp9->Casp9 cleavage Casp9->ProCasp3 Casp3 Cleaved caspase-3 ProCasp3->Casp3 cleavage PARP PARP Casp3->PARP cleavage Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Apoptotic signaling induced by this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis CellCulture 1. Cell Culture & Treatment with this compound Lysis 2. Cell Lysis & Protein Extraction CellCulture->Lysis Quant 3. Protein Quantification (BCA/Bradford) Lysis->Quant SDSPAGE 4. SDS-PAGE Quant->SDSPAGE Transfer 5. Membrane Transfer (PVDF/Nitrocellulose) SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 9. ECL Detection SecondaryAb->Detection Imaging 10. Image Acquisition Detection->Imaging Densitometry 11. Densitometry & Normalization Imaging->Densitometry Results 12. Quantitative Results Densitometry->Results

Caption: Western blot workflow for apoptosis protein analysis.

References

Application Notes and Protocols for Anti-angiogenesis Experimental Models of 3-O-Acetyloleanolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Acetyloleanolic acid (3AOA) is a pentacyclic triterpenoid compound that has demonstrated significant anti-angiogenic and anti-tumor properties.[1] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis.[1] The inhibition of angiogenesis is a key strategy in cancer therapy. 3AOA has been shown to impede angiogenesis by targeting key signaling pathways, including the Vascular Endothelial Growth Factor (VEGF) and Angiopoietin-1 (Ang-1) pathways.[1]

These application notes provide a comprehensive overview of the experimental models used to evaluate the anti-angiogenic effects of this compound, complete with detailed protocols for key in vitro and in vivo assays.

Mechanism of Action

This compound exerts its anti-angiogenic effects through the modulation of critical signaling cascades in endothelial cells. The primary mechanisms identified are the inhibition of the Angiopoietin-1/Tie-2 and VEGF/VEGFR signaling pathways.

Inhibition of Angiopoietin-1/Tie-2 Signaling: 3AOA has been shown to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVEC) and human lymphatic microvascular endothelial cells (HLMEC) that are stimulated by Angiopoietin-1.[1] This is achieved by suppressing the activation of the Tie-2 receptor and its downstream signaling molecules, including FAK, AKT, and ERK1/2.[1]

Inhibition of VEGF/VEGFR Signaling: 3AOA also demonstrates inhibitory effects on VEGF-induced angiogenesis. It is understood to suppress the phosphorylation of VEGF receptors (VEGFR-1 and VEGFR-2) and downstream signaling components such as PI3K, FAK, AKT, and ERK1/2.

3AOA_Anti_Angiogenesis_Signaling_Pathways cluster_0 Ang-1/Tie-2 Pathway cluster_1 VEGF/VEGFR Pathway Ang1 Angiopoietin-1 Tie2 Tie-2 Receptor Ang1->Tie2 Binds FAK_AKT_ERK1 FAK / AKT / ERK1/2 Tie2->FAK_AKT_ERK1 Activates Angiogenesis1 Angiogenesis & Lymphangiogenesis FAK_AKT_ERK1->Angiogenesis1 Promotes VEGF VEGF VEGFR VEGFR-1 / VEGFR-2 VEGF->VEGFR Binds PI3K_FAK_AKT_ERK2 PI3K / FAK / AKT / ERK1/2 VEGFR->PI3K_FAK_AKT_ERK2 Activates Angiogenesis2 Angiogenesis PI3K_FAK_AKT_ERK2->Angiogenesis2 Promotes AOA 3-O-Acetyloleanolic Acid (3AOA) AOA->Tie2 Inhibits AOA->VEGFR Inhibits

Caption: Inhibition of Ang-1/Tie-2 and VEGF/VEGFR pathways by 3AOA.

Data Presentation

The anti-angiogenic activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Anti-Angiogenic Effects of this compound on Endothelial Cells

AssayCell TypeStimulant3AOA Concentration (µM)Observed EffectReference
Proliferation HUVECAngiopoietin-1 (200 ng/ml)1, 2.5, 5, 10, 20Dose-dependent reduction[2]
HLMECAngiopoietin-1 (200 ng/ml)1, 2.5, 5, 10, 20Dose-dependent reduction[2]
Migration HUVECAngiopoietin-1 (200 ng/ml)1, 2.5, 5, 10Dose-dependent inhibition[2]
HLMECAngiopoietin-1 (200 ng/ml)1, 2.5, 5, 10Dose-dependent inhibition[2]
Tube Formation HUVECAngiopoietin-1 (200 ng/ml)1, 2.5, 5, 10Dose-dependent inhibition[2]
HLMECAngiopoietin-1 (200 ng/ml)1, 2.5, 5, 10Dose-dependent inhibition[2]

Table 2: In Vivo Anti-Angiogenic Effects of this compound

AssayAnimal ModelStimulant3AOA TreatmentOutcome MeasureResultReference
Matrigel Plug BALB/c MiceAngiopoietin-1Intraperitoneal injectionBlood & Lymphatic Vessel DensitySignificantly decreased staining intensities of CD31 (blood vessel marker) and LYVE-1 (lymphatic vessel marker).[2]
Tumor Angiogenesis CT-26 AllograftEndogenousOral administrationTumor Growth & AngiogenesisInhibition of tumor growth and tumor-induced angiogenesis and lymphangiogenesis.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Proliferation Endothelial Cell Proliferation Assay (e.g., MTT) DataAnalysis Data Analysis & Interpretation Proliferation->DataAnalysis Quantify Cell Viability Migration Endothelial Cell Migration Assay (e.g., Scratch Wound) Migration->DataAnalysis Measure Wound Closure TubeFormation Endothelial Cell Tube Formation Assay TubeFormation->DataAnalysis Quantify Tube Length/ Branch Points CAM Chick Chorioallantoic Membrane (CAM) Assay CAM->DataAnalysis Measure Vessel Density Matrigel Matrigel Plug Assay Matrigel->DataAnalysis Quantify Hemoglobin Content/ CD31 Staining Xenograft Tumor Xenograft Model Xenograft->DataAnalysis Measure Tumor Volume/ Microvessel Density Compound Test Compound (this compound) Compound->Proliferation Compound->Migration Compound->TubeFormation Compound->CAM Compound->Matrigel Compound->Xenograft

Caption: General workflow for evaluating anti-angiogenic compounds.
Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of endothelial cells as an indicator of cell viability and proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • This compound (stock solution in DMSO)

  • Angiogenic stimulant (e.g., VEGF or Angiopoietin-1)

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 supplemented with 10% FBS.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • After 24 hours, replace the medium with 100 µL of EGM-2 containing a reduced serum concentration (e.g., 1% FBS).

  • Add various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µM) to the wells. Include a vehicle control (DMSO).

  • Add the angiogenic stimulant (e.g., 200 ng/ml Angiopoietin-1) to all wells except the negative control.

  • Incubate for 48 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Endothelial Cell Migration Assay (Scratch Wound Assay)

This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.

Materials:

  • HUVECs

  • EGM-2 with 10% FBS

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • This compound

  • Angiogenic stimulant

Protocol:

  • Seed HUVECs in 6-well plates and grow to 90-100% confluency.

  • Create a linear scratch in the center of the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with EGM-2 (1% FBS) containing different concentrations of this compound and the angiogenic stimulant.

  • Capture images of the scratch at 0 hours.

  • Incubate the plates at 37°C.

  • Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).

  • Measure the width of the scratch at multiple points for each image and calculate the percentage of wound closure.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

  • HUVECs

  • EGM-2

  • Matrigel (growth factor reduced)

  • 48-well plates

  • This compound

  • Angiogenic stimulant

Protocol:

  • Thaw Matrigel on ice overnight at 4°C.

  • Coat the wells of a pre-chilled 48-well plate with 150 µL of Matrigel and allow it to polymerize at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in EGM-2 (1% FBS) at a density of 2 x 10⁴ cells/well.

  • Add different concentrations of this compound and the angiogenic stimulant to the cell suspension.

  • Seed the cell suspension onto the polymerized Matrigel.

  • Incubate at 37°C for 4-12 hours.

  • Visualize and photograph the tube formation using an inverted microscope.

  • Quantify the degree of tube formation by measuring the total tube length and counting the number of branch points using image analysis software (e.g., ImageJ).

In Vivo Matrigel Plug Assay

This in vivo assay assesses the formation of new blood vessels into a subcutaneously implanted Matrigel plug.

Materials:

  • Matrigel (growth factor reduced)

  • Angiogenic stimulant (e.g., VEGF or Angiopoietin-1)

  • This compound

  • 6-8 week old immunodeficient mice (e.g., BALB/c nude)

  • Heparin

  • Sterile syringes and needles

Protocol:

  • Thaw Matrigel on ice.

  • Mix Matrigel (0.5 mL) with the angiogenic stimulant and heparin. For the treatment group, also add this compound to the mixture.

  • Inject the Matrigel mixture subcutaneously into the dorsal flank of the mice.

  • The Matrigel will form a solid plug at body temperature.

  • After 7-14 days, euthanize the mice and excise the Matrigel plugs.

  • Quantify angiogenesis by:

    • Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using a Drabkin's reagent kit.

    • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and stain sections with an antibody against an endothelial cell marker (e.g., CD31). Quantify the microvessel density.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.

Materials:

  • Fertilized chicken eggs (day 3-4 of incubation)

  • Sterile filter paper or plastic coverslips

  • This compound

  • PBS

  • Egg incubator

  • Stereomicroscope

Protocol:

  • Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity.

  • On day 3 or 4, create a small window in the eggshell to expose the CAM.

  • Prepare sterile filter paper discs or coverslips and impregnate them with a solution of this compound at various concentrations. A vehicle control disc should also be prepared.

  • Gently place the discs on the CAM.

  • Seal the window with sterile tape and return the eggs to the incubator.

  • After 48-72 hours, observe the CAM under a stereomicroscope and capture images.

  • Quantify the anti-angiogenic effect by counting the number of blood vessel branch points within a defined area around the disc or by measuring the total vessel length.

Conclusion

The experimental models and protocols outlined in these application notes provide a robust framework for investigating the anti-angiogenic properties of this compound. The collective in vitro and in vivo data strongly support its role as a potent inhibitor of angiogenesis, primarily through the disruption of the Ang-1/Tie-2 and VEGF/VEGFR signaling pathways. These methodologies can be adapted for the screening and characterization of other potential anti-angiogenic compounds in drug discovery and development.

References

Application Notes and Protocols for In Vivo Evaluation of 3-O-Acetyloleanolic Acid Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo animal models to test the efficacy of 3-O-Acetyloleanolic acid (3AOA) across several therapeutic areas, including oncology, inflammation, metabolic disease, and neuroinflammation. The protocols are designed to be comprehensive and facilitate the replication of studies to assess the therapeutic potential of 3AOA.

Anti-Cancer Efficacy: Orthotopic Oral Cancer Model

This model is designed to assess the efficacy of this compound in inhibiting tumor growth and lymph node metastasis in a clinically relevant setting.

Experimental Protocol

Animal Model:

  • Species and Strain: C3H/HeN mice, male, 6-8 weeks old.

  • Housing: Animals should be housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Tumor Cell Line:

  • Cell Line: Mouse oral squamous cell carcinoma (SCCVII) cells.

  • Culture Conditions: Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Tumor Implantation:

  • Harvest SCCVII cells during the exponential growth phase.

  • Resuspend the cells in serum-free RPMI 1640 medium at a concentration of 1 x 10^7 cells/mL.

  • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

  • Inject 1 x 10^6 cells in a volume of 100 µL into the floor of the mouth of each mouse.

Treatment Regimen:

  • Test Article: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing: Administer 3AOA orally (e.g., via gavage) at doses ranging from 10-50 mg/kg daily, starting 3 days after tumor cell implantation.

  • Control Groups: Include a vehicle control group and a positive control group (e.g., a standard-of-care chemotherapeutic agent for oral cancer).

Efficacy Evaluation:

  • Tumor Growth: Measure the primary tumor volume every 3 days using calipers (Volume = 0.5 x length x width^2).

  • Metastasis: At the end of the study (e.g., day 21), euthanize the mice and dissect the cervical lymph nodes to assess for metastasis. The presence of metastases can be confirmed by histopathological analysis.

  • Body Weight: Monitor the body weight of the animals twice a week as an indicator of toxicity.

Quantitative Data Summary
ParameterControl (Vehicle)This compound (3AOA)Positive Control
Primary Tumor Volume (mm³) Report mean ± SEMReport mean ± SEM and % inhibitionReport mean ± SEM and % inhibition
Incidence of Lymph Node Metastasis (%) Report percentageReport percentageReport percentage
Body Weight Change (%) Report mean ± SEMReport mean ± SEMReport mean ± SEM

Note: The table should be populated with experimental data. Studies have shown that 3AOA can repress tumor growth and sentinel lymph node metastasis in an oral cancer animal model[1].

Experimental Workflow

G cluster_0 Preparation cluster_1 In Vivo Procedure cluster_2 Endpoint Analysis A Culture SCCVII cells C Implant SCCVII cells into the floor of the mouth of C3H/HeN mice A->C B Prepare 3AOA formulation E Administer 3AOA or controls daily B->E D Randomize mice into treatment groups C->D D->E F Monitor tumor growth and body weight E->F G Euthanize mice at day 21 F->G H Measure final tumor volume G->H I Assess lymph node metastasis G->I

Workflow for the orthotopic oral cancer model.
Signaling Pathway

G 3AOA 3AOA VEGF-A VEGF-A 3AOA->VEGF-A inhibits expression Lymphangiogenesis Lymphangiogenesis VEGF-A->Lymphangiogenesis Metastasis Metastasis Lymphangiogenesis->Metastasis

3AOA inhibits metastasis by downregulating VEGF-A.

Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema

This acute inflammatory model is widely used to evaluate the anti-inflammatory properties of test compounds.

Experimental Protocol

Animal Model:

  • Species and Strain: Wistar rats or Swiss albino mice, male, 150-200 g.

  • Housing: Standard housing conditions with free access to food and water.

Induction of Inflammation:

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of the animals.

Treatment Regimen:

  • Test Article: this compound, suspended in a suitable vehicle.

  • Dosing: Administer 3AOA orally (e.g., 25-100 mg/kg) 1 hour before the carrageenan injection.

  • Control Groups: Include a vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg).

Efficacy Evaluation:

  • Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Edema Calculation: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Quantitative Data Summary
Time (hours)Control (Vehicle) - Paw Volume (mL)3AOA (Dose 1) - Paw Volume (mL)3AOA (Dose 2) - Paw Volume (mL)Positive Control - Paw Volume (mL)
0 Report mean ± SEMReport mean ± SEMReport mean ± SEMReport mean ± SEM
1 Report mean ± SEMReport mean ± SEMReport mean ± SEMReport mean ± SEM
2 Report mean ± SEMReport mean ± SEMReport mean ± SEMReport mean ± SEM
3 Report mean ± SEMReport mean ± SEMReport mean ± SEMReport mean ± SEM
4 Report mean ± SEMReport mean ± SEMReport mean ± SEMReport mean ± SEM
5 Report mean ± SEMReport mean ± SEMReport mean ± SEMReport mean ± SEM

Note: The parent compound, oleanolic acid, has demonstrated significant anti-inflammatory and complement-inhibitory activities in the carrageenan-induced paw edema model in rats[2].

Experimental Workflow

G A Administer 3AOA or controls orally B After 1 hour, inject carrageenan into the hind paw A->B C Measure paw volume at regular intervals B->C D Calculate percentage inhibition of edema C->D

Workflow for the carrageenan-induced paw edema model.

Efficacy in Metabolic Disease: High-Fat Diet-Induced Non-Alcoholic Fatty Liver Disease (NAFLD)

This model simulates the development of NAFLD in humans and is used to assess the therapeutic effects of compounds on liver steatosis and related metabolic parameters.

Experimental Protocol

Animal Model:

  • Species and Strain: Sprague-Dawley rats, male, 180-220 g.

  • Housing: Standard housing with controlled temperature and humidity.

Induction of NAFLD:

  • Feed the rats a high-fat diet (HFD) consisting of 60% fat, 20% carbohydrate, and 20% protein for 6 weeks to induce NAFLD.

  • A control group is fed a standard chow diet.

Treatment Regimen:

  • Test Article: this compound, dissolved in a suitable vehicle.

  • Dosing: Administer 3AOA orally at doses of 15, 30, and 60 mg/kg/day for 4 weeks, starting after the 6-week HFD induction period.

  • Control Groups: Include a normal diet control group, an HFD + vehicle control group, and a positive control group (e.g., a clinically used drug for NAFLD).

Efficacy Evaluation:

  • Body and Liver Weight: Record the final body and liver weights.

  • Serum Biochemistry: Collect blood at the end of the study to measure serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C).

  • Histopathology: Perfuse the liver and preserve a portion in 10% formalin for histological analysis (H&E and Oil Red O staining) to assess lipid accumulation.

Quantitative Data Summary
ParameterNormal DietHFD + VehicleHFD + 3AOA (15 mg/kg)HFD + 3AOA (30 mg/kg)HFD + 3AOA (60 mg/kg)
Body Weight (g) Report mean ± SEMReport mean ± SEMReport mean ± SEMReport mean ± SEMReport mean ± SEM
Liver Weight (g) Report mean ± SEMReport mean ± SEMReport mean ± SEMReport mean ± SEMReport mean ± SEM
Serum TC (mmol/L) Report mean ± SEMReport mean ± SEMReport mean ± SEMReport mean ± SEMReport mean ± SEM
Serum TG (mmol/L) Report mean ± SEMReport mean ± SEMReport mean ± SEMReport mean ± SEMReport mean ± SEM
Serum LDL-C (mmol/L) Report mean ± SEMReport mean ± SEMReport mean ± SEMReport mean ± SEMReport mean ± SEM

Note: 3AOA administration has been shown to significantly decrease body weight, liver weight, and serum TC, TG, and LDL-C levels in HFD-fed rats[3].

Signaling Pathway

G 3AOA 3AOA AMPK AMPK 3AOA->AMPK activates AKT AKT 3AOA->AKT activates GSK-3β GSK-3β 3AOA->GSK-3β activates Lipid Accumulation Lipid Accumulation AMPK->Lipid Accumulation reduces Hyperlipidemia Hyperlipidemia AKT->Hyperlipidemia ameliorates GSK-3β->Hyperlipidemia ameliorates

3AOA ameliorates NAFLD via AMPK-related pathways.

Neuroprotective Efficacy: Experimental Autoimmune Encephalomyelitis (EAE)

The EAE model is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.

Experimental Protocol

Animal Model:

  • Species and Strain: C57BL/6 mice, female, 8-10 weeks old.

  • Housing: Standard specific-pathogen-free conditions.

Induction of EAE:

  • Immunize mice subcutaneously with 200 µg of myelin oligodendrocyte glycoprotein (MOG)35-55 peptide emulsified in complete Freund's adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Administer 200 ng of pertussis toxin intraperitoneally on the day of immunization and 2 days later.

Treatment Regimen:

  • Test Article: this compound (referred to as Oleanolic acid acetate or OAA in some literature), dissolved in a suitable vehicle.

  • Dosing: Administer 3AOA orally at a dose of 10 mg/kg daily, starting from the day of immunization.

  • Control Groups: Include a vehicle-treated EAE group and a non-immunized control group.

Efficacy Evaluation:

  • Clinical Score: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0-5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind limb and forelimb paralysis

    • 5: Moribund state

  • Body Weight: Record body weight daily.

  • Cytokine Analysis: At the end of the study (e.g., day 21 post-immunization), collect serum to measure the levels of pro-inflammatory cytokines such as IL-6, IL-17, IFN-γ, and IL-1β using ELISA.

  • Histopathology: Perfuse the spinal cord and brain for histological analysis to assess inflammatory cell infiltration and demyelination.

Quantitative Data Summary
ParameterNaive ControlEAE + VehicleEAE + 3AOA (10 mg/kg)
Mean Clinical Score 0Report mean ± SEMReport mean ± SEM
Maximum Clinical Score 0Report mean ± SEMReport mean ± SEM
Serum IL-6 (pg/mL) Report mean ± SEMReport mean ± SEMReport mean ± SEM
Serum IL-17 (pg/mL) Report mean ± SEMReport mean ± SEMReport mean ± SEM
Serum IFN-γ (pg/mL) Report mean ± SEMReport mean ± SEMReport mean ± SEM
Serum IL-1β (pg/mL) Report mean ± SEMReport mean ± SEMReport mean ± SEM

Note: 3AOA (OAA) treatment has been shown to significantly suppress clinical symptoms of EAE and reduce the serum levels of pro-inflammatory cytokines[4].

Signaling Pathway

G 3AOA 3AOA TLR2 Signaling TLR2 Signaling 3AOA->TLR2 Signaling regulates Pro-inflammatory Cytokines Pro-inflammatory Cytokines TLR2 Signaling->Pro-inflammatory Cytokines upregulates Neuroinflammation Neuroinflammation Pro-inflammatory Cytokines->Neuroinflammation

3AOA may alleviate EAE by regulating TLR2 signaling.

Anti-Diabetic Efficacy: Streptozotocin (STZ)-Induced Diabetes

This model is a widely used and well-characterized model of type 1 diabetes.

Experimental Protocol

Animal Model:

  • Species and Strain: Sprague-Dawley rats, male, 200-250 g.

  • Housing: Standard laboratory conditions.

Induction of Diabetes:

  • Induce diabetes by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 55 mg/kg, dissolved in citrate buffer (0.1 M, pH 4.5).

  • Confirm diabetes 72 hours after STZ injection by measuring blood glucose levels. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.

Treatment Regimen:

  • Test Article: this compound, suspended in a suitable vehicle.

  • Dosing: Administer 3AOA orally at various doses (e.g., 20, 40, and 60 mg/kg/day) for a specified period (e.g., 4 weeks).

  • Control Groups: Include a non-diabetic control group, a diabetic control group receiving vehicle, and a positive control group (e.g., metformin).

Efficacy Evaluation:

  • Blood Glucose: Monitor fasting blood glucose levels weekly.

  • Body Weight: Record body weight weekly.

  • Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period to assess glucose metabolism.

  • Serum Insulin: Measure serum insulin levels at the end of the study.

Quantitative Data Summary
ParameterNon-Diabetic ControlDiabetic ControlDiabetic + 3AOA (Dose 1)Diabetic + 3AOA (Dose 2)Diabetic + Positive Control
Fasting Blood Glucose (mg/dL) Report mean ± SEMReport mean ± SEMReport mean ± SEMReport mean ± SEMReport mean ± SEM
Body Weight Change (g) Report mean ± SEMReport mean ± SEMReport mean ± SEMReport mean ± SEMReport mean ± SEM
Serum Insulin (ng/mL) Report mean ± SEMReport mean ± SEMReport mean ± SEMReport mean ± SEMReport mean ± SEM
OGTT (AUC) Report mean ± SEMReport mean ± SEMReport mean ± SEMReport mean ± SEMReport mean ± SEM

Note: The parent compound, oleanolic acid, has been shown to reduce serum glucose levels in STZ-induced diabetic rats[5].

Experimental Workflow

G A Induce diabetes with STZ injection B Confirm hyperglycemia A->B C Randomize diabetic rats into treatment groups B->C D Administer 3AOA or controls daily C->D E Monitor blood glucose and body weight weekly D->E F Perform OGTT at the end of the study D->F G Measure serum insulin levels D->G

Workflow for the STZ-induced diabetes model.

References

Application Notes and Protocols: Synthesis of 3-O-Acetyloleanolic Acid from Oleanolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-O-acetyloleanolic acid, a derivative of the naturally occurring pentacyclic triterpenoid, oleanolic acid. Oleanolic acid and its derivatives are of significant interest in drug development due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] The acetylation of the C-3 hydroxyl group of oleanolic acid is a common strategy to enhance its biological activity.[3] this compound, in particular, has been shown to induce apoptosis in cancer cells, making it a valuable compound for further investigation.[2][4] This protocol outlines the chemical synthesis, purification, and characterization of this compound. Additionally, its role in inducing apoptosis via the extrinsic pathway is discussed.

Introduction

Oleanolic acid is a pentacyclic triterpenoid widely found in the plant kingdom and is known for its broad range of biological activities.[1][5] Chemical modification of oleanolic acid is a key strategy to improve its pharmacokinetic properties and enhance its therapeutic potential. The synthesis of this compound is a straightforward and efficient method to derivatize oleanolic acid. This derivative has demonstrated potent biological activities, including the induction of apoptosis in human colon carcinoma HCT-116 cells through the upregulation of death receptor 5 (DR5).[1][2][4]

Synthesis of this compound

The synthesis of this compound from oleanolic acid is typically achieved through an acetylation reaction. The most common and widely reported method involves the use of acetic anhydride as the acetylating agent and pyridine as a solvent and catalyst.[3] This reaction selectively targets the hydroxyl group at the C-3 position of the oleanolic acid molecule.[3]

Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Oleanolic Acid Acetic Anhydride Pyridine Stirring Stir at Room Temperature (12-24 hours) Reactants->Stirring Mix Quenching Quench with Ice Water Stirring->Quenching Reaction Completion Filtration Filter Precipitate Quenching->Filtration Washing Wash with Water Filtration->Washing Purification Recrystallization or Column Chromatography Washing->Purification Characterization TLC, Melting Point, NMR, Mass Spectrometry Purification->Characterization

Figure 1: General workflow for the synthesis and analysis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the acetylation of oleanolic acid.[3]

Materials and Reagents:

  • Oleanolic Acid (OA)

  • Acetic Anhydride ((Ac)₂O)

  • Pyridine (Py)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

  • Ethyl acetate and Hexane (for chromatography)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve oleanolic acid in dry pyridine.

  • Acetylation: To the solution, add acetic anhydride.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Quenching: After the reaction is complete, pour the mixture into ice water to quench the excess acetic anhydride.

  • Precipitation and Filtration: The solid product, this compound, will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid product thoroughly with water to remove any remaining pyridine and acetic acid.

  • Drying: Dry the crude product in a desiccator.

  • Purification:

    • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

    • Column Chromatography: For higher purity, the product can be purified by column chromatography on silica gel using a solvent system such as ethyl acetate/hexane.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR: The appearance of a new singlet around δ 2.0 ppm corresponding to the acetyl methyl protons and a downfield shift of the H-3 proton signal are indicative of successful acetylation.

  • ¹³C NMR: A new signal around δ 170-171 ppm for the carbonyl carbon of the acetyl group and a signal around δ 21 ppm for the methyl carbon of the acetyl group will be observed. The C-3 signal will also show a downfield shift.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of this compound (C₃₂H₅₀O₄, MW: 498.7 g/mol ).[6][7]

Quantitative Data Summary

ParameterOleanolic AcidThis compoundReference
Molecular Formula C₃₀H₄₈O₃C₃₂H₅₀O₄[6]
Molecular Weight 456.7 g/mol 498.7 g/mol [6][7]
Melting Point 306-313 °C266-269 °C[8][9]
Reaction Yield N/AHigh to quantitative (often >90%)[3][5]

Biological Activity: Induction of Apoptosis

This compound has been identified as an inducer of apoptosis in various cancer cell lines.[10] Notably, in human colon carcinoma HCT-116 cells, it triggers apoptosis through the extrinsic pathway by upregulating the expression of Death Receptor 5 (DR5).[1][2]

Signaling Pathway of this compound-Induced Apoptosis

Apoptosis_Pathway cluster_cell Cancer Cell AOA This compound DR5 Death Receptor 5 (DR5) AOA->DR5 Upregulates FADD FADD DR5->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Figure 2: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

The synthesis of this compound from oleanolic acid is a robust and high-yielding reaction that provides a valuable compound for cancer research and drug development. The detailed protocol and characterization data provided herein will aid researchers in the preparation and validation of this promising bioactive molecule. Further studies are warranted to fully elucidate its therapeutic potential and mechanism of action in various disease models.

References

Application Notes and Protocols for Testing 3-O-Acetyloleanolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Acetyloleanolic acid is a derivative of the naturally occurring pentacyclic triterpenoid, oleanolic acid. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. These application notes provide detailed protocols for cell-based assays to investigate the cytotoxic, pro-apoptotic, and anti-inflammatory effects of this compound, facilitating its evaluation as a potential drug candidate.

Biological Activities

This compound has been shown to exhibit potent biological activities in various cancer cell lines. Notably, it induces apoptosis in human colon carcinoma HCT-116 cells through the extrinsic signaling pathway. This is characterized by the upregulation of Death Receptor 5 (DR5) and the subsequent activation of caspase-8 and caspase-3.[1] Furthermore, it has demonstrated cytotoxic effects against a range of other cancer cell lines. In addition to its anti-cancer properties, this compound has been reported to possess anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][3]

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
HCT-116Human Colon CarcinomaMTT2410 - 25
A549Human Lung CarcinomaSRB725.8
B16-F10Mouse MelanomaMTT7264.7[4]
SKOV3Human Ovarian CancerMTT248.3[5]
HEC-1AHuman Endometrial AdenocarcinomaMTT240.8[5]
Table 2: Apoptosis Induction by this compound in HCT-116 Cells
Treatment Concentration (µM)Duration (h)Parameter MeasuredObservationReference
2512Annexin V-FITC StainingIncreased number of apoptotic cells[1]
5, 10, 2512Sub-G1 Population (Flow Cytometry)Dose-dependent increase in sub-G1 population[6]
25-DR5 ExpressionIncreased expression[1]
25-Caspase-8 ActivationIncreased activation[1]
25-Caspase-3 ActivationIncreased activation[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM).

    • Include a vehicle control group (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C in the dark.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptotic cells following treatment with this compound using flow cytometry.

Materials:

  • HCT-116 cells

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed HCT-116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • After 24 hours, treat the cells with the desired concentrations of this compound (e.g., 0, 10, 25 µM) for 12-24 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Collect both adherent and floating cells to include the apoptotic population.

    • Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate compensation settings for FITC and PI.

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol describes the detection of DR5, cleaved caspase-8, and cleaved caspase-3 by Western blotting to confirm the activation of the extrinsic apoptosis pathway.

Materials:

  • HCT-116 cells

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-DR5, anti-cleaved caspase-8, anti-cleaved caspase-3, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Western blot imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed and treat HCT-116 cells with this compound as described in Protocol 2.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities, normalizing the target protein bands to the β-actin loading control.

Mandatory Visualizations

Experimental_Workflow cluster_viability Protocol 1: Cell Viability (MTT Assay) cluster_apoptosis Protocol 2: Apoptosis (Flow Cytometry) cluster_western Protocol 3: Protein Analysis (Western Blot) p1_s1 Seed Cells p1_s2 Treat with this compound p1_s1->p1_s2 p1_s3 Add MTT Reagent p1_s2->p1_s3 p1_s4 Solubilize Formazan p1_s3->p1_s4 p1_s5 Measure Absorbance p1_s4->p1_s5 p2_s1 Seed & Treat Cells p2_s2 Harvest & Stain with Annexin V/PI p2_s1->p2_s2 p2_s3 Flow Cytometry Analysis p2_s2->p2_s3 p3_s1 Cell Lysis & Protein Quantification p3_s2 SDS-PAGE & Transfer p3_s1->p3_s2 p3_s3 Immunoblotting p3_s2->p3_s3 p3_s4 Detection & Analysis p3_s3->p3_s4

Caption: Experimental workflow for evaluating this compound.

Extrinsic_Apoptosis_Pathway cluster_cell Cancer Cell Compound This compound DR5 Death Receptor 5 (DR5) Compound->DR5 Upregulates Casp8 Pro-caspase-8 DR5->Casp8 Recruits & Activates aCasp8 Activated Caspase-8 Casp8->aCasp8 Casp3 Pro-caspase-3 aCasp8->Casp3 aCasp3 Activated Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

Caption: Extrinsic apoptosis pathway induced by this compound.

NFkB_Inhibition_Pathway cluster_cell_nfkb Inflammatory Cell cluster_inhibition Inhibition Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates pIkB p-IκBα IkB->pIkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates pIkB->NFkB Releases Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Compound This compound Compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Troubleshooting & Optimization

3-O-Acetyloleanolic acid stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-O-Acetyloleanolic acid in various experimental settings. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound?

A1: this compound, a derivative of oleanolic acid, is a lipophilic compound with low aqueous solubility. For creating stock solutions, organic solvents are necessary. Commonly used and recommended solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetonitrile

  • Chloroform

The choice of solvent should be guided by the specific requirements of your downstream experiments, such as cell-based assays or in vivo studies, and the desired concentration.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To ensure the stability of your this compound stock solutions, it is crucial to adhere to proper storage conditions. For long-term storage, it is recommended to store solutions at -80°C, which should maintain stability for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1] It is also advisable to protect the solutions from light.[1] Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: How stable is the acetyl group of this compound in solution?

A3: The ester linkage of the acetyl group at the C-3 position is susceptible to hydrolysis, particularly under alkaline (basic) conditions. This hydrolysis will yield the parent compound, oleanolic acid. In acidic or neutral aqueous solutions, the acetyl group is expected to be more stable. However, prolonged exposure to even neutral aqueous environments, especially at elevated temperatures, may lead to gradual hydrolysis. For experiments in aqueous buffers, it is best practice to prepare fresh working solutions from your stock solution immediately before use.

Q4: Can I expect degradation of this compound at room temperature?

A4: While solid this compound is relatively stable at room temperature for short periods, solutions, especially in protic solvents like methanol and ethanol, may undergo slow degradation over time. For any experimental procedure lasting several hours at room temperature, it is advisable to assess the stability of the compound in the specific solvent system being used.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or lower-than-expected biological activity in experiments. Degradation of this compound in the working solution.1. Prepare fresh working solutions from a frozen stock immediately before each experiment. 2. Verify the pH of your experimental medium; alkaline conditions can cause rapid hydrolysis of the acetyl group. 3. If possible, analyze the purity of your working solution at the beginning and end of the experiment using HPLC to check for degradation.
Precipitate forms when diluting the stock solution into an aqueous buffer. Low aqueous solubility of this compound.1. Decrease the final concentration of the compound in the aqueous medium. 2. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final working solution, if tolerated by the experimental system. 3. Consider the use of solubilizing agents such as cyclodextrins or formulating the compound in a suitable delivery vehicle like liposomes.
Appearance of a new peak in HPLC analysis of an aged solution. Degradation of this compound.1. The most likely degradation product is oleanolic acid due to the hydrolysis of the acetyl group. 2. Compare the retention time of the new peak with a pure standard of oleanolic acid to confirm its identity. 3. Further characterization of the degradant can be performed using mass spectrometry (MS).

Stability Data Summary

While specific quantitative stability data for this compound is not extensively available in the literature, the following tables provide an estimated stability profile based on general chemical principles of ester stability and information on related triterpenoid compounds. It is highly recommended to perform a stability study under your specific experimental conditions.

Table 1: Estimated Stability of this compound in Common Solvents

SolventTemperatureEstimated StabilityPrimary Degradation Pathway
DMSO-80°CHigh (up to 6 months)[1]Minimal degradation
-20°CGood (up to 1 month)[1]Minimal degradation
4°CModerate (days to weeks)Slow oxidation/hydrolysis
Room Temp (20-25°C)Low (hours to days)Oxidation/hydrolysis
Ethanol / Methanol-20°CGood (weeks to months)Slow solvolysis
4°CModerate (days to weeks)Solvolysis
Room Temp (20-25°C)Low (hours to days)Solvolysis
Aqueous Buffer (pH 7.0-7.4)4°CLow (prepare fresh)Hydrolysis to oleanolic acid
Room Temp (20-25°C)Very Low (prepare fresh)Hydrolysis to oleanolic acid
Aqueous Buffer (pH > 8.0)Any TemperatureVery Low (unstable)Rapid hydrolysis to oleanolic acid

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.

Objective: To identify potential degradation products and degradation pathways of this compound.

Materials:

  • This compound

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector and preferably a mass spectrometer (MS)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Also, reflux a solution of the compound in methanol for 8 hours.

    • Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24-48 hours.

  • Sample Preparation for HPLC:

    • Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is a good starting point. For example, a linear gradient from 50% to 100% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 210 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control solution.

    • Calculate the percentage of degradation.

    • Identify the retention times of the degradation products. If connected to an MS detector, analyze the mass-to-charge ratio of the degradants to aid in their identification.

Visualizations

Stability_Assessment_Workflow Workflow for Stability Assessment of this compound cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation stock_solution Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (0.1M HCl, 60°C) stock_solution->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, RT) stock_solution->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock_solution->oxidation Expose to Stress thermal Thermal Stress (60°C, solid & solution) stock_solution->thermal Expose to Stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize hplc_ms HPLC-UV/MS Analysis neutralize->hplc_ms compare Compare Chromatograms (Stressed vs. Control) hplc_ms->compare identify Identify Degradation Products (Retention Time, Mass Spectra) compare->identify quantify Quantify Degradation (%) identify->quantify

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Overcoming Resistance to 3-O-Acetyloleanolic Acid in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating resistance to 3-O-Acetyloleanolic acid in cancer cells.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing increasing resistance to this compound. What are the potential mechanisms?

A1: While direct resistance mechanisms to this compound are still under investigation, resistance can be inferred from its known mechanisms of action and common patterns of drug resistance in cancer. Potential mechanisms include:

  • Alterations in Apoptotic Pathways: Since this compound induces apoptosis, particularly via the extrinsic pathway, resistance may arise from the downregulation of Death Receptor 5 (DR5), inactivating mutations in caspase-8 or caspase-3, or upregulation of anti-apoptotic proteins like Bcl-2.[1][2][3][4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1/MDR1) or Multidrug Resistance-Associated Protein 1 (ABCC1/MRP1), can actively pump the compound out of the cell, reducing its intracellular concentration.

  • Induction of Protective Autophagy: this compound can induce autophagy. In some contexts, this can be a pro-survival mechanism that allows cancer cells to withstand the drug's cytotoxic effects.[4][5][6]

  • Changes in Target Signaling Pathways: Alterations in pathways modulated by this compound, such as the PI3K/Akt/mTOR or JAK/STAT pathways, can lead to compensatory cell survival signals.[1][7]

Q2: How can I determine if my resistant cells are overexpressing efflux pumps?

A2: You can assess efflux pump activity and expression using the following methods:

  • Western Blotting: Use antibodies specific for common ABC transporters (e.g., P-gp, MRP1, BCRP) to compare their protein expression levels in your sensitive (parental) and resistant cell lines.

  • qRT-PCR: Quantify the mRNA expression levels of the genes encoding these transporters (e.g., ABCB1, ABCC1, ABCG2).

  • Functional Assays: Use fluorescent substrates of efflux pumps, such as Rhodamine 123 or Calcein-AM. Resistant cells overexpressing these pumps will show lower intracellular fluorescence. This effect can be reversed by co-incubation with known efflux pump inhibitors like Verapamil or MK-571.

Q3: What is the optimal concentration and treatment duration for this compound in my experiments?

A3: The optimal concentration and duration are highly cell-line dependent. For the human colon carcinoma cell line HCT-116, IC50 (50% growth inhibitory concentration) values have been reported to be between 10 and 25 µM after 24 hours of treatment.[3] For ovarian carcinoma (SKOV3) and endometrial carcinoma (HEC-1A) cells, the IC50 values for the related compound oleanolic acid 3-acetate were approximately 8.3 µM and 0.8 µM, respectively, after 24 hours.[8] It is crucial to perform a dose-response curve (e.g., using an MTT or CCK-8 assay) for your specific cell line to determine the IC50 value before proceeding with further experiments.

Q4: I am observing inconsistent results in my cell viability assays. What could be the cause?

A4: Inconsistent results can stem from several factors:

  • Compound Solubility: this compound is a lipophilic compound. Ensure it is fully dissolved in your stock solution (typically DMSO) and that the final concentration of DMSO in your cell culture medium is consistent across all wells and does not exceed a non-toxic level (usually <0.5%). Precipitation of the compound in the medium can lead to variable effective concentrations.

  • Cell Seeding Density: Ensure that cells are seeded uniformly and are in the logarithmic growth phase at the start of the experiment.

  • Assay-Specific Issues: For MTT assays, ensure the formazan crystals are fully solubilized before reading the absorbance. For CCK-8 assays, ensure incubation times are consistent.

  • Cell Line Stability: If you have developed a resistant cell line, its resistance phenotype may drift over time, especially if cultured without the selective pressure of the drug. Periodically re-evaluate the IC50 to ensure the resistance level is stable.

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Low or No Cytotoxicity Observed 1. Compound Inactivity: The compound may have degraded. 2. Cell Resistance: The cell line may be intrinsically resistant. 3. Incorrect Concentration: Calculation error or precipitation of the compound.1. Use a fresh stock of this compound. Store stock solutions at -20°C or -80°C. 2. Test the compound on a known sensitive cell line (e.g., HCT-116) as a positive control.[3][4] 3. Verify calculations. Prepare fresh dilutions and inspect the medium for any signs of precipitation after adding the compound.
High Variability Between Replicates 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Edge Effects: Wells on the perimeter of the plate may evaporate more quickly. 3. Compound Precipitation: Poor solubility in culture medium.1. Ensure the cell suspension is homogenous before and during plating. 2. Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or medium. 3. Decrease the final concentration of the compound or increase the DMSO concentration slightly (while staying within the non-toxic range).
Resistant Cell Line Loses Resistance 1. Lack of Selective Pressure: Culturing the resistant line for extended periods without the drug. 2. Contamination: Contamination with the parental, sensitive cell line.1. Maintain a low, non-lethal concentration of this compound in the culture medium for the resistant cell line. 2. Perform STR profiling to confirm the identity and purity of your cell line. Re-isolate single-cell clones of the resistant line.
Difficulty in Developing a Resistant Cell Line 1. Drug Concentration Too High: Initial drug concentration is killing all cells. 2. Insufficient Treatment Duration: The exposure time is not long enough to select for resistant cells.1. Start the resistance induction protocol with a concentration at or below the IC20 (the concentration that inhibits 20% of cell growth). 2. Resistance development is a lengthy process, often taking several months.[5][9] Be patient and gradually increase the drug concentration only after the cells have recovered and are proliferating steadily at the current concentration.

Quantitative Data Summary

The following tables summarize cytotoxicity data for this compound and related compounds in sensitive cancer cell lines. Data for resistant lines is often generated in-house and should be compared to the parental line.

Table 1: IC50 Values of this compound in Sensitive Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)AssayReference
HCT-116Colon Carcinoma10 - 2524MTT[3]
SKOV3Ovarian Carcinoma~8.324MTT[8]
HEC-1AEndometrial Carcinoma~0.824MTT[8]

*Data for Oleanolic acid 3-acetate, a closely related compound.

Table 2: Example Comparison of Sensitive vs. Resistant Cell Lines

This table serves as a template for presenting your own experimental data. The "Fold Resistance" is calculated by dividing the IC50 of the resistant line by the IC50 of the parental line. A fold resistance greater than 3-10 is generally considered significant.[5]

Cell LineIC50 (µM)Fold ResistanceP-gp Expression (Relative to Parental)
HCT-116 (Parental)[Your Data]1.01.0
HCT-116-3AOA-Res[Your Data][Calculate][Your Data]

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line

This protocol is a generalized method for inducing drug resistance in vitro.

  • Determine Initial IC50: First, accurately determine the IC50 value of this compound in your parental cancer cell line of choice using a cell viability assay (e.g., MTT or CCK-8).

  • Initial Exposure: Begin by continuously exposing the parental cells to a low concentration of this compound, typically starting at the IC10 or IC20 value.

  • Culture and Monitor: Culture the cells in the drug-containing medium. Initially, you will observe significant cell death. Replace the medium with fresh drug-containing medium every 2-3 days.

  • Recovery and Expansion: Wait for the surviving cells to recover and begin proliferating steadily. This may take several weeks.

  • Dose Escalation: Once the cells are growing robustly at the current concentration, subculture them and increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold).

  • Repeat: Repeat steps 3-5 for several months. The goal is to gradually select for a population of cells that can proliferate in the presence of a significantly higher drug concentration than the parental line.[1][2][5]

  • Characterization: Once a resistant line is established (e.g., can tolerate 5-10 times the initial IC50), characterize its level of resistance by re-evaluating the IC50 and comparing it to the parental line.

  • Stabilization: Culture the newly established resistant line for several passages in drug-free medium to ensure the resistance phenotype is stable before freezing down stocks.

Protocol 2: Western Blot for Apoptosis and Resistance Markers
  • Cell Lysis: Treat both parental and resistant cells with and without this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest overnight at 4°C. Suggested antibodies:

    • Apoptosis: Cleaved Caspase-3, Cleaved Caspase-8, DR5, Bcl-2, Bax.

    • Resistance: P-glycoprotein (ABCB1), MRP1 (ABCC1).

    • Loading Control: GAPDH, β-Actin.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathways and Workflows

G cluster_0 Hypothesized Resistance Mechanisms to this compound drug This compound dr5 DR5 Receptor drug->dr5 Upregulates efflux ABC Transporters (e.g., P-gp) drug->efflux Increased Efflux autophagy Protective Autophagy drug->autophagy Induction cas8 Caspase-8 dr5->cas8 Activates dr5->cas8 Downregulation/ Inactivation cas3 Caspase-3 cas8->cas3 Activates apop Apoptosis cas3->apop survival Cell Survival & Resistance efflux->survival autophagy->survival

Caption: Potential mechanisms of resistance to this compound.

G start Start: Parental Cancer Cell Line ic50 Determine IC50 start->ic50 expose Continuous Exposure (Start at IC10-IC20) ic50->expose monitor Monitor Cell Growth & Recovery expose->monitor proliferating Cells Proliferating? monitor->proliferating proliferating->monitor No (Wait) increase_dose Increase Drug Concentration proliferating->increase_dose Yes increase_dose->expose characterize Characterize: - Re-evaluate IC50 - Western Blot - Functional Assays increase_dose->characterize After several months end End: Stable Resistant Cell Line characterize->end

Caption: Workflow for developing a drug-resistant cancer cell line.

References

Technical Support Center: Optimizing Dosage of 3-O-Acetyloleanolic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-Acetyloleanolic Acid (3OAA) in in vivo studies. The information is designed to address specific issues that may be encountered during experimental procedures.

Troubleshooting Guides

Issue 1: Poor Solubility and Vehicle Selection

Problem: this compound is a lipophilic compound with poor aqueous solubility, making it difficult to prepare a suitable formulation for in vivo administration.

Possible Causes & Solutions:

Cause Solution
Inappropriate Solvent Due to its hydrophobic nature, 3OAA requires a non-aqueous or co-solvent vehicle. For intraperitoneal (IP) injections , a common vehicle is a mixture of Dimethyl Sulfoxide (DMSO) and a carrier oil (e.g., corn oil, peanut oil) or saline. A typical starting point is 5-10% DMSO in the final injection volume. For oral gavage , 3OAA can be suspended in corn oil or formulated as a microemulsion to enhance solubility and absorption.[1]
Precipitation of the Compound Ensure the compound is fully dissolved in the primary solvent (e.g., DMSO) before adding it to the carrier vehicle. Gentle warming and vortexing can aid dissolution. Prepare the formulation fresh before each administration to minimize the risk of precipitation.
High Dose Volume High concentrations of 3OAA may be difficult to maintain in solution. It is often better to administer a slightly larger volume of a lower, more stable concentration, staying within the recommended maximum injection volumes for the chosen animal model and administration route.
Issue 2: Inconsistent Efficacy or High Variability in Results

Problem: Significant variation in experimental outcomes is observed between animals or experimental groups.

Possible Causes & Solutions:

Cause Solution
Inadequate Bioavailability Oral bioavailability of the parent compound, oleanolic acid, is known to be very low (around 0.7%).[2] While acetylation may improve this, it is crucial to ensure consistent administration. For oral gavage, ensure the suspension is homogenous before and during administration to each animal. For IP injections, ensure the injection is truly intraperitoneal and not into the subcutaneous space or an organ.
Dose and Schedule The dosage and frequency of administration may not be optimal. A dose-response study is highly recommended. For anti-tumor studies in mice, doses of 10, 20, and 40 mg/kg via IP injection have been shown to be effective.
Animal Health and Handling Stress from handling and injection can influence experimental outcomes. Ensure all procedures are performed consistently and by trained personnel. Monitor animal health closely, as stress can impact tumor growth and other physiological parameters.
Issue 3: Observed Toxicity or Adverse Effects

Problem: Animals exhibit signs of toxicity such as weight loss, lethargy, or organ damage.

Possible Causes & Solutions:

Cause Solution
High Dose of 3OAA While specific toxicity data for 3OAA is limited, high doses of the parent compound, oleanolic acid, can lead to hepatotoxicity.[3] If toxicity is observed, reduce the dosage or the frequency of administration.
Vehicle Toxicity DMSO can cause local irritation and systemic toxicity at high concentrations. Ensure the percentage of DMSO in the final injection volume is kept to a minimum (ideally ≤10%).
Route of Administration Intraperitoneal injections carry a risk of organ puncture or peritonitis if not performed correctly. Ensure proper technique is used.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for this compound in a mouse cancer model?

A1: Based on published literature, a dose range of 10-40 mg/kg administered via intraperitoneal (IP) injection has been shown to be effective in a mouse xenograft model of ovarian cancer. A dose-response study is recommended to determine the optimal dose for your specific model and cancer type.

Q2: What is the mechanism of action of this compound?

A2: this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. One of its key mechanisms is the upregulation of Death Receptor 5 (DR5), which is part of the extrinsic apoptosis pathway.[3][4][5][6] This leads to the activation of caspase-8 and caspase-3, ultimately resulting in cell death.[3][4][5]

Q3: Can I administer this compound orally?

Q4: What are the expected pharmacokinetic properties of this compound?

A4: There is limited pharmacokinetic data specifically for this compound. The parent compound, oleanolic acid, exhibits dose-linear pharmacokinetics after intravenous administration but has very low oral bioavailability due to poor absorption and extensive metabolism.[2] Acetylation may alter these properties, and it is recommended to perform pharmacokinetic studies for 3OAA to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data Summary

Table 1: In Vivo Dosage of this compound (Oleanolic Acid 3-Acetate) in a Mouse Xenograft Model

Animal Model Cell Line Administration Route Dosage (mg/kg) Treatment Schedule Observed Effect
Athymic Nude MiceSKOV3 (Ovarian Carcinoma)Intraperitoneal (IP)10Daily for 19 days32.50% tumor growth inhibition
Athymic Nude MiceSKOV3 (Ovarian Carcinoma)Intraperitoneal (IP)20Daily for 19 days38.47% tumor growth inhibition
Athymic Nude MiceSKOV3 (Ovarian Carcinoma)Intraperitoneal (IP)40Daily for 19 days46.02% tumor growth inhibition

Experimental Protocols

Protocol 1: In Vivo Antitumor Activity Assessment in a Mouse Xenograft Model

This protocol is based on a study investigating the effects of this compound on ovarian cancer xenografts.

1. Animal Model:

  • Female athymic nude mice (4-6 weeks old).

2. Cell Implantation:

  • SKOV3 human ovarian carcinoma cells are cultured and harvested.

  • Inject 1 x 10^7 cells in 100 µL of sterile PBS subcutaneously into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., ~100 mm³).

3. Formulation of this compound:

  • Dissolve this compound in DMSO to create a stock solution.

  • On the day of injection, dilute the stock solution with sterile saline to the desired final concentrations (10, 20, and 40 mg/kg). The final concentration of DMSO should be kept low (e.g., <10%).

4. Treatment Administration:

  • Randomly divide mice into treatment and control groups.

  • Administer the this compound formulation or vehicle control via intraperitoneal injection daily for 19 days.

  • The injection volume should be appropriate for the mouse weight (e.g., 100-200 µL).

5. Monitoring and Endpoints:

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor body weight and general health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (SKOV3) tumor_induction Tumor Induction (Subcutaneous Injection) cell_culture->tumor_induction animal_model Animal Model (Nude Mice) animal_model->tumor_induction compound_prep Compound Formulation (3OAA in Vehicle) treatment Treatment (IP Injection) compound_prep->treatment tumor_induction->treatment monitoring Monitoring (Tumor Volume, Body Weight) treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia data_analysis Data Analysis (Tumor Weight, Growth Inhibition) euthanasia->data_analysis

Caption: Experimental workflow for in vivo assessment of this compound.

signaling_pathway cluster_cell Cancer Cell compound This compound dr5 Death Receptor 5 (DR5) compound->dr5 Upregulates caspase8 Caspase-8 dr5->caspase8 Activates caspase3 Caspase-3 caspase8->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Induces

Caption: Apoptotic signaling pathway of this compound.

References

Technical Support Center: Troubleshooting 3-O-Acetyloleanolic Acid HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 3-O-Acetyloleanolic acid.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem for this compound analysis?

A: HPLC peak tailing is a phenomenon where the peak in a chromatogram is not symmetrical, exhibiting an elongated trailing edge.[1][2] An ideal chromatographic peak should have a symmetrical, Gaussian shape.[1][3] Peak tailing is problematic because it can lead to inaccurate quantification, reduced resolution between adjacent peaks, and decreased analytical precision.[3][4] For this compound, which may be part of complex mixtures with structurally similar triterpenoids, good peak shape is crucial for accurate analysis.[5][6]

Q2: What are the common causes of peak tailing for an acidic compound like this compound?

A: The primary causes of peak tailing for acidic compounds like this compound often involve secondary interactions with the stationary phase and mobile phase mismatches.[7][8] Key factors include:

  • Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns can interact with the carboxylic acid moiety of this compound, leading to peak tailing.[2][9]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, resulting in peak distortion.[4][7] The pKa of the parent compound, oleanolic acid, is reported to be 2.52, suggesting this compound is also acidic.[10]

  • Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained compounds on the column inlet frit or within the column bed can cause peak tailing.[8][11]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[8][12]

  • Extra-Column Effects: Dead volume in the HPLC system, such as from long or wide-bore tubing and improper fittings, can contribute to peak broadening and tailing.[1][4]

Q3: How can I quantitatively measure peak tailing?

A: Peak tailing is typically measured using the Tailing Factor (Tf) or Asymmetry Factor (As). The United States Pharmacopeia (USP) defines the tailing factor as:

Tf = W₀.₀₅ / 2f

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the peak maximum to the leading edge of the peak at 5% height.

A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is often considered significant tailing, though a value up to 2.0 may be acceptable for some methods.[4]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Peak Tailing

This guide provides a logical workflow to identify and resolve the cause of peak tailing for this compound.

Step 1: Initial Assessment

  • Observe all peaks: Are all peaks in the chromatogram tailing, or just the this compound peak?

    • All peaks tailing: This suggests a physical or system-wide issue, such as a column void, a blocked frit, or extra-column dead volume.[2][11]

    • Only the analyte peak tails: This points towards a chemical interaction between this compound and the stationary or mobile phase.[13]

Step 2: Chemical Troubleshooting (Analyte-Specific Tailing)

If only the this compound peak is tailing, follow these steps:

  • Optimize Mobile Phase pH:

    • Since this compound is acidic, ensure the mobile phase pH is at least 2 pH units below its pKa to keep it in a single, non-ionized form.[4][7] Given the pKa of oleanolic acid is ~2.5, a mobile phase pH of around 2.5-3.0 is a good starting point.[2][10]

    • Action: Add a small amount of an acidifier like 0.1% formic acid or 0.05% trifluoroacetic acid (TFA) to the aqueous portion of your mobile phase.[3][7]

  • Evaluate Column Chemistry:

    • Standard C18 columns can have active silanol groups.[9]

    • Action: Switch to a modern, high-purity, end-capped C18 column or a column with a different stationary phase (e.g., a polar-embedded phase) to minimize silanol interactions.[1][14]

  • Check Sample Preparation:

    • The solvent used to dissolve the sample can affect peak shape.[8]

    • Action: Dissolve the this compound standard or sample in the initial mobile phase composition. If a stronger solvent must be used, inject a smaller volume.[7]

    • Action: Filter the sample through a 0.22 or 0.45 µm filter to remove particulates that could block the column frit.[3]

Step 3: Physical/Instrumental Troubleshooting (All Peaks Tailing)

If all peaks are tailing, investigate the following:

  • Inspect the Column:

    • A void at the column inlet or a blocked frit can cause peak distortion.[2][11]

    • Action: Reverse-flush the column (if the manufacturer allows) to remove any blockage from the inlet frit. If the problem persists, the column may need to be replaced.[2]

  • Minimize Extra-Column Volume:

    • Long or wide tubing and loose fittings contribute to peak broadening.[1][4]

    • Action: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and ensure all fittings are properly tightened.[1]

Guide 2: Optimizing HPLC Parameters for this compound

This guide provides specific experimental parameters that can be adjusted to improve peak shape.

ParameterRecommendationRationale
Column Use a modern, end-capped C18 column (e.g., USP L1 packing) with high purity silica.Minimizes secondary interactions with residual silanol groups.[1][9]
Mobile Phase A Water with 0.1% Formic Acid or 0.05% Trifluoroacetic AcidSuppresses the ionization of the carboxylic acid group on this compound and silanol groups on the stationary phase.[4][7]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure.[3]
pH Maintain a mobile phase pH between 2.5 and 3.0Ensures this compound is in its protonated, non-ionized form for consistent retention and better peak shape.[2][7]
Temperature 25-35 °COperating at a slightly elevated temperature can improve peak efficiency and reduce viscosity, but should be kept consistent.[7][12]
Injection Volume < 10 µLAvoids column overload, which can cause peak fronting or tailing.[8][12]
Sample Solvent Initial mobile phase compositionPrevents peak distortion caused by solvent mismatch.[8]

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

This protocol is for cleaning a C18 column suspected of contamination.

  • Disconnect the column from the detector.

  • Reverse the column direction (connect the outlet to the pump).

  • Flush the column with 20 column volumes of each of the following solvents in order:

    • Water (HPLC grade)

    • Isopropanol

    • Hexane

    • Isopropanol

    • Water (HPLC grade)

    • Mobile Phase (without buffer salts)

  • Return the column to its original orientation.

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

Protocol 2: Mobile Phase Optimization for Peak Shape

This protocol outlines a systematic approach to optimizing the mobile phase.

  • Initial Conditions:

    • Column: End-capped C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile

    • Gradient: 70% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Injection Volume: 5 µL

    • Sample: 1 mg/mL this compound in mobile phase

  • Evaluation:

    • Inject the sample and evaluate the peak shape and tailing factor.

  • Adjustments (if tailing persists):

    • Increase Acid Concentration: Increase the formic acid concentration to 0.2% or switch to 0.05% TFA.

    • Change Organic Modifier: Replace acetonitrile with methanol and re-run the gradient. Methanol can sometimes offer different selectivity and improve peak shape.[3]

    • Isocratic Hold: If the peak elutes during a steep part of the gradient, try incorporating an isocratic hold at a slightly lower organic composition before the peak elutes to improve focusing.

Visualizations

TroubleshootingWorkflow cluster_chem Chemical Issues cluster_phys Physical/Instrumental Issues start Peak Tailing Observed for This compound q1 Are all peaks tailing? start->q1 chem_issue Chemical Interaction Issue q1->chem_issue  No, only analyte peak phys_issue Physical/System Issue q1->phys_issue Yes   ph_check Adjust Mobile Phase pH (add 0.1% Formic Acid) chem_issue->ph_check column_check Use End-Capped or Polar-Embedded Column ph_check->column_check sample_prep Dissolve Sample in Mobile Phase column_check->sample_prep end_node Peak Shape Improved sample_prep->end_node column_inspect Inspect/Flush Column (Check for voids/blockage) phys_issue->column_inspect extra_col Minimize Extra-Column Volume (Check tubing and fittings) column_inspect->extra_col extra_col->end_node

Caption: A logical workflow for troubleshooting HPLC peak tailing.

SecondaryInteractions cluster_column Silica Stationary Phase cluster_analyte This compound cluster_solution Solution: Low pH Mobile Phase silanol Si-OH (Residual Silanol Group) analyte R-COOH (Carboxylic Acid Group) analyte->silanol Secondary Interaction (Hydrogen Bonding) protonated_silanol Si-OH (Protonated) protonated_analyte R-COOH (Protonated)

Caption: Secondary interactions causing peak tailing and the effect of a low pH mobile phase.

References

Minimizing off-target effects of 3-O-Acetyloleanolic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects when working with 3-O-Acetyloleanolic acid (3-AcOA).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells are showing unexpected phenotypes or changes in pathways I wasn't studying. Could these be off-target effects of this compound?

A1: Yes, this is possible. This compound, a derivative of oleanolic acid, is known to modulate multiple signaling pathways.[1][2][3] While you may be focused on one primary effect, such as apoptosis induction, it's crucial to be aware of its broader biological activities to interpret your results accurately. Key pathways reportedly affected include:

  • Apoptosis Induction: 3-AcOA can induce apoptosis, often through the upregulation of death receptor 5 (DR5) and subsequent activation of caspase-8 and caspase-3.[1][2][4]

  • AMPK Signaling: It has been shown to activate AMP-activated protein kinase (AMPK), which plays a central role in cellular energy homeostasis.[3][5][6]

  • PI3K/Akt/mTOR Pathway: Oleanolic acid and its derivatives can inhibit this critical cell survival and proliferation pathway.[1]

  • STAT3 Signaling: Inhibition of the STAT3 pathway has been observed, which can impact inflammation and cell proliferation.[1][2]

  • Angiogenesis and Lymphangiogenesis: 3-AcOA can inhibit these processes, in part by suppressing the Angiopoietin-1/Tie-2 signaling pathway.[7]

If you observe unexpected results, consider if they could be linked to the modulation of these pathways.

Q2: I'm seeing high levels of cytotoxicity in my experiments, even at low concentrations. How can I be sure this is an on-target effect?

A2: To distinguish between on-target and off-target cytotoxicity, a careful dose-response analysis is essential. High cytotoxicity at low concentrations could indicate a potent on-target effect or a sensitive off-target liability in your specific cell line.

Troubleshooting Steps:

  • Perform a wide-range dose-response curve: Test concentrations from low nanomolar to high micromolar to determine the precise IC50 value in your system.

  • Use a positive control: If you are studying a specific pathway, use a known activator or inhibitor of that pathway as a benchmark.

  • Employ a negative control: Use the parent compound, oleanolic acid, to see if the acetyl group is responsible for the heightened effect.[8]

  • Rescue experiments: If you hypothesize that the cytotoxicity is due to the inhibition of a specific survival pathway (e.g., PI3K/Akt), attempt to rescue the cells by activating a downstream component of that pathway.

Q3: How do I select the optimal concentration of this compound to maximize on-target effects while minimizing off-target ones?

A3: The optimal concentration, often referred to as the "therapeutic window," is the range where the desired on-target effect is observed with minimal off-target engagement.

Strategy:

  • Consult the literature: Identify the concentration ranges used in similar studies and for similar biological effects.

  • On-target vs. Off-target IC50: Ideally, you would determine the IC50 for your on-target effect and compare it to the IC50 for known off-target effects. A significant separation between these values suggests a viable therapeutic window.

  • Start low: Begin your experiments with concentrations at or below the reported effective range and titrate upwards.

  • Multiplex readouts: Whenever possible, use assays that can simultaneously measure your on-target effect and key off-target pathway markers (e.g., phosphorylation status of Akt, STAT3, or AMPK).

Quantitative Data Summary

The following table summarizes key concentrations and IC50 values reported in the literature for this compound. Note that optimal concentrations can be cell-type and context-dependent.

ParameterCell Line/ModelConcentration/ValueReported EffectReference
IC50 HCT-116 (human colon carcinoma)10-25 µM (at 24h)Inhibition of cell viability[8]
Effective Concentration FFA-treated primary rat hepatocytes & HepG2 cells1-100 µMDose-dependent decrease in intracellular total cholesterol and triglycerides[3][6]
In Vivo Dosage High-fat diet-fed rats15, 30, 60 mg/kg/dayAmelioration of non-alcoholic fatty liver disease[3][6]
Comparative Viability HCT-116 cells25 µMMore effective at decreasing cell viability than oleanolic acid[8]

Experimental Protocols

Protocol 1: Dose-Response Curve Analysis for On-Target vs. Off-Target Effects

Objective: To determine the optimal concentration of this compound that maximizes the desired on-target effect while minimizing the modulation of known off-target pathways.

Methodology:

  • Cell Seeding: Plate your cells of interest at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock to create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM, 0.1 µM). Include a DMSO-only vehicle control.

  • Cell Treatment: Treat the cells with the serial dilutions of this compound. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay for On-Target Effect: Perform an assay to measure your primary outcome of interest. For example, if studying apoptosis, use an Annexin V/PI staining assay followed by flow cytometry.

  • Assay for Off-Target Effects: In parallel, lyse a separate set of treated cells to prepare samples for western blotting. Probe for key proteins in known off-target pathways, such as p-AMPK, p-Akt, and p-STAT3, along with their total protein counterparts.

  • Data Analysis:

    • For the on-target assay, plot the percentage of apoptotic cells against the log of the 3-AcOA concentration and calculate the IC50 value.

    • For the western blots, quantify the band intensities for the phosphorylated proteins relative to the total proteins. Plot these ratios against the log of the 3-AcOA concentration to observe the concentration at which these pathways become significantly modulated.

  • Interpretation: Compare the concentration range that gives the desired on-target effect with the concentration range that significantly alters the off-target pathways. The optimal concentration will be where the on-target effect is high, and off-target modulation is low.

Protocol 2: Validating Specificity with Rescue Experiments

Objective: To confirm that an observed phenotype (e.g., decreased cell viability) is due to the modulation of a specific on-target pathway.

Methodology:

  • Hypothesis: Formulate a hypothesis. For example, "3-AcOA induces apoptosis in my cancer cell line by inhibiting the PI3K/Akt survival pathway."

  • Experimental Setup:

    • Control Group: Untreated cells.

    • Vehicle Control Group: Cells treated with DMSO.

    • 3-AcOA Group: Cells treated with the IC50 concentration of 3-AcOA determined in Protocol 1.

    • Rescue Group: Cells treated with the IC50 concentration of 3-AcOA plus a constitutively active form of Akt (e.g., via transfection with a suitable plasmid) or a downstream activator.

    • Rescue Control: Cells treated only with the rescue agent.

  • Treatment and Incubation: Transfect cells with the rescue construct if necessary, allow for expression, and then treat with 3-AcOA for the desired time.

  • Phenotypic Analysis: Measure the phenotype of interest (e.g., cell viability via MTT assay or apoptosis via caspase activity assay) in all groups.

  • Interpretation: If the rescue agent significantly reverses the effect of 3-AcOA (e.g., restores cell viability), it provides strong evidence that the phenotype is mediated by the targeted pathway.

Visualizations

cluster_workflow Workflow for Minimizing Off-Target Effects A 1. Literature Review & Target Identification B 2. Wide Dose-Response Curve (On-Target Assay) A->B C 3. Off-Target Pathway Analysis (e.g., Western Blot) B->C D 4. Determine Therapeutic Window C->D E 5. In Vivo Validation (if applicable) D->E

Caption: Workflow for Minimizing Off-Target Effects.

cluster_pathways Key Signaling Pathways Modulated by this compound cluster_apoptosis Apoptosis cluster_survival Survival & Proliferation cluster_metabolism Metabolism A This compound B ↑ DR5 Expression A->B F PI3K/Akt/mTOR A->F G STAT3 A->G H Angiopoietin-1/Tie-2 A->H K AMPK A->K C ↑ Caspase-8 Activation B->C D ↑ Caspase-3 Activation C->D E Apoptosis D->E I ↓ Cell Survival & Proliferation F->I G->I J ↓ Angiogenesis H->J L ↑ Energy Homeostasis K->L

Caption: Key Signaling Pathways Modulated by this compound.

References

Technical Support Center: Enhancing Bioavailability of 3-O-Acetyloleanolic Acid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges in enhancing the bioavailability of 3-O-Acetyloleanolic acid (3-O-AOA) and related oleanolic acid (OA) formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to the oral bioavailability of this compound?

A1: this compound, similar to its parent compound oleanolic acid, faces several significant barriers to oral bioavailability. It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating it has both low aqueous solubility and low intestinal permeability.[1][2] Additionally, it is subject to extensive first-pass metabolism in the liver and intestines, which further reduces the concentration of the active compound reaching systemic circulation.[1][2]

Q2: What are the most common formulation strategies to overcome these bioavailability challenges?

A2: The primary strategies aim to improve solubility, dissolution rate, and/or membrane permeability, while also protecting the compound from metabolic degradation.[3] Key approaches include:

  • Nanoformulations: Encapsulating 3-O-AOA into nanocarriers like solid lipid nanoparticles (SLNs), polymeric nanoparticles, liposomes, and micelles can enhance solubility and permeability.[1][4][5]

  • Solid Dispersions: Creating amorphous dispersions of the compound in hydrophilic polymer matrices improves its dissolution rate.[1][6][7][8]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating 3-O-AOA in a mixture of oils and surfactants allows it to form a fine emulsion in the gastrointestinal tract, increasing the surface area for absorption.[1]

  • Phospholipid and Cyclodextrin Complexes: Forming complexes with phospholipids can enhance lipophilicity and membrane permeation, while cyclodextrins can increase aqueous solubility through inclusion complexes.[1][3][4]

  • Prodrugs: Synthesizing derivatives of 3-O-AOA can improve its physicochemical properties for better absorption, with the prodrug being converted to the active form in vivo.[1][9]

Q3: Which formulation strategy has demonstrated the most significant improvement in bioavailability for oleanolic acid derivatives?

A3: Based on preclinical studies in rats, some of the most substantial increases in oral bioavailability have been achieved with liposomal and self-microemulsifying drug delivery systems (SMEDDS). For instance, a PVP-modified liposomal formulation of oleanolic acid showed a 6.07-fold increase in relative bioavailability compared to a standard tablet.[1][3][5] A SMEDDS formulation was reported to increase the oral bioavailability of oleanolic acid by 5.07-fold.[1][3] However, the optimal choice depends on the specific therapeutic goal and experimental context.

Q4: What are key physicochemical characterization techniques for nanoformulations?

A4: To ensure the efficacy, safety, and stability of nanoformulations, rigorous characterization is essential.[4] Key techniques include:

  • Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). A lower PDI (<0.3) is desirable as it indicates a uniform and stable formulation.[4]

  • Zeta Potential: Measured via electrophoretic light scattering. A value greater than ±30 mV generally suggests a stable colloidal system due to strong particle repulsion.[4]

  • Encapsulation Efficiency (EE) and Drug Loading (DL): Determined by separating the unencapsulated drug and quantifying the drug within the nanoparticles, often using HPLC. High EE is crucial for an effective formulation.[10][11][12][13]

  • Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[6][10][12]

  • Physical State: Assessed using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm if the drug is in an amorphous or crystalline state within the carrier.[6][14]

Troubleshooting Guides

Problem 1: Low Encapsulation Efficiency (<70%) in Nanoparticle/Liposome Formulations.

Possible Cause Troubleshooting Step
Poor drug-lipid/polymer miscibility Screen different lipids or polymers. Modify the solvent system used during preparation to improve solubilization of both the drug and the carrier.
Drug leakage during preparation Optimize the preparation method. For liposomes, check the hydration temperature and time. For nanoparticles, adjust the homogenization or sonication energy and duration.[10]
Incorrect drug-to-carrier ratio Empirically test different drug-to-carrier weight ratios (e.g., 1:5, 1:10, 1:20) to find the optimal loading capacity without causing drug precipitation.
Phase separation or precipitation Ensure the organic solvent is completely removed during the evaporation step. Rapidly adding the organic phase to the aqueous phase can sometimes lead to precipitation; try a slower addition rate.

Problem 2: Formulation Shows Good In Vitro Dissolution but Poor In Vivo Bioavailability.

This common issue often points to post-dissolution barriers. The following logical workflow can help diagnose the underlying cause.

G Start Poor In Vivo Bioavailability Despite Good In Vitro Dissolution CheckPermeability Is intestinal permeability a limiting factor? Start->CheckPermeability CheckMetabolism Is first-pass metabolism extensive? CheckPermeability->CheckMetabolism No (High Caco-2 Papp) LowPermeability Issue: Low Permeability CheckPermeability->LowPermeability  Yes (Low Caco-2 Papp) HighMetabolism Issue: High First-Pass Metabolism CheckMetabolism->HighMetabolism Yes (In vitro liver microsome assay shows instability) Final Re-evaluate In Vivo Performance CheckMetabolism->Final No SolutionPermeability Solution: - Add permeation enhancers. - Use carriers that interact with enterocytes (e.g., lactoferrin). - Formulate phospholipid complexes. LowPermeability->SolutionPermeability SolutionMetabolism Solution: - Co-administer with CYP450 inhibitors (e.g., ketoconazole). - Develop prodrugs to mask metabolic sites. - Target lymphatic transport to bypass liver. HighMetabolism->SolutionMetabolism SolutionPermeability->Final SolutionMetabolism->Final

Caption: Troubleshooting logic for low in vivo bioavailability.

Quantitative Data Summary

The following tables summarize pharmacokinetic data from preclinical studies on various oleanolic acid (OA) formulations, providing a benchmark for expected improvements.

Table 1: Comparison of Pharmacokinetic Parameters for Different OA Formulations in Rats.

Formulation TypeDoseCmax (ng/mL)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)Reference(s)
OA (Free Drug) 25-50 mg/kg59.5 - 74259.6100 (Baseline)[2][15]
Solid Dispersion (OA-PVPP) -Increased (P < 0.05)-183.07[3]
Lactoferrin Nanoparticles ---320.5 - 340.59[3][14][16]
SMEDDS -Higher than tablet-402.24 - 507.03[3]
PVP-Modified Liposomes ---607.9[1][3][5]
Phospholipid Complex (OPCH) -78.7306.6~118[2]
OPCH + Ketoconazole -131.3707.7~272.6[2]

Table 2: Physicochemical Properties of Various OA Nanoformulations.

Formulation TypeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference(s)
PEGylated Liposomes 110 - 200--> 85[13]
OA Liposomes 182 - 206.4--92.9[10]
Solid Lipid Nanoparticles 75 ± 20.3--> 97.8[10]
Lactoferrin Nanoparticles 202.2 ± 8.3-+27.1 ± 0.3292.59 ± 3.24[14][16]
OA Nanosuspensions 284.9---[10]

Experimental Protocols & Workflows

A typical experimental workflow for developing and evaluating a new formulation is outlined below.

G Formulation 1. Formulation Development (e.g., Solid Dispersion, Liposomes) Characterization 2. Physicochemical Characterization (Size, PDI, EE%, DSC, XRPD) Formulation->Characterization Dissolution 3. In Vitro Dissolution Testing (Paddle Apparatus, HPLC Analysis) Characterization->Dissolution Permeability 4. In Vitro Permeability Assay (e.g., Caco-2 or PAMPA) Dissolution->Permeability Pharmacokinetics 5. In Vivo Pharmacokinetic Study (Rats) (Oral Dosing, Blood Sampling) Permeability->Pharmacokinetics Analysis 6. Data Analysis (Calculate Cmax, AUC, Relative Bioavailability) Pharmacokinetics->Analysis Conclusion 7. Conclusion (Bioavailability Enhanced?) Analysis->Conclusion

Caption: General experimental workflow for formulation evaluation.
Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a 3-O-AOA solid dispersion (SD) with a hydrophilic polymer like Poloxamer 407.[6]

  • Materials: this compound, Poloxamer 407 (or other suitable polymer like PVP), Ethanol (or other suitable solvent).

  • Preparation:

    • Accurately weigh 3-O-AOA and Poloxamer 407 in a desired drug-to-polymer weight ratio (e.g., 1:10).

    • Dissolve both components completely in a minimal amount of ethanol in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.

    • Continue drying under high vacuum for 24 hours to remove any residual solvent.

    • Scrape the resulting solid dispersion from the flask.

    • Gently grind the SD into a fine powder using a mortar and pestle and store it in a desiccator.

  • Characterization: Analyze the SD using DSC and XRPD to confirm the amorphous state of 3-O-AOA.[6]

Protocol 2: In Vitro Dissolution Testing

This protocol is adapted for poorly soluble compounds like 3-O-AOA.[16][17]

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Method).

  • Dissolution Medium: 900 mL of an aqueous solution containing a surfactant to maintain sink conditions (e.g., 0.5% w/v Sodium Dodecyl Sulfate - SDS).[16] Maintain the temperature at 37 ± 0.5°C.

  • Procedure:

    • Place an accurately weighed amount of the 3-O-AOA formulation (equivalent to a specific dose, e.g., 20 mg of active compound) into each dissolution vessel.

    • Set the paddle rotation speed to 100 rpm.[16][17]

    • At predetermined time intervals (e.g., 5, 10, 20, 30, 45, 60, 120 minutes), withdraw a 5 mL aliquot of the dissolution medium.[14][16]

    • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of 3-O-AOA in the filtrate using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.

Protocol 3: Caco-2 Cell Permeability Assay

This assay assesses the intestinal permeability of a formulation.[18][19]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity.

  • Transport Study (Apical to Basolateral - A→B):

    • Wash the cell monolayers gently with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the 3-O-AOA formulation, dissolved in transport buffer, to the apical (upper) compartment.

    • Add fresh transport buffer to the basolateral (lower) compartment.

    • Incubate at 37°C with gentle shaking for a set period (e.g., 2 hours).[18]

    • At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Transport Study (Basolateral to Apical - B→A for Efflux): To assess active efflux, perform the experiment in reverse, adding the compound to the basolateral side and sampling from the apical side.

  • Analysis: Quantify the concentration of 3-O-AOA in the samples using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the involvement of active efflux transporters.

Signaling Pathway Visualization

This compound has been shown to induce apoptosis in human colon cancer cells through the upregulation of Death Receptor 5 (DR5) and subsequent activation of the extrinsic caspase cascade.[20][21]

G 3-O-AOA Induced Apoptosis Pathway cluster_cell Cancer Cell AOA This compound DR5 Death Receptor 5 (DR5) Expression ↑ AOA->DR5 Upregulates DISC DISC Formation DR5->DISC Activates aCasp8 Active Caspase-8 DISC->aCasp8 Cleaves Casp8 Pro-Caspase-8 Casp8->DISC Recruited to aCasp3 Active Caspase-3 aCasp8->aCasp3 Cleaves & Activates Casp3 Pro-Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis Executes

Caption: Extrinsic apoptosis pathway activated by 3-O-AOA.

References

Technical Support Center: Interference of 3-O-Acetyloleanolic Acid in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interference of 3-O-acetyloleanolic acid in biochemical assays. While this compound is a widely studied bioactive compound, its physicochemical properties, characteristic of many triterpenoids, may lead to assay artifacts. This guide offers proactive strategies to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in research?

A1: this compound is a pentacyclic triterpenoid compound, a derivative of oleanolic acid.[1][2] It is investigated for a variety of potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-angiogenic activities.[1][3] Its use in research is aimed at understanding its mechanisms of action and evaluating its potential as a drug lead.

Q2: Can this compound interfere with my biochemical assays?

A2: While there is limited direct literature specifically documenting this compound as a pan-assay interference compound (PAIN), its chemical nature as a hydrophobic triterpenoid suggests it may have the potential to interfere with biochemical assays.[4][5] Such interference is a known issue for many natural products and can lead to false-positive or false-negative results.[4][5]

Q3: What are the common mechanisms of assay interference for compounds like this compound?

A3: The primary mechanisms of interference for hydrophobic compounds like this compound include:

  • Aggregation: At higher concentrations, the compound may form colloidal aggregates that can sequester and non-specifically inhibit enzymes, leading to false-positive inhibition results.[6][7]

  • Optical Interference: If the compound has inherent color or fluorescence, it can interfere with absorbance or fluorescence-based assay readouts.

  • Chemical Reactivity: Although less common for this specific structure, some compounds can react directly with assay reagents or target proteins.

  • Non-specific Protein Binding: Due to its hydrophobicity, this compound might bind non-specifically to proteins, potentially altering their conformation and activity.[4]

Q4: I am observing inhibitory activity of this compound in my enzyme assay. How can I be sure it is a genuine effect?

A4: It is crucial to perform counter-screens to validate your initial findings. The troubleshooting guides below provide detailed protocols for assays to test for common interference mechanisms such as aggregation. A genuine inhibitor should maintain its activity under conditions that disrupt non-specific interactions.

Troubleshooting Guides

Issue 1: Suspected False-Positive Inhibition due to Aggregation

Many hydrophobic molecules, including triterpenoids, can form aggregates in aqueous buffers, leading to non-specific enzyme inhibition. This is a common cause of false positives in high-throughput screening.

Troubleshooting Workflow

A Initial Observation: Inhibition by this compound B Perform Detergent Counter-Screen (e.g., with 0.01% Triton X-100) A->B C Is inhibitory activity significantly reduced? B->C H Perform Dynamic Light Scattering (DLS) Analysis B->H D Yes C->D E No C->E F Conclusion: Inhibition is likely due to aggregation. Result is a probable false positive. D->F G Conclusion: Inhibition is likely not due to aggregation. Proceed with further validation. E->G I Are aggregates detected at assay concentrations? H->I J Yes I->J K No I->K L Further evidence of aggregation-based interference. J->L M Aggregation is unlikely to be the cause of inhibition. K->M Ang1 Angiopoietin-1 Tie2 Tie-2 Receptor Ang1->Tie2 Binds and Activates FAK FAK Tie2->FAK Phosphorylates AKT AKT Tie2->AKT Phosphorylates ERK ERK1/2 Tie2->ERK Phosphorylates Proliferation Cell Proliferation FAK->Proliferation Migration Cell Migration AKT->Migration TubeFormation Tube Formation ERK->TubeFormation Three_OA This compound Three_OA->Tie2 Inhibits Activation

References

Proper storage and handling of 3-O-Acetyloleanolic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of 3-O-Acetyloleanolic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a synthetic derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid.[1] It has demonstrated various biological activities, including inducing apoptosis (programmed cell death) in cancer cells and exhibiting anti-angiogenesis effects.[2] It is often used in cancer research and drug development.[3]

Q2: How should I store solid this compound? A2: Solid this compound should be stored in a tightly sealed container in a dry, well-ventilated, and cool place.[4][5] For long-term stability, storage at -20°C is recommended.[6] Under these conditions, the compound is stable for at least four years.[6]

Q3: What are the recommended storage conditions for stock solutions? A3: Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[2] For optimal stability, store stock solutions as follows:

  • -80°C: Use within 6 months.[2]

  • -20°C: Use within 1 month, and protect from light.[2] Aqueous solutions are not recommended for storage for more than one day.[1][7]

Q4: What are the key physical and chemical properties of this compound? A4: The primary properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₂H₅₀O₄[6][8]
Molecular Weight 498.7 g/mol [6][8]
Appearance Crystalline solid[1]
Melting Point 264-265 °C[9]
Boiling Point 564.4°C at 760 mmHg[9]
Flash Point 170.4 ± 23.6 °C[9]

Q5: What safety precautions should I take when handling this compound? A5: You should handle this compound in a well-ventilated area.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[4][9] Ensure that an eyewash station and safety shower are nearby.[4]

Troubleshooting Guide

Problem: The compound is not dissolving.

  • Verify the Solvent: this compound is poorly soluble in aqueous solutions but soluble in organic solvents.[1][10] Confirm you are using an appropriate solvent like DMSO, DMF, or ethanol.[1]

  • Check Concentration: The solubility in some organic solvents is limited. For example, its solubility in DMF is approximately 0.14 mg/mL.[6] Attempting to make a more concentrated solution may fail.

  • Aid Dissolution: Gentle warming or sonication can help dissolve the compound. However, be mindful that prolonged exposure to high temperatures could potentially degrade the compound.[11]

  • For Aqueous Buffers: To prepare a solution in an aqueous buffer like PBS, first dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO) and then slowly dilute it with the buffer while vortexing.[1][7][10] Note that the final solubility in the aqueous buffer will be low (e.g., approx. 0.3 mg/ml in a 1:2 solution of DMF:PBS).[1][7]

Problem: Inconsistent or unexpected experimental results.

  • Solution Stability: If you are using a stock solution that is older than the recommended storage period or has undergone multiple freeze-thaw cycles, the compound may have degraded.[2] Prepare a fresh stock solution from the solid compound.

  • Purity: Verify the purity of the compound from the certificate of analysis provided by the supplier. Impurities can lead to off-target effects.

  • Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to this compound. For example, HCT-116 human colon carcinoma cells have been shown to be particularly sensitive.[3][12] The IC₅₀ value (concentration for 50% growth inhibition) can range from 10 to 25 µM in these cells after 24 hours of treatment.[12]

Experimental Protocols & Workflows

General Workflow for Handling and Stock Solution Preparation

The following diagram outlines the standard procedure from receiving the compound to preparing it for an experiment.

G cluster_storage Storage cluster_prep Preparation cluster_use Application Solid Solid Compound (-20°C) Solution Stock Aliquots (-80°C or -20°C) Use Use in Experiment Solution->Use Receipt 1. Receive Compound Safety 2. Don PPE in Ventilated Area Receipt->Safety Weigh 3. Weigh Solid Safety->Weigh Dissolve 4. Dissolve in Organic Solvent (e.g., DMSO) Weigh->Dissolve Aliquot 5. Aliquot into Cryovials Dissolve->Aliquot Aliquot->Solution

Caption: Standard workflow for handling and preparing this compound.

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Safety First: Perform all steps in a chemical fume hood while wearing appropriate PPE (gloves, lab coat, safety glasses).

  • Calculate Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM solution (MW = 498.7 g/mol ):

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 498.7 g/mol * (1000 mg / 1 g) = 4.987 mg.

  • Weigh Compound: Carefully weigh out approximately 4.99 mg of solid this compound.

  • Dissolve: Add the weighed solid to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.

  • Mix: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or brief sonication may be used if necessary.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. Store immediately at -20°C (for use within 1 month) or -80°C (for use within 6 months).[2]

Troubleshooting Workflow for Solubility Issues

This decision tree can help diagnose problems with dissolving the compound.

G Start Compound Not Dissolving Q_Solvent What solvent was used? Start->Q_Solvent A_Aq Aqueous Buffer Q_Solvent->A_Aq A_Org Organic (DMSO, DMF) Q_Solvent->A_Org Sol_Aq This compound has very low aqueous solubility. Dissolve in DMSO/DMF first, then dilute into buffer. A_Aq->Sol_Aq Q_Conc Is concentration too high? (e.g., >0.14 mg/mL in DMF) A_Org->Q_Conc A_Conc_Yes Yes Q_Conc->A_Conc_Yes A_Conc_No No Q_Conc->A_Conc_No Sol_Conc Lower the concentration or use a larger volume of solvent. A_Conc_Yes->Sol_Conc Sol_Final Try gentle warming or sonication to aid dissolution. A_Conc_No->Sol_Final

Caption: A troubleshooting guide for resolving solubility issues.

Biological Activity Pathway

This compound has been shown to induce apoptosis in HCT-116 colon cancer cells through the extrinsic caspase signaling pathway, which is initiated by the upregulation of death receptors on the cell surface.[3]

G Compound This compound DR5 Upregulation of Death Receptor 5 (DR5) Compound->DR5 Cascade Activation of Extrinsic Caspase Signaling Cascade DR5->Cascade Apoptosis Apoptosis (Programmed Cell Death) Cascade->Apoptosis

Caption: Simplified pathway of this compound-induced apoptosis.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of 3-O-Acetyloleanolic Acid and Oleanolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, triterpenoids have emerged as a promising class of natural compounds with potent anti-cancer properties. Among these, oleanolic acid (OA) and its acetylated derivative, 3-O-Acetyloleanolic acid (3-OAc-OA), have garnered significant attention. This guide provides a detailed comparison of their cytotoxic effects, delving into supporting experimental data, underlying signaling pathways, and the methodologies used to ascertain these properties. The evidence suggests that the acetylation at the C-3 position enhances the cytotoxic potential of the parent oleanolic acid in certain cancer cell lines.

Data Presentation: Quantitative Cytotoxic Effects

The cytotoxic efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. While comprehensive comparative data across a wide range of cell lines is still an area of active research, available studies provide a clear indication of the enhanced potency of this compound in specific contexts.

A direct comparison in human colon carcinoma HCT-116 cells revealed that this compound is significantly more effective at reducing cell viability than its parent compound, oleanolic acid. After 24 hours of treatment with a 25 µM concentration of each compound, the viability of HCT-116 cells was reduced to 26.4% by this compound, whereas oleanolic acid only reduced viability to 88.3% of the untreated control.[1] The IC50 value for this compound in HCT-116 cells after 24 hours was determined to be in the range of 10-25 µM.[1]

While direct comparative IC50 values for both compounds in the same studies across other cell lines are limited in the currently available literature, extensive research has been conducted on the individual cytotoxic effects of oleanolic acid. The following table summarizes the IC50 values of oleanolic acid in various human cancer cell lines.

Cell LineCancer TypeIC50 Value of Oleanolic Acid (µM)
HCT-116Colon Carcinoma>25 µM (viability at 88.3% with 25 µM)
DU145Prostate Cancer112.57 µg/mL (~246.9 µM)[2][3]
MCF-7Breast Cancer132.29 µg/mL (~290.2 µM)[2][3]
U87Glioblastoma163.60 µg/mL (~358.9 µM)[2][3]
HepG2Liver Cancer30 µg/mL (~65.8 µM)[3]

Note: Conversion from µg/mL to µM is approximated based on the molecular weight of oleanolic acid (456.7 g/mol ).

Signaling Pathways of Apoptosis Induction

The cytotoxic effects of both this compound and oleanolic acid are primarily mediated through the induction of apoptosis, or programmed cell death. However, they appear to engage different signaling cascades to achieve this.

This compound: In human colon carcinoma HCT-116 cells, this compound induces apoptosis through the extrinsic pathway.[4][5][6] This is initiated by the upregulation of Death Receptor 5 (DR5) on the cell surface. The binding of its ligand, TRAIL, triggers a downstream cascade involving the activation of caspase-8, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.[4][5][7]

G A This compound B Upregulation of DR5 A->B C Caspase-8 Activation B->C D Caspase-3 Activation C->D E Apoptosis D->E

Extrinsic Apoptosis Pathway of this compound

Oleanolic Acid: The pro-apoptotic mechanism of oleanolic acid is more multifaceted, involving both intrinsic and extrinsic pathways and the modulation of several key signaling molecules. Oleanolic acid can induce apoptosis through the mitochondrial-dependent (intrinsic) pathway by altering the mitochondrial membrane potential and promoting the release of cytochrome c. This, in turn, activates caspases. Furthermore, oleanolic acid has been shown to modulate the PI3K/Akt/mTOR, ERK/JNK/p38 MAPK, and NF-κB signaling pathways, all of which are critical for cell survival and proliferation. For instance, in some cancer cells, oleanolic acid inhibits the phosphorylation of Akt and JNK, leading to apoptosis.

G cluster_0 Oleanolic Acid cluster_1 Signaling Pathways cluster_2 Mitochondrial Pathway A Oleanolic Acid B PI3K/Akt/mTOR (Inhibition) A->B C ERK/JNK/p38 MAPK (Modulation) A->C D NF-κB (Inhibition) A->D E Mitochondrial Membrane Potential (Alteration) A->E H Apoptosis B->H C->H D->H F Cytochrome c Release E->F G Caspase Activation F->G G->H

Multiple Signaling Pathways of Oleanolic Acid

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and oleanolic acid.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of culture medium and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound or oleanolic acid. A vehicle control (e.g., DMSO) and an untreated control are also included.

  • Incubation: The plate is incubated for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.

  • Formazan Crystal Formation: The plate is incubated for another 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is placed on an orbital shaker for a few minutes to ensure complete solubilization, and the absorbance is read at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher is used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G A Seed Cells in 96-well Plate B Treat with Compounds A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate Cell Viability & IC50 G->H

MTT Assay Workflow
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method to detect and quantify apoptotic and necrotic cells.

Methodology:

  • Cell Treatment: Cells are cultured and treated with the desired concentrations of this compound or oleanolic acid for a specific duration.

  • Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using a gentle enzyme like trypsin.

  • Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).

  • Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.

  • Staining: A solution containing Annexin V conjugated to a fluorochrome (e.g., FITC) and Propidium Iodide (PI) is added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Analysis: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells). This allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

G A Treat Cells with Compounds B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V & PI D->E F Incubate in Dark E->F G Flow Cytometry Analysis F->G

Apoptosis Detection Workflow

References

Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 3-O-Acetyloleanolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-O-acetyloleanolic acid and its derivatives as potential anticancer agents. By examining their structure-activity relationships, this document aims to shed light on the structural modifications that enhance cytotoxic activity and modulate key signaling pathways involved in cancer progression.

This guide summarizes quantitative data on the cytotoxic effects of these compounds against various cancer cell lines, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways they influence.

Comparative Cytotoxicity of Oleanolic Acid Derivatives

The antiproliferative activity of this compound and its parent compound, oleanolic acid, has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented below. Lower IC50 values indicate greater potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound HCT-116Colon Carcinoma~25 (after 24h)[1][2]
A549Lung Carcinoma5.8[3]
B16-F10Melanoma64.7[3]
Oleanolic Acid HepG2Liver Cancer2-8[4]
Hep3BLiver Cancer2-8[4]
Huh7Liver Cancer>8[4]
HA22TLiver Cancer>8[4]
Panc-28Pancreatic CancerPotentiates 5-FU cytotoxicity[5]
CDDO-Me MiaPaCa-2Pancreatic CancerDownregulates p-Akt, p-mTOR, NF-κBp65[5]
Panc-1Pancreatic CancerDownregulates p-Akt, p-mTOR, NF-κBp65[5]
K73-03 (OA derivative) ASPC-1Pancreatic CancerInhibits p-EGFR and p-Akt[6]

Key Structure-Activity Relationship Insights

Analysis of the structure-activity relationship (SAR) of oleanolic acid derivatives reveals several key insights:

  • Acetylation at C-3: The addition of an acetyl group at the C-3 position of oleanolic acid, forming this compound, has been shown to enhance cytotoxic activity in certain cancer cell lines, such as HCT-116 colon carcinoma cells.[1][7]

  • Modifications at C-28: Derivatives with modifications at the C-28 carboxyl group, such as the synthetic triterpenoid CDDO-Me, exhibit potent anticancer activities.[5]

  • Ring A Modifications: Alterations in the A-ring of the oleanane scaffold can significantly impact cytotoxicity.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the reproducible evaluation of this compound derivatives.

Synthesis of this compound

A general method for the synthesis of this compound involves the acetylation of oleanolic acid.[8]

Materials:

  • Oleanolic acid

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Appropriate solvents for reaction and purification (e.g., dichloromethane, ethyl acetate, hexane)

Procedure:

  • Dissolve oleanolic acid in a suitable solvent, such as pyridine.

  • Add acetic anhydride to the solution.

  • Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a dilute acid solution.

  • Extract the product using an organic solvent like ethyl acetate.

  • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Signaling Pathway Modulation

This compound and its derivatives exert their anticancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis.

DR5-Mediated Extrinsic Apoptosis Pathway

This compound has been shown to induce apoptosis in human colon carcinoma HCT-116 cells by upregulating the expression of Death Receptor 5 (DR5).[1][7] This initiates the extrinsic apoptosis pathway, a key mechanism for eliminating cancer cells.

DR5_Pathway This compound This compound Upregulation of DR5 Upregulation of DR5 This compound->Upregulation of DR5 Caspase-8 Activation Caspase-8 Activation Upregulation of DR5->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

DR5-Mediated Apoptosis Pathway
Modulation of Akt and NF-κB Signaling Pathways

Oleanolic acid and its derivatives have been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[7][13] Furthermore, these compounds can suppress the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.[7][14]

Akt_NFkB_Pathway cluster_akt Akt Pathway cluster_nfkb NF-κB Pathway Oleanolic Acid Derivatives Oleanolic Acid Derivatives PI3K PI3K Oleanolic Acid Derivatives->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Oleanolic Acid Derivatives_2 Oleanolic Acid Derivatives IκBα Degradation IκBα Degradation Oleanolic Acid Derivatives_2->IκBα Degradation NF-κB Activation NF-κB Activation IκBα Degradation->NF-κB Activation Pro-inflammatory & Pro-survival Genes Pro-inflammatory & Pro-survival Genes NF-κB Activation->Pro-inflammatory & Pro-survival Genes

Akt and NF-κB Pathway Modulation
Experimental Workflow for SAR Studies

The structure-activity relationship studies of this compound derivatives typically follow a systematic workflow from synthesis to biological evaluation.

SAR_Workflow Start Start Synthesis of Derivatives Synthesis of Derivatives Start->Synthesis of Derivatives Purification & Characterization Purification & Characterization Synthesis of Derivatives->Purification & Characterization Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Purification & Characterization->Cytotoxicity Screening (MTT Assay) Lead Compound Identification Lead Compound Identification Cytotoxicity Screening (MTT Assay)->Lead Compound Identification Mechanism of Action Studies Mechanism of Action Studies Lead Compound Identification->Mechanism of Action Studies End End Mechanism of Action Studies->End

SAR Experimental Workflow

References

A Comparative Guide to the Anti-Cancer Mechanism of 3-O-Acetyloleanolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the anti-cancer mechanism of 3-O-Acetyloleanolic acid (3-O-AOA), a derivative of the naturally occurring pentacyclic triterpenoid, oleanolic acid. Through a detailed comparison with other therapeutic alternatives targeting similar pathways, this document aims to objectively present the performance of 3-O-AOA, supported by experimental data.

Executive Summary

This compound has demonstrated significant anti-cancer activity in various preclinical studies. Its primary mechanisms of action involve the induction of apoptosis through both extrinsic and intrinsic pathways, and the modulation of key oncogenic signaling cascades, notably the STAT3 and PI3K/Akt pathways. This guide will delve into the experimental evidence supporting these mechanisms, present comparative data on its efficacy against other inhibitors, and provide detailed protocols for the key assays used in its validation.

Comparison of Cytotoxic Activity

The efficacy of an anti-cancer compound is often initially assessed by its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of this activity.

CompoundCancer Cell LineCancer TypeIC50 Value (µM)Citation(s)
This compound HCT-116Colon Carcinoma10-25 (for 24h)[1]
This compound A549Lung Carcinoma~5.8
This compound B16-F10Melanoma~64.7
Oleanolic Acid (Parent Compound) HCT-116Colon Carcinoma>25 (for 24h)[1]
Oleanolic Acid (Parent Compound) DU145Prostate Cancer~246.9[2]
Oleanolic Acid (Parent Compound) MCF-7Breast Cancer~290.2[2]
Oleanolic Acid (Parent Compound) U87Glioblastoma~358.9[2]
Stattic (STAT3 Inhibitor) MDA-MB-231Breast Cancer~5
Pictilisib (GDC-0941) (PI3K Inhibitor) MCF-7 (PIK3CA mutant)Breast Cancer~0.02

Mechanism of Action: Induction of Apoptosis

3-O-AOA has been shown to induce programmed cell death, or apoptosis, in cancer cells through multiple pathways.

Extrinsic Apoptosis Pathway

In human colon carcinoma HCT-116 cells, 3-O-AOA upregulates the expression of Death Receptor 5 (DR5), a key component of the TRAIL-mediated extrinsic apoptosis pathway.[1][3] This upregulation leads to the activation of initiator caspase-8 and executioner caspase-3, culminating in apoptotic cell death.[3]

Intrinsic (Mitochondrial) Apoptosis Pathway

Studies on oleanolic acid and its derivatives have also implicated the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.

Quantitative Apoptosis Data:

CompoundCell LineConcentration (µM)Apoptotic Cells (%)MethodCitation(s)
This compound HCT-11625Increased sub-G1 populationFlow Cytometry[4]
Oleanolic Acid DU145100 µg/mL27.0Not Specified[2]
Oleanolic Acid MCF-7100 µg/mL27.0Not Specified[2]
Oleanolic Acid U87100 µg/mL15.7Not Specified[2]

Modulation of Oncogenic Signaling Pathways

3-O-AOA and its parent compound, oleanolic acid, have been demonstrated to inhibit key signaling pathways that are frequently dysregulated in cancer, promoting cell survival, proliferation, and angiogenesis.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers. Oleanolic acid has been shown to suppress the activation of the STAT3 pathway, thereby inhibiting the expression of its downstream target genes involved in cell proliferation and survival.[5]

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that promotes cell growth, survival, and proliferation. Oleanolic acid and its derivatives can inhibit this pathway, leading to the induction of apoptosis and cell cycle arrest.[6]

Comparative Effects on Protein Expression:

CompoundCell LineTarget ProteinEffectMethodCitation(s)
This compound HCT-116DR5UpregulationWestern Blot[1][3]
This compound HCT-116Activated Caspase-8UpregulationWestern Blot[3]
This compound HCT-116Activated Caspase-3UpregulationWestern Blot[3]
Oleanolic Acid Prostate Cancer Cellsp-AktDownregulationWestern Blot
Oleanolic Acid Colorectal Cancer Cellsp-STAT3DownregulationWestern Blot[7]

In Vivo Efficacy

Preclinical studies using animal models have provided evidence for the anti-tumor activity of oleanolic acid and its derivatives. In a colorectal cancer xenograft mouse model, oleanolic acid significantly inhibited tumor growth in terms of both volume and weight.[8] This in vivo efficacy is attributed to the induction of apoptosis and inhibition of cell proliferation within the tumor tissue.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis (Annexin V/PI) Assay

This assay is used to detect apoptosis by flow cytometry.

  • Cell Treatment: Treat cells with the test compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, p-Akt, DR5, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

G 3-O-AOA 3-O-AOA DR5 DR5 3-O-AOA->DR5 Upregulates Caspase-8 Caspase-8 DR5->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase JAK JAK Receptor Tyrosine Kinase->JAK STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 (dimer) p-STAT3 (dimer) STAT3->p-STAT3 (dimer) Nucleus Nucleus p-STAT3 (dimer)->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Proliferation, Survival Proliferation, Survival Gene Transcription->Proliferation, Survival 3-O-AOA 3-O-AOA 3-O-AOA->STAT3 Inhibits Activation

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates p-Akt p-Akt Akt->p-Akt Downstream Effectors Downstream Effectors p-Akt->Downstream Effectors Cell Survival, Proliferation Cell Survival, Proliferation Downstream Effectors->Cell Survival, Proliferation 3-O-AOA 3-O-AOA 3-O-AOA->PI3K Inhibits

G cluster_0 In Vitro cluster_1 In Vivo Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment MTT Assay MTT Assay Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Treatment->Apoptosis Assay Western Blot Western Blot Treatment->Western Blot Data Analysis Data Analysis MTT Assay->Data Analysis Apoptosis Assay->Data Analysis Western Blot->Data Analysis Xenograft Model Xenograft Model Compound Administration Compound Administration Xenograft Model->Compound Administration Tumor Measurement Tumor Measurement Compound Administration->Tumor Measurement Immunohistochemistry Immunohistochemistry Compound Administration->Immunohistochemistry Tumor Measurement->Data Analysis Immunohistochemistry->Data Analysis

Conclusion

This compound emerges as a promising anti-cancer agent with a multi-faceted mechanism of action. Its ability to induce apoptosis and inhibit critical oncogenic signaling pathways, such as STAT3 and PI3K/Akt, provides a strong rationale for its further development. The data presented in this guide, while highlighting its potential, also underscore the need for further direct comparative studies with established inhibitors to fully delineate its therapeutic niche. The provided experimental protocols offer a standardized framework for future investigations into the promising anti-cancer properties of this and related compounds.

References

A Comparative Guide to DR5 Upregulation in HCT-116 Cells: The Role of 3-O-Acetyloleanolic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 3-O-Acetyloleanolic acid in upregulating the Death Receptor 5 (DR5) in HCT-116 human colon cancer cells. The performance of this compound is juxtaposed with other known DR5 upregulators, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are also provided to facilitate the replication and further investigation of these findings.

Introduction to DR5 Upregulation in Cancer Therapy

Death Receptor 5 (DR5), a member of the tumor necrosis factor receptor superfamily, plays a pivotal role in inducing apoptosis (programmed cell death) in cancer cells upon binding with its ligand, TNF-related apoptosis-inducing ligand (TRAIL). The upregulation of DR5 expression on the surface of cancer cells is a promising strategy to enhance their sensitivity to TRAIL-mediated apoptosis. This guide focuses on this compound, a derivative of the natural triterpenoid oleanolic acid, and its capacity to modulate DR5 expression in the HCT-116 colorectal cancer cell line.

Performance Comparison: this compound vs. Alternative Compounds

This compound has been demonstrated to be a potent inducer of apoptosis in HCT-116 cells through the upregulation of DR5.[1][2] To provide a clear perspective on its efficacy, this section compares its performance with other compounds known to upregulate DR5 in HCT-116 or other colorectal cancer cells, namely Parthenolide and Genistein.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound and alternative compounds on HCT-116 cell viability, apoptosis, and DR5 expression.

Table 1: Effect of this compound on HCT-116 Cells

ParameterConcentrationTime (hours)ResultReference
Cell Viability 5 µM24~80% viability[2]
10 µM24~60% viability[2]
25 µM24~40% viability[2]
50 µM24~20% viability[2]
Apoptosis 5 µM12~10% (Sub-G1)[2]
(Sub-G1 population)10 µM12~15% (Sub-G1)[2]
25 µM12~25% (Sub-G1)[2]
DR5 mRNA Expression 25 µM3~2.5-fold increase[2]
(Fold Change)6~3.5-fold increase[2]
12~2-fold increase[2]
DR5 Protein Expression 25 µM6Noticeable increase[2]
(Western Blot)12Strong increase[2]
24Sustained high level[2]

Table 2: Comparison with Alternative DR5 Upregulating Compounds in Colorectal Cancer Cells

CompoundCell LineConcentrationTime (hours)Effect on DR5Reference
Parthenolide HCT-11610 µM3Increased protein level and surface expression[3][4]
Genistein SW480, SW6200.5-1 µM24Upregulation of DR5 surface expression, synergistic with 5-FU and TRAIL[5][6]
Oleanolic Acid HCT-11625 µM24Less effective at reducing cell viability compared to its acetylated form[2]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the mechanism of action of these compounds.

Signaling Pathway of DR5 Upregulation

The upregulation of DR5 by various compounds, including derivatives of oleanolic acid, is often linked to the activation of stress-response pathways. The diagram below illustrates a plausible signaling cascade initiated by this compound in HCT-116 cells, leading to DR5 expression and apoptosis. This pathway is hypothesized based on known mechanisms of DR5 regulation, which often involve the transcription factor CHOP (C/EBP homologous protein) and the tumor suppressor p53.[7]

G Proposed Signaling Pathway for this compound-Induced DR5 Upregulation A This compound B Cellular Stress (e.g., ER Stress) A->B C p53 Activation B->C D CHOP Upregulation B->D E DR5 Gene Transcription C->E D->E F DR5 Protein Expression E->F H DISC Formation F->H G TRAIL G->F G->H I Caspase-8 Activation H->I J Caspase-3 Activation I->J K Apoptosis J->K

Caption: Proposed signaling cascade of DR5 upregulation by this compound.

Experimental Workflow

The following diagram outlines the typical workflow for investigating the upregulation of DR5 and its functional consequences in HCT-116 cells.

G Experimental Workflow for Assessing DR5 Upregulation and Apoptosis cluster_0 Cell Culture and Treatment cluster_1 Molecular Analysis cluster_2 Functional Assays A HCT-116 Cell Culture B Treatment with this compound (or alternative compound) A->B C RNA Extraction B->C E Protein Extraction B->E G Cell Viability Assay (MTT) B->G H Apoptosis Assay (Annexin V/PI Staining) B->H D RT-PCR for DR5 mRNA C->D F Western Blot for DR5 Protein E->F I Flow Cytometry Analysis H->I

Caption: A standard workflow for studying DR5 upregulation and apoptosis induction.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. Below are protocols for the key experiments cited in this guide.

Western Blot Analysis for DR5 Protein Expression
  • Cell Lysis: HCT-116 cells are seeded in a 6-well plate and treated with the compound of interest for the desired time. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then loaded onto a 10-12% SDS-polyacrylamide gel. Electrophoresis is carried out to separate the proteins by size.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for DR5 overnight at 4°C with gentle agitation. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system. The band intensities are quantified using densitometry software.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for DR5 mRNA Expression
  • RNA Isolation: Total RNA is extracted from treated and untreated HCT-116 cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • Reverse Transcription: First-strand cDNA is synthesized from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific for the DR5 gene. A housekeeping gene (e.g., GAPDH or β-actin) is also amplified for normalization.

  • Gel Electrophoresis: The PCR products are resolved on an agarose gel stained with a fluorescent dye (e.g., ethidium bromide or SYBR Safe) and visualized under UV light. The band intensities are quantified to determine the relative expression of DR5 mRNA. For quantitative real-time PCR (qRT-PCR), a fluorescent dye like SYBR Green is used, and the amplification is monitored in real-time.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
  • Cell Treatment and Harvesting: HCT-116 cells are treated with the desired compound for the specified duration. Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are identified as early apoptotic cells, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic cells. The percentage of apoptotic cells is calculated from the flow cytometry data.

Conclusion

References

A Comparative Guide to Caspase Activation by 3-O-Acetyloleanolic Acid and Alternative Apoptosis Inducers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the caspase activation cascade initiated by 3-O-Acetyloleanolic acid with other well-established apoptosis-inducing agents. The information is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Overview of this compound-Induced Apoptosis

This compound, a derivative of the naturally occurring pentacyclic triterpenoid oleanolic acid, has been identified as an inducer of apoptosis in cancer cells.[1][2] Experimental evidence, particularly in human colon carcinoma HCT-116 cells, indicates that its primary mechanism of action involves the extrinsic apoptosis pathway.[1][3] This is initiated by the upregulation of Death Receptor 5 (DR5), a key member of the tumor necrosis factor (TNF) receptor superfamily.[1][3] Subsequent activation of caspase-8 and the executioner caspase-3 leads to the cleavage of cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately resulting in programmed cell death.[4][5]

Comparative Analysis of Apoptosis Induction

To provide a clear comparison, this section presents quantitative data on the efficacy of this compound and a selection of alternative apoptosis inducers with distinct mechanisms of action. The data is primarily focused on the HCT-116 human colon cancer cell line for consistency.

Cytotoxicity and Apoptosis Induction

The following table summarizes the 50% inhibitory concentration (IC50) values and the extent of apoptosis induction for each compound in HCT-116 cells.

CompoundIC50 in HCT-116 Cells (24h)Apoptosis Induction (Annexin V / Sub-G1) in HCT-116 CellsPrimary Apoptotic Pathway
This compound 10 - 25 µM[5]Increased Annexin V staining and sub-G1 population observed[1]Extrinsic (DR5-mediated)[1]
Oleanolic Acid29.8 µM (72h)[6][7]Induces apoptosis[6]Intrinsic (Mitochondrial)[6]
Betulinic Acid9.032 µM[8]25.3% apoptotic cells (early + late) at 5 µM[8]Intrinsic (Mitochondrial)[8]
Paclitaxel2.46 nM (72h)[9]9.2% apoptotic cells at 4 nM (24h)[10]Microtubule stabilization, leading to caspase-3 activation[9]
StaurosporineNot specified for HCT-116Induces apoptosis and caspase-3/7 activity[11][12]Intrinsic (Mitochondrial)[11]
Caspase Activation

This table details the specific caspases activated by each compound, providing insight into the signaling cascades involved.

CompoundInitiator Caspase(s) ActivatedExecutioner Caspase(s) ActivatedFold Increase in Caspase Activity (if available)
This compound Caspase-8[1]Caspase-3[1]Increased cleavage observed in Western Blot[4]
Oleanolic AcidCaspase-9[6]Caspase-3[6]Increased cleavage observed in Western Blot[6]
Betulinic AcidCaspase-9[8]Caspase-3[8]Increased cleavage observed in Western Blot[8]
PaclitaxelCaspase-9, Caspase-8[10]Caspase-3[10]Not specified
StaurosporineCaspase-9[11]Caspase-3, Caspase-7[11][12]Increased activity observed[12]

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental protocols are provided below to facilitate a deeper understanding of the underlying mechanisms and methodologies.

Signaling Pathway Diagrams

cluster_extrinsic Extrinsic Pathway (this compound) This compound This compound DR5 DR5 Receptor This compound->DR5 Upregulates Procaspase8 Pro-caspase-8 DR5->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation PARP PARP Caspase3->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage Apoptosis_extrinsic Apoptosis Cleaved_PARP->Apoptosis_extrinsic

Caption: Extrinsic apoptosis pathway induced by this compound.

cluster_intrinsic Intrinsic Pathway (Oleanolic Acid, Betulinic Acid, Staurosporine) Inducer Oleanolic Acid / Betulinic Acid / Staurosporine Mitochondria Mitochondria Inducer->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Procaspase3_intrinsic Pro-caspase-3 Caspase9->Procaspase3_intrinsic Caspase3_intrinsic Active Caspase-3 Procaspase3_intrinsic->Caspase3_intrinsic Activation Apoptosis_intrinsic Apoptosis Caspase3_intrinsic->Apoptosis_intrinsic

Caption: Intrinsic apoptosis pathway induced by alternative compounds.

Experimental Workflow Diagrams

cluster_workflow Apoptosis Detection Workflow (Annexin V/PI Staining) Start Seed and Treat Cells Harvest Harvest Cells (including supernatant) Start->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Resuspend Resuspend in Binding Buffer Wash_PBS->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate Incubate at RT in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

cluster_workflow Caspase Activity Assay Workflow (Fluorometric) Start Induce Apoptosis in Cells Lyse Lyse Cells Start->Lyse Protein_Quant Quantify Protein Concentration Lyse->Protein_Quant Prepare_Reaction Prepare Reaction Mix (Buffer, DTT, Substrate) Protein_Quant->Prepare_Reaction Incubate_Lysate Incubate Lysate with Reaction Mix Protein_Quant->Incubate_Lysate Prepare_Reaction->Incubate_Lysate Measure Measure Fluorescence (Ex/Em) Incubate_Lysate->Measure Analyze Calculate Fold Change Measure->Analyze

Caption: Workflow for fluorometric caspase activity assay.

Detailed Experimental Protocols

This section provides standardized protocols for the key experiments cited in this guide.

Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection

Objective: To quantify the percentage of apoptotic and necrotic cells.

Principle: Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Preparation: Seed HCT-116 cells in 6-well plates and treat with the desired compound for the indicated time.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Fluorometric Caspase Activity Assay (Caspase-3, -8, -9)

Objective: To measure the activity of specific caspases.

Principle: The assay utilizes a specific peptide substrate for each caspase, conjugated to a fluorescent reporter molecule (e.g., AFC). Cleavage of the substrate by the active caspase releases the fluorophore, which can be quantified.

Protocol:

  • Cell Lysis: Treat cells with the compound, then lyse the cells using a lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Reaction Setup: In a 96-well plate, add an equal amount of protein from each lysate.

  • Substrate Addition: Prepare a reaction buffer containing DTT and the specific caspase substrate (e.g., DEVD-AFC for caspase-3, IETD-AFC for caspase-8, LEHD-AFC for caspase-9). Add the reaction mix to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

  • Analysis: Calculate the fold increase in caspase activity relative to the untreated control.

Western Blotting for Caspase Cleavage and PARP

Objective: To detect the cleavage of caspases and their substrate PARP, indicative of apoptosis.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the pro- and cleaved forms of the target proteins.

Protocol:

  • Lysate Preparation: Prepare whole-cell lysates from treated and untreated cells.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against caspase-3, caspase-8, caspase-9, and PARP overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

This compound is a potent inducer of apoptosis in HCT-116 colon cancer cells, primarily acting through the extrinsic, DR5-mediated pathway. This mechanism, involving the activation of caspase-8 and -3, distinguishes it from its parent compound, oleanolic acid, and other apoptosis inducers like betulinic acid and staurosporine, which predominantly utilize the intrinsic mitochondrial pathway. The provided data and protocols offer a framework for the comparative evaluation of these compounds in the context of cancer research and drug discovery. Further quantitative analysis of caspase activation and a broader comparison across multiple cell lines would provide a more comprehensive understanding of the therapeutic potential of this compound.

References

A Comparative Analysis of 3-O-Acetyloleanolic Acid and Other Pentacyclic Triterpenoids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the anti-cancer and anti-inflammatory properties of 3-O-Acetyloleanolic acid in relation to other prominent triterpenoids, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparative study of this compound, a derivative of oleanolic acid, alongside other structurally related and functionally significant pentacyclic triterpenoids: oleanolic acid, ursolic acid, betulinic acid, and asiatic acid. These compounds, widely distributed in the plant kingdom, have garnered considerable interest in the scientific community for their diverse pharmacological activities, particularly their potential as anti-cancer and anti-inflammatory agents.[1][2][3][4] This guide aims to furnish researchers, scientists, and drug development professionals with a consolidated resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate informed decision-making in research and development.

Comparative Efficacy: A Quantitative Overview

The biological activity of triterpenoids can be quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the cytotoxic and anti-inflammatory activities of this compound and its counterparts from various studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Comparative Cytotoxicity (IC50) of Triterpenoids in Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference
This compound HCT-116 (Colon Carcinoma)10 - 25[5][6]
SKOV3 (Ovarian Carcinoma)8.3[7]
HEC-1A (Endometrial Carcinoma)0.8[7]
Oleanolic AcidHCT-116 (Colon Carcinoma)> 25[5][6]
A375 (Melanoma)~41
Ursolic AcidP388 (Leukemia)53.5[8]
3-O-Acetylursolic AcidP388 (Leukemia)37.9[8]
Betulinic AcidA549 (Lung Carcinoma)> 10 µg/ml[9]
CAOV3 (Ovarian Carcinoma)< Betulinic Acid[9]
EPG85-257P (Gastric Carcinoma)12.3 µg/ml[10]
EPP85-181P (Pancreatic Carcinoma)5.2 µg/ml[10]
3-O-Acetylbetulinic AcidA549 (Lung Carcinoma)< 10 µg/ml[9]
Asiatic AcidSW480 (Colon Cancer)Induces Apoptosis[11]
SK-MEL-2 (Melanoma)Induces Apoptosis[12]

Note: The data presented is a compilation from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 2: Comparative Anti-inflammatory Activity of Triterpenoids
CompoundAssayModel SystemKey FindingsReference
This compound --Possesses anti-inflammatory properties.[2][13]
Oleanolic AcidNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsSignificant inhibition.[14]
Ursolic AcidIKKβ Kinase ActivityCell-free mediumPotent inhibition (IC50 = 69 µM).[15]
Carrageenan-induced paw edemaRat53% inhibition at 50 mg/kg.[16]
Asiatic AcidNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsSignificant inhibition.[17]
Betulinic Acid--Exhibits anti-inflammatory activity.[18]

Note: Comprehensive and directly comparative IC50 data for the anti-inflammatory activity of all listed triterpenoids under uniform assay conditions is limited in the reviewed literature.

Key Mechanistic Insights

Anti-Cancer Mechanisms

Pentacyclic triterpenoids exert their anti-cancer effects through the modulation of various signaling pathways, primarily leading to apoptosis (programmed cell death) and inhibition of cell proliferation.

This compound has been shown to be more potent than its parent compound, oleanolic acid, in inducing cytotoxicity in human colon carcinoma HCT-116 cells.[5][6] Its mechanism involves the induction of apoptosis through the extrinsic pathway. This is achieved by upregulating the expression of Death Receptor 5 (DR5), which in turn activates caspase-8 and caspase-3, key executioners of apoptosis.[1][5][19] Furthermore, it can induce apoptosis via a mitochondria-mediated pathway, characterized by the loss of mitochondrial membrane potential and release of cytochrome c.[7]

cluster_extrinsic Extrinsic Apoptosis Pathway This compound This compound DR5 Death Receptor 5 (DR5) This compound->DR5 Upregulates Caspase8 Caspase-8 DR5->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Extrinsic apoptosis pathway induced by this compound.

Other Triterpenoids also induce apoptosis through various mechanisms. Betulinic acid primarily triggers the intrinsic (mitochondrial) pathway.[20] Asiatic acid has been shown to induce apoptosis in colon cancer and melanoma cells through the mitochondrial death cascade, involving the generation of reactive oxygen species (ROS) and activation of caspase-3.[11][12] Oleanolic acid and Ursolic acid are also known to induce apoptosis and inhibit cancer cell proliferation through multiple signaling pathways.[19][21]

Anti-inflammatory Mechanisms

The anti-inflammatory effects of these triterpenoids are largely attributed to their ability to inhibit the NF-κB (Nuclear Factor-kappa B) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Oleanolic acid and its derivatives, including This compound , have been shown to regulate MAPK and PI3K/Akt/NF-κB signaling pathways.[2][13] Triterpenoids like Ursolic acid and Asiatic acid can inhibit IκB kinase-β (IKKβ), a crucial enzyme for NF-κB activation, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of inflammatory mediators.[15][22]

cluster_nfkb NF-κB Signaling Pathway Inhibition Triterpenoids Triterpenoids (e.g., Ursolic Acid, Asiatic Acid) IKK IKK Complex Triterpenoids->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (Inhibited) NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Transcription

Figure 2: Inhibition of the NF-κB signaling pathway by triterpenoids.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are the methodologies for two key assays used to evaluate the cytotoxic and anti-inflammatory activities of triterpenoids.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[3][23][24][25]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the triterpenoid compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

cluster_workflow MTT Assay Workflow start Seed Cells in 96-well plate treat Treat with Triterpenoids start->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read

Figure 3: Experimental workflow for the MTT assay.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is a common in vitro method to screen for anti-inflammatory activity by measuring the production of nitric oxide, a key inflammatory mediator.[26][27][28][29][30]

Principle: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Culture murine macrophage cell line RAW 264.7 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of the triterpenoid compounds for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. Include a control group with LPS alone and an untreated control group.

    • Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • Collect 50-100 µL of the cell culture supernatant from each well.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.

Conclusion

This comparative guide highlights the significant potential of this compound and other pentacyclic triterpenoids as valuable lead compounds in the development of novel anti-cancer and anti-inflammatory therapies. The acetylation at the C-3 position of oleanolic acid appears to enhance its cytotoxic activity, as evidenced by its lower IC50 value against HCT-116 cells. The diverse mechanisms of action, primarily centered on the induction of apoptosis and the inhibition of the NF-κB signaling pathway, underscore the multifaceted therapeutic potential of this class of natural products. The provided experimental protocols and pathway diagrams serve as a practical resource for researchers to further investigate and compare the efficacy of these promising compounds. Future head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potency and therapeutic index of these triterpenoids.

References

In Vivo Validation of 3-O-Acetyloleanolic Acid's Anti-Tumor Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-tumor efficacy of 3-O-Acetyloleanolic acid (3-O-AOA), a derivative of the naturally occurring triterpenoid Oleanolic Acid (OA). The performance of 3-O-AOA is evaluated against its parent compound and standard chemotherapeutic agents, supported by experimental data from preclinical xenograft models. Detailed methodologies for the key experiments are provided to ensure reproducibility and aid in the design of future studies.

Comparative Analysis of In Vivo Anti-Tumor Efficacy

The anti-tumor activity of this compound has been validated in preclinical in vivo models. The following tables summarize the quantitative data from these studies, offering a comparison with Oleanolic Acid and standard chemotherapeutic drugs in similar cancer models.

Table 1: In Vivo Efficacy in Ovarian Cancer Xenograft Model
CompoundCell LineAnimal ModelDosage and AdministrationTumor Growth Inhibition (%)Final Tumor Weight (g)Reference
This compound SKOV3Nude Mice10 mg/kg/day (i.p.)32.501.48 ± 0.46[1]
20 mg/kg/day (i.p.)38.471.35 ± 0.39[1]
40 mg/kg/day (i.p.)46.021.18 ± 0.38[1]
Oleanolic Acid Ovarian CancerN/AN/AData not availableN/A[2][3]
Cisplatin SKOV3Nude Mice2 mg/kgSignificant decreaseMarkedly smaller than control[4]
Cisplatin A2780Nude Mice8 mg/kg (single i.p.)Significant growth delayN/A[5]

N/A: Not available in the cited literature. i.p.: Intraperitoneal injection.

Table 2: In Vivo Efficacy in Colorectal Cancer Xenograft Model
CompoundCell LineAnimal ModelDosage and AdministrationTumor Growth Inhibition (%)Reference
This compound HCT-116N/AN/AData not available in vivo[6]
Oleanolic Acid HT-29Nude Mice12.5 mg/kg/day (i.p.) for 16 daysSignificant tumor growth inhibition[7][8]
5-Fluorouracil HCT116Nude MiceN/ASlower growth rate than control[9]
5-Fluorouracil + XAV939 Patient-derivedNude Mice25 mg/kg44.99[10]

N/A: Not available in the cited literature. i.p.: Intraperitoneal injection.

Signaling Pathways and Experimental Workflow

The anti-tumor activity of this compound is attributed to its ability to modulate specific cellular signaling pathways, primarily inducing apoptosis in cancer cells. The experimental validation of its in vivo efficacy typically follows a standardized workflow.

G cluster_0 This compound Treatment AOA This compound DR5 Upregulation of Death Receptor 5 (DR5) AOA->DR5 Induces Casp8 Caspase-8 Activation DR5->Casp8 Leads to Casp3 Caspase-3 Activation Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Signaling pathway of this compound-induced apoptosis.

G cluster_1 In Vivo Xenograft Study Workflow Start Cancer Cell Culture (e.g., SKOV3, HCT-116) Implantation Subcutaneous Injection of Cells into Nude Mice Start->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Grouping Randomization into Treatment Groups Tumor_Growth->Grouping Treatment Drug Administration (e.g., 3-O-AOA, Vehicle) Grouping->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Endpoint Sacrifice and Tumor Excision Monitoring->Endpoint Analysis Tumor Weight Measurement and Further Analysis Endpoint->Analysis

Caption: Typical experimental workflow for in vivo validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.

  • Cell Culture: Human ovarian carcinoma SKOV3 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female BALB/c nude mice (4-6 weeks old) are used. The animals are housed in a pathogen-free environment and allowed to acclimatize for one week before the experiment.

  • Tumor Cell Implantation: Cultured SKOV3 cells are harvested, washed, and resuspended in a serum-free medium. A total of 5 x 10^6 cells in a volume of 100 µL are injected subcutaneously into the right flank of each mouse.

  • Treatment: When the tumors reach a palpable size (e.g., an average diameter of 0.5 cm), the mice are randomly divided into treatment and control groups. This compound, dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline), is administered daily via intraperitoneal injection at specified doses (e.g., 10, 20, and 40 mg/kg). The control group receives the vehicle only.

  • Tumor Measurement: Tumor size is measured every 2-3 days using a caliper. Tumor volume is calculated using the formula: (length × width²) / 2. Bodyweight is also monitored to assess toxicity.

  • Endpoint and Analysis: After a defined treatment period (e.g., 19 days), the mice are euthanized. The tumors are excised, weighed, and photographed. A portion of the tumor tissue can be used for further analysis, such as immunohistochemistry or western blotting.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to determine the expression levels of key proteins in the apoptotic signaling pathway.

  • Cell Lysis: HCT-116 cells are treated with this compound for a specified time. The cells are then washed with PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against DR5, caspase-8, caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The available in vivo data demonstrates that this compound possesses significant anti-tumor activity, particularly in an ovarian cancer xenograft model, where it dose-dependently suppresses tumor growth.[1] Its mechanism of action, elucidated through in vitro studies, involves the induction of apoptosis via the extrinsic pathway by upregulating DR5 and activating caspases.[6] When compared to its parent compound, Oleanolic Acid, 3-O-AOA shows promising efficacy. Furthermore, its performance relative to standard chemotherapeutics like cisplatin suggests its potential as a novel anti-cancer agent. However, further in vivo studies across a broader range of cancer models are necessary to fully establish its therapeutic potential and to directly compare its efficacy against standard-of-care drugs under identical experimental conditions. The provided protocols and pathway diagrams serve as a valuable resource for researchers aiming to build upon these findings.

References

Cross-Validation of 3-O-Acetyloleanolic Acid's Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3-O-Acetyloleanolic acid (3AOA) in two distinct human cell lines: HCT-116, a colon carcinoma cell line, and Human Umbilical Vein Endothelial Cells (HUVECs). The data presented herein, supported by experimental methodologies, highlights the differential effects of 3AOA, suggesting its potential as a multi-targeting therapeutic agent.

Comparative Analysis of this compound Activity

This compound exhibits pronounced, yet mechanistically different, activities in cancer and endothelial cells. In HCT-116 colon cancer cells, its primary effect is the induction of apoptosis through the extrinsic pathway. In contrast, in HUVECs, its activity is characterized by the inhibition of angiogenesis, a critical process in tumor growth and metastasis.

Quantitative Data Summary

The following table summarizes the key quantitative data on the activity of this compound in HCT-116 and HUVEC cell lines.

ParameterHCT-116 (Colon Carcinoma)HUVEC (Endothelial Cells)Reference
Primary Activity Induction of ApoptosisInhibition of Angiogenesis[1][2]
IC50 (Cell Viability) 10-25 µM (at 24 hours)> 20 µM (non-cytotoxic concentrations used for anti-angiogenic assays)[2][3]
Key Molecular Targets Death Receptor 5 (DR5)Angiopoietin-1/Tie-2, VEGF/VEGFR2[1][4]
Effector Caspases Caspase-8, Caspase-3Caspase-3[1][5]

Signaling Pathways and Mechanisms of Action

The differential activity of this compound in HCT-116 and HUVEC cells is a direct result of its influence on distinct signaling pathways.

In HCT-116 cells , 3AOA upregulates the expression of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway.[1] This leads to the recruitment and activation of initiator caspase-8, which in turn activates the executioner caspase-3, culminating in programmed cell death.[1]

HCT116_Pathway 3AOA 3-O-Acetyloleanolic Acid DR5 Death Receptor 5 (DR5) 3AOA->DR5 Upregulates Caspase8 Caspase-8 DR5->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Apoptotic Pathway of 3AOA in HCT-116 Cells.

In HUVEC cells , 3AOA demonstrates anti-angiogenic properties by inhibiting key signaling pathways essential for the formation of new blood vessels. Evidence suggests that 3AOA can suppress both the Angiopoietin-1/Tie-2 and the VEGF/VEGFR2 signaling cascades.[4] This inhibition leads to a downstream dampening of pro-angiogenic factors such as FAK, AKT, and ERK1/2, ultimately hindering endothelial cell proliferation, migration, and tube formation.[4] The induction of apoptosis in HUVECs is also observed, with the activation of caspase-3.[5]

HUVEC_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Effectors Ang1 Angiopoietin-1 Tie2 Tie-2 Ang1->Tie2 VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 FAK FAK Tie2->FAK AKT AKT VEGFR2->AKT ERK ERK1/2 VEGFR2->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) FAK->Angiogenesis AKT->Angiogenesis ERK->Angiogenesis 3AOA 3-O-Acetyloleanolic Acid 3AOA->Tie2 3AOA->VEGFR2

Anti-Angiogenic Pathway of 3AOA in HUVECs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

MTT_Workflow start Start seed Seed HCT-116 or HUVEC cells in 96-well plates start->seed incubate1 Incubate for 24 hours (allow cells to attach) seed->incubate1 treat Treat cells with varying concentrations of 3AOA incubate1->treat incubate2 Incubate for a specified period (e.g., 24, 48, 72 hours) treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (allow formazan formation) add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) to dissolve formazan incubate3->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read analyze Calculate cell viability and determine IC50 value read->analyze end End analyze->end

Workflow for MTT Assay.

Materials:

  • HCT-116 or HUVEC cells

  • Complete culture medium (e.g., DMEM or EGM-2)

  • 96-well clear, flat-bottom tissue culture plates

  • This compound (3AOA)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of 3AOA in serum-free medium from a stock solution in DMSO. Remove the culture medium from the wells and add 100 µL of the 3AOA dilutions. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation with Compound: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization buffer to each well.

  • Absorbance Reading: Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Detection of Caspase Activation (Western Blot)

This protocol is used to detect the cleavage and activation of caspases, key mediators of apoptosis.

Materials:

  • Treated and untreated HCT-116 or HUVEC cells

  • RIPA lysis buffer with protease inhibitor cocktail

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels (10-15%)

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-caspase-8, anti-cleaved caspase-3, anti-cleaved caspase-8, anti-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Enhanced chemiluminescence (ECL) detection system

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an ECL detection system and capture the image with a chemiluminescence imaging system.

  • Analysis: Analyze the band intensities to determine the levels of pro-caspases and their cleaved, active forms. Normalize to a loading control like actin.

References

The Synergistic Potential of 3-O-Acetyloleanolic Acid in Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. 3-O-Acetyloleanolic acid (AOA), a derivative of the naturally occurring pentacyclic triterpenoid Oleanolic Acid (OA), has emerged as a promising candidate for synergistic combination with conventional chemotherapy drugs. This guide provides a comprehensive overview of the existing evidence for the parent compound, the mechanistic rationale for AOA's synergistic potential, and detailed experimental protocols to facilitate further research in this critical area.

Synergistic Effects of Oleanolic Acid (Parent Compound) with Chemotherapy Drugs

While direct quantitative data for the synergistic effects of this compound with chemotherapy is still emerging, extensive research on its parent compound, Oleanolic Acid, has demonstrated significant synergistic potential across various cancer types and with multiple chemotherapeutic agents. This data provides a strong foundation for investigating AOA.

Chemotherapy DrugCancer ModelKey FindingsCombination Index (CI) ValuesSource
Doxorubicin Pancreatic Cancer (PANC-1 cells)Combination significantly decreased proliferation and metastasis potential and increased apoptosis compared to single-agent treatment.[1][2]Not explicitly stated, but described as "significantly more" potent.[1][2]
Doxorubicin Hepatocellular Carcinoma (HepG2 cells)Co-delivery of OA and doxorubicin in liposomes produced a synergistic anticancer effect and attenuated doxorubicin-induced cardiotoxicity.[3]Not specified.[3]
5-Fluorouracil (5-FU) Pancreatic Cancer (Panc-28 cells)Combination synergistically potentiated cell death and increased pro-apoptotic effects.[4]Not specified, but described as synergistic.[4]
5-Fluorouracil (5-FU) Colorectal Cancer (HCT116 and SW480 cells)Combination of 5-FU and OA enhanced the anti-tumor effect.[5]Not specified.[5]
Cisplatin Hepatocellular Carcinoma (HepG2 cells)Co-delivery in pH-sensitive nanoparticles confirmed a synergistic apoptotic effect in vitro and enhanced antitumor efficacy in vivo.[6]Not specified.[6]
Apatinib Liver Cancer (H22 cells)Combination effectively inhibited tumor growth in vitro and in vivo. OA also repaired liver function and inhibited apatinib-induced oxidative stress.[7]Not specified.[7]
Aspirin Colorectal Cancer (HCT-116 and HT-29 cells)A synergistic effect on inhibiting cell proliferation was observed, with CI values less than 0.7 for all dose pairs.[8]CI < 0.7[8]

Mechanistic Rationale for Synergy

This compound has been shown to induce apoptosis in cancer cells, particularly through the extrinsic pathway.[9][10][11] This mechanism is distinct from many conventional chemotherapy drugs that primarily induce DNA damage and trigger the intrinsic (mitochondrial) apoptotic pathway. This difference in mechanism provides a strong basis for expecting synergistic effects.

Key Mechanisms of this compound:

  • Upregulation of Death Receptor 5 (DR5): AOA has been found to increase the expression of DR5 on the surface of cancer cells.[9][10] DR5 is a key receptor in the extrinsic apoptosis pathway, which, upon binding its ligand (TRAIL), initiates a signaling cascade leading to cell death.

  • Activation of Caspases: The upregulation of DR5 by AOA leads to the activation of initiator caspase-8 and executioner caspase-3, which are critical mediators of apoptosis.[10]

The proposed synergistic interaction posits that while chemotherapy drugs induce cellular stress and damage, priming the cell for apoptosis through the intrinsic pathway, AOA simultaneously sensitizes the cell to apoptosis by upregulating the machinery of the extrinsic pathway. This dual-pronged attack can lead to a more robust and complete apoptotic response.

Caption: Proposed synergistic mechanism of AOA and chemotherapy.

Experimental Protocols

To empirically validate the synergistic potential of this compound with chemotherapy, a series of in vitro experiments are essential.

Cell Viability and Synergy Assessment (MTT Assay and Combination Index)

This protocol determines the cytotoxic effects of the individual drugs and their combination, allowing for the calculation of the Combination Index (CI) to quantify synergy.

a. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (AOA)

  • Chemotherapy drug (e.g., Cisplatin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

b. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluence within the experimental timeframe and incubate overnight.[12]

  • Single-Agent Dose-Response: Treat cells with serial dilutions of AOA and the chemotherapy drug separately to determine the IC50 value for each.[12][13]

  • Combination Treatment (Checkerboard Assay): Based on the IC50 values, create a dose matrix of AOA and the chemotherapy drug combinations.[12]

  • Incubation: Incubate the plates for a predetermined time (e.g., 48 or 72 hours).

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours.[12][13] Remove the medium and dissolve the formazan crystals in DMSO.[12][13]

  • Data Acquisition: Measure the absorbance at 570 nm.[12][13]

  • Data Analysis: Calculate the percentage of cell viability and use software like CompuSyn to determine the Combination Index (CI) values. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[12]

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate Overnight Seed->Incubate1 DoseResponse Single-Agent Dose-Response Incubate1->DoseResponse Combination Combination Treatment DoseResponse->Combination Incubate2 Incubate (e.g., 72h) Combination->Incubate2 MTT Add MTT Reagent Incubate2->MTT Dissolve Dissolve Formazan (DMSO) MTT->Dissolve Read Read Absorbance (570 nm) Dissolve->Read Analyze Calculate CI (CompuSyn) Read->Analyze

Caption: Experimental workflow for synergy assessment.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by the drug combination.

a. Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

b. Procedure:

  • Cell Preparation: Harvest cells after treatment and wash with cold PBS.[14][15]

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[14][16]

  • Staining: Add Annexin V-FITC and PI to the cell suspension.[14][16]

  • Incubation: Incubate at room temperature in the dark for 15-20 minutes.[14][16]

  • Analysis: Analyze the stained cells by flow cytometry.[14] Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[16]

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to measure changes in the expression levels of key proteins involved in the apoptotic pathways.

a. Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-DR5, anti-cleaved caspase-8, anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

b. Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration.[17]

  • SDS-PAGE: Separate the protein lysates by gel electrophoresis.[18]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[17][18]

  • Blocking: Block the membrane to prevent non-specific antibody binding.[17]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[17]

  • Detection: Add ECL substrate and capture the chemiluminescent signal.[17][18]

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.[18]

G cluster_input Input cluster_output Expected Synergistic Outcomes cluster_relationship Logical Relationship AOA This compound Combination Combination Therapy AOA->Combination Chemo Chemotherapy Drug Chemo->Combination IncViability Increased Cytotoxicity (Lower IC50) IncApoptosis Increased Apoptosis ModProteins Modulation of Apoptotic Proteins Combination->IncViability Combination->IncApoptosis Combination->ModProteins

Caption: Logical relationship of combination therapy.

Conclusion

The available evidence for Oleanolic Acid strongly suggests that its acetylated derivative, this compound, is a compelling candidate for combination cancer therapy. Its distinct pro-apoptotic mechanism, centered on the upregulation of the extrinsic pathway, offers a clear rationale for expecting synergy with chemotherapy agents that primarily act through the intrinsic pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate and quantify this synergistic potential, paving the way for the development of more effective and less toxic cancer treatment regimens.

References

Unveiling the Molecular Targets of 3-O-Acetyloleanolic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the molecular targets and anti-cancer activities of 3-O-Acetyloleanolic acid (3Ac-OA), a promising derivative of the natural triterpenoid, oleanolic acid. By summarizing key experimental findings, this document aims to facilitate further research and drug development efforts centered on this compound.

I. Comparative Analysis of Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects across various cancer cell lines. The following table summarizes its inhibitory concentrations (IC50) and compares them with its parent compound, oleanolic acid (OA), and other synthetic derivatives. This data highlights the potential for the acetyl group at the C-3 position to enhance anti-cancer potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound HCT-116Colon Carcinoma10 - 25 (for 24h)[1]
Oleanolic acid (OA)HCT-116Colon Carcinoma>25 (for 24h)[1]
Oleanolic acid (OA)HepG2Liver Cancer30
Oleanolic acid (OA)B16 2F2Mouse Melanoma4.8[2]
AH-Me (OA Derivative)MCF-7Breast Cancer4.0[2]
AH-Me (OA Derivative)MDA-MB-453Breast Cancer6.5[2]
OA Derivative 17PC3Prostate Cancer0.39
OA Derivative 28A549Lung Cancer0.22

Note: IC50 values can vary based on experimental conditions such as cell density and incubation time.

II. Elucidating the Molecular Mechanisms of Action

Experimental evidence has identified several key signaling pathways modulated by this compound, primarily in the context of cancer. These findings point to a multi-targeted approach in its anti-tumor activity.

A. Induction of Apoptosis via Death Receptor 5 (DR5) Upregulation

A significant mechanism of action for this compound is the induction of apoptosis in cancer cells. In human colon carcinoma HCT-116 cells, 3Ac-OA has been shown to upregulate the expression of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway.[2] This upregulation leads to the activation of caspase-8 and subsequently caspase-3, culminating in programmed cell death.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DR5 DR5 caspase8 Caspase-8 DR5->caspase8 Activates caspase3 Caspase-3 caspase8->caspase3 Activates Apoptosis Apoptosis caspase3->Apoptosis Induces 3Ac-OA This compound 3Ac-OA->DR5 Upregulates

Apoptosis induction by this compound.
B. Inhibition of Angiogenesis and Lymphangiogenesis

This compound exhibits potent anti-angiogenic and anti-lymphangiogenic properties by targeting key growth factor signaling pathways.

  • VEGF Signaling Pathway: 3Ac-OA inhibits VEGF-A-induced lymphangiogenesis by suppressing the phosphorylation of its receptors, VEGFR-1 and VEGFR-2. This blockade disrupts downstream signaling cascades involving PI3K, FAK, Akt, and ERK1/2.

  • Angiopoietin-1/Tie-2 Signaling Pathway: The compound also impedes angiopoietin-1-induced angiogenesis and lymphangiogenesis. It achieves this by inhibiting the activation of the Tie-2 receptor and its downstream effectors, including FAK, AKT, and ERK1/2.

G cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR-1/2 PI3K_Akt PI3K/Akt VEGFR->PI3K_Akt FAK FAK VEGFR->FAK ERK ERK1/2 VEGFR->ERK Tie2 Tie-2 Tie2->PI3K_Akt Tie2->FAK Tie2->ERK Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis FAK->Angiogenesis ERK->Angiogenesis 3Ac-OA This compound 3Ac-OA->VEGFR Inhibits Phosphorylation 3Ac-OA->Tie2 Inhibits Activation VEGFA VEGF-A VEGFA->VEGFR Ang1 Angiopoietin-1 Ang1->Tie2

Inhibition of angiogenesis by this compound.

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

A. Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.

G cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of 3Ac-OA A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 4 hours to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with DMSO or SDS solution E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate cell viability and IC50 value G->H

Workflow for the MTT Cell Viability Assay.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a dose-response curve.

B. Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with this compound as desired.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

C. In Vivo Angiogenesis Assessment (Matrigel Plug Assay)

This in vivo assay evaluates the effect of a compound on the formation of new blood vessels.

Materials:

  • Matrigel (growth factor reduced)

  • Angiogenic factor (e.g., VEGF-A or bFGF)

  • Test compound (this compound)

  • Syringes and needles

  • Mice (e.g., C57BL/6 or nude mice)

  • Tissue processing reagents (formalin, paraffin)

  • Antibodies for immunohistochemistry (e.g., anti-CD31)

Procedure:

  • Preparation of Matrigel Mixture: Thaw Matrigel on ice. Mix the liquid Matrigel with the angiogenic factor and the test compound (or vehicle control).

  • Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.

  • Incubation: Allow the plug to remain in the mice for a specified period (e.g., 7-14 days) to allow for blood vessel infiltration.

  • Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.

  • Histological Analysis: Fix the plugs in formalin, embed in paraffin, and section.

  • Immunohistochemistry: Stain the sections with an endothelial cell marker, such as anti-CD31, to visualize the newly formed blood vessels.

  • Quantification: Quantify the extent of angiogenesis by measuring the microvessel density within the Matrigel plug.

IV. Conclusion and Future Directions

This compound is a promising anti-cancer agent that exerts its effects through multiple mechanisms, including the induction of apoptosis and the inhibition of angiogenesis. While its impact on key signaling pathways is evident, a notable gap in the current understanding is the lack of direct binding data (e.g., Kd values) to its putative molecular targets such as DR5, VEGFRs, and Tie-2. Future research should focus on elucidating these direct interactions to fully characterize its mechanism of action. Such studies will be invaluable for the rational design of more potent and selective oleanane triterpenoid-based therapeutics.

References

Safety Operating Guide

Proper Disposal of 3-O-Acetyloleanolic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of 3-O-Acetyloleanolic acid should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.

  • Skin Contact: Remove any contaminated clothing and thoroughly wash the affected area with soap and water. If irritation persists, seek medical advice.

  • Ingestion: If the individual is conscious, rinse their mouth with water. Do not induce vomiting. Immediate medical attention is required.

  • Inhalation: Move the affected person to an area with fresh air. If breathing becomes difficult, provide respiratory support and seek medical attention.

Spill Management

In case of a spill, the primary objectives are to contain the material and prevent its spread.

  • For solid spills: Carefully sweep or vacuum the material, taking care to avoid the generation of dust.

  • For liquid spills (solutions): Absorb the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or a universal absorbent pad.

Following the initial cleanup, the spill area and any contaminated equipment should be decontaminated. All materials used for cleanup must be collected and disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as a chemical waste product. Under no circumstances should it be disposed of in the regular trash or down the drain.

  • Waste Identification and Segregation:

    • Solid Waste: Collect any unused or expired this compound and any materials grossly contaminated with the solid compound (e.g., weighing paper, contaminated spatulas) in a designated, sealable, and chemically compatible container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated, and clearly labeled liquid waste container. Ensure the container is compatible with the solvent used.

    • Contaminated Labware: Disposable items with residual contamination, such as pipette tips, vials, and gloves, should be placed in a designated container for solid chemical waste.

  • Waste Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The physical state (solid or liquid).

    • For liquid waste, the solvent(s) and the approximate concentration of the compound.

    • Any other identifiers required by your institution's EHS department.

  • Storage of Waste: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area. Ensure that incompatible waste types are segregated to prevent any accidental chemical reactions.

  • Arranging for Final Disposal: Once a waste container is full, or in accordance with your institution's waste accumulation timelines, arrange for its collection by your EHS department or a licensed hazardous waste disposal company.[1] Follow your institution's specific procedures for requesting a hazardous waste pickup.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes general storage and safety information for related compounds.

ParameterRecommendationSource
Storage Temperature Stock solutions: -80°C (up to 6 months), -20°C (up to 1 month, protect from light). Solid form: Recommended storage at 4°C.MedChemExpress[2], Carl ROTH[3]
Incompatible Materials Strong oxidizing agents.Fisher Scientific[4]
Extinguishing Media Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam.Fisher Scientific[4]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Work with This compound waste_generated Waste Generated start->waste_generated solid_waste Solid Waste (Unused product, contaminated items) waste_generated->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_generated->liquid_waste Liquid contaminated_labware Contaminated Labware (Gloves, pipette tips) waste_generated->contaminated_labware Labware solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container labware_container Labeled Solid Waste Container contaminated_labware->labware_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup labware_container->ehs_pickup

Caption: Disposal workflow from waste generation to final disposal.

SpillResponse spill Spill Occurs assess Assess Spill (Solid or Liquid?) spill->assess contain_solid Contain Solid Spill (Avoid dust) assess->contain_solid Solid contain_liquid Contain Liquid Spill (Use absorbent) assess->contain_liquid Liquid decontaminate Decontaminate Area contain_solid->decontaminate contain_liquid->decontaminate collect_waste Collect Cleanup Materials decontaminate->collect_waste dispose_waste Dispose as Hazardous Waste collect_waste->dispose_waste

Caption: Logical flow for responding to a spill of this compound.

References

Personal protective equipment for handling 3-O-Acetyloleanolic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-O-Acetyloleanolic acid. Given the limited availability of a comprehensive Safety Data Sheet (SDS), a cautious approach is recommended, treating the compound as potentially hazardous. The following procedures are based on best practices for handling research compounds with potential biological activity.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment (PPE). Below is a summary of recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves.Minimizes the risk of dermal contact and absorption. Chemotherapy-rated gloves offer enhanced resistance to chemical permeation.
Eye and Face Protection Chemical safety goggles and a face shield.Protects eyes and face from accidental splashes or aerosol generation.
Respiratory Protection NIOSH-approved N95 or higher respirator.Prevents inhalation of the compound, especially when handling the powdered form or if aerosolization is possible.
Body Protection Disposable, solid-front, back-closure gown made of a low-permeability fabric.Provides a barrier against skin contact and contamination of personal clothing.

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]

2. Personal Protective Equipment (PPE) Donning:

  • Before handling the compound, don all required PPE as specified in the table above.

  • Ensure gloves are properly fitted and cuffs are tucked under the sleeves of the gown.

3. Weighing and Reconstitution:

  • When weighing the solid compound, do so within the fume hood on a tared weigh paper or in a suitable container.

  • To minimize dust formation, handle the powder gently.

  • If preparing a solution, add the solvent slowly to the solid to avoid splashing.

4. Experimental Use:

  • Keep all containers of this compound, whether solid or in solution, clearly labeled and sealed when not in use.

  • Avoid direct contact with the compound. Use appropriate laboratory tools (spatulas, forceps, etc.) for transfer.

5. Decontamination:

  • After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.

  • Dispose of all cleaning materials as hazardous waste.

Disposal Plan: Step-by-Step Procedures

1. Waste Segregation:

  • Do not mix this compound waste with non-hazardous waste.[2]

  • Collect all solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.[3]

  • Collect all liquid waste containing this compound in a separate, compatible, and labeled hazardous waste container.[3]

2. Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[2]

3. Storage:

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic.

  • Ensure incompatible waste types are segregated.

4. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.[3]

  • Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

Experimental Workflow: Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_reconstitute Reconstitute/Use in Experiment handle_weigh->handle_reconstitute cleanup_decontaminate Decontaminate Surfaces & Equipment handle_reconstitute->cleanup_decontaminate cleanup_ppe Doff PPE cleanup_decontaminate->cleanup_ppe disposal_segregate Segregate Hazardous Waste cleanup_ppe->disposal_segregate disposal_label Label Waste Container disposal_segregate->disposal_label disposal_store Store in Satellite Accumulation Area disposal_label->disposal_store disposal_pickup Arrange for EHS Pickup disposal_store->disposal_pickup

Caption: This diagram outlines the procedural flow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-O-Acetyloleanolic acid
Reactant of Route 2
Reactant of Route 2
3-O-Acetyloleanolic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.